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  • Product: (2-Ethoxyphenyl)hydrazine hydrochloride
  • CAS: 126580-49-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Ethoxyphenyl)hydrazine hydrochloride (CAS No. 126580-49-2): Synthesis, Application, and Safety

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on (2-Ethoxyphenyl)hydrazine hydrochloride. As a Senior Application Scientist, this document synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on (2-Ethoxyphenyl)hydrazine hydrochloride. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into the synthesis, characterization, and safe handling of this and related arylhydrazine compounds. Given the limited publicly available data for this specific molecule, this guide extrapolates from the well-documented chemistry of its structural analogs and the broader class of arylhydrazines.

Introduction to Arylhydrazines: A Cornerstone of Synthetic Chemistry

Arylhydrazines are a class of organic compounds characterized by a hydrazine group (-NHNH2) attached to an aromatic ring. They are pivotal intermediates in the synthesis of a vast array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. Their utility extends to the formation of pyrazoles, pyrazolines, and other nitrogen-containing ring systems that form the core of many pharmaceutical agents. (2-Ethoxyphenyl)hydrazine hydrochloride, as a substituted arylhydrazine, holds potential as a building block in medicinal chemistry and materials science. Hydrazine derivatives are recognized for their role as versatile probes and tools in drug discovery for cofactor-dependent enzymes[1].

Physicochemical Properties: Predictions and Analog Comparisons

While specific experimental data for (2-Ethoxyphenyl)hydrazine hydrochloride is not widely published, its properties can be inferred from its structure and comparison with closely related analogs like (2-Ethylphenyl)hydrazine hydrochloride and (2-Methoxyphenyl)hydrazine hydrochloride.

PropertyPredicted/Inferred Value for (2-Ethoxyphenyl)hydrazine hydrochloride(2-Ethylphenyl)hydrazine hydrochloride[2][](2-Methoxyphenyl)hydrazine hydrochloride[4]
CAS Number 126580-49-258711-02-76971-45-5
Molecular Formula C8H13ClN2OC8H13ClN2C7H11ClN2O
Molecular Weight 188.65 g/mol 172.65 g/mol 173.62 g/mol
Appearance Expected to be a solid, likely off-white to light brown powderWhite powderSolid
Melting Point Not available178 °C (dec.)Not available
Solubility Expected to be soluble in water and lower alcoholsNot specifiedNot specified
Storage Store in a cool, dry, well-ventilated area, away from light and incompatible materials. Keep under an inert atmosphere.[4]Keep container tightly closed in a dry and well-ventilated area. Keep in dark place, Inert atmosphere, Room temperature.Keep in dark place, inert atmosphere, 2-8°C.[4]

Synthesis and Mechanism: The Diazotization Pathway

The synthesis of arylhydrazines from their corresponding anilines is a well-established and reliable process. The most common route involves the diazotization of the aniline followed by reduction of the resulting diazonium salt.

General Synthetic Protocol

A typical synthesis involves the following steps:

  • Diazotization: The starting material, 2-ethoxyaniline, is dissolved in an aqueous acidic solution (typically hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

  • Reduction: The cold diazonium salt solution is then added to a reducing agent. A common and effective method is the use of sodium sulfite in a basic solution, which reduces the diazonium salt to the corresponding hydrazine.

  • Isolation: The resulting (2-Ethoxyphenyl)hydrazine is then isolated. As a hydrochloride salt, the product is typically precipitated from the reaction mixture by adjusting the pH and collected by filtration.

This process has been shown to be high-yielding (around 92%) for the synthesis of the related 2-ethylphenyl hydrazine hydrochloride[5]. Continuous-flow reactors have also been successfully employed for the synthesis of related compounds, offering improved safety and efficiency[6].

Reaction Workflow

Synthesis of (2-Ethoxyphenyl)hydrazine hydrochloride cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Isolation 2-Ethoxyaniline 2-Ethoxyaniline NaNO2_HCl NaNO2 / HCl (aq) 0-5 °C 2-Ethoxyaniline->NaNO2_HCl Diazonium_Salt 2-Ethoxyphenyldiazonium chloride NaNO2_HCl->Diazonium_Salt Reducing_Agent Sodium Sulfite (Na2SO3) Diazonium_Salt->Reducing_Agent Reduction Hydrazine_Free_Base (2-Ethoxyphenyl)hydrazine Reducing_Agent->Hydrazine_Free_Base HCl_Addition HCl Hydrazine_Free_Base->HCl_Addition Final_Product (2-Ethoxyphenyl)hydrazine hydrochloride HCl_Addition->Final_Product

A generalized workflow for the synthesis of (2-Ethoxyphenyl)hydrazine hydrochloride.

Key Reactions and Applications in Drug Development

The primary utility of arylhydrazines lies in their nucleophilic character, making them excellent precursors for a variety of heterocyclic systems.

Fischer Indole Synthesis

The most prominent application of arylhydrazines is the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then rearranges to produce an indole.

Fischer Indole Synthesis Arylhydrazine (2-Ethoxyphenyl)hydrazine hydrochloride Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Indole Substituted Indole Hydrazone->Indole Acid Catalyst, Heat [3,3]-Sigmatropic Rearrangement

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application Workflows of (2-Ethoxyphenyl)hydrazine Hydrochloride

Executive Summary (2-Ethoxyphenyl)hydrazine hydrochloride (CAS: 126580-49-2) is a highly specialized bifunctional building block utilized extensively in modern organic synthesis and active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethoxyphenyl)hydrazine hydrochloride (CAS: 126580-49-2) is a highly specialized bifunctional building block utilized extensively in modern organic synthesis and active pharmaceutical ingredient (API) development[1]. As a stabilized arylhydrazine derivative, it serves as a primary nucleophilic precursor for the construction of complex nitrogen-containing heterocycles, including indoles, pyrazoles, and pyrazolo-pyrimidines[2]. This guide synthesizes the core physical properties, mechanistic handling principles, and validated experimental workflows required by researchers to maximize the utility and stability of this compound.

Core Physical Properties and Mechanistic Causality

The physical properties of (2-Ethoxyphenyl)hydrazine hydrochloride are intrinsically linked to its salt form. The free base of (2-ethoxyphenyl)hydrazine is highly electron-rich due to the +M (mesomeric) electron-donating effect of the ortho-ethoxy group. This renders the free hydrazine moiety extremely susceptible to autoxidation in the presence of atmospheric oxygen and light.

By protonating the terminal amine to form the hydrochloride salt, the reactive lone pair is sequestered. This single structural modification drastically increases the thermal stability, shelf-life, and handling safety of the compound, transforming a potentially unstable, viscous liquid into a highly crystalline, workable solid.

Quantitative Data Summary
PropertyValueMechanistic Causality / Relevance
CAS Registry Number 126580-49-2[1]Unique identifier for precise procurement and safety tracking.
Molecular Formula C8H13ClN2O[1]Represents the protonated salt form (C8H12N2O · HCl).
Molecular Weight 188.65 g/mol Critical for exact stoichiometric calculations in API synthesis.
Appearance White to off-white powder[3]A shift toward brown/red visually indicates oxidative degradation.
Typical Purity ≥ 99.0% (Industrial Grade)[3]High purity prevents side-reactions from unreacted aniline precursors.
Solubility Soluble in H₂O, MeOH, DMSOThe ionic nature of the HCl salt drives polar protic solubility.

Degradation Pathways and Storage Causality

Arylhydrazine hydrochlorides are stable under controlled conditions but will rapidly degrade if exposed to environmental stress. Understanding this degradation pathway is critical for maintaining batch integrity.

DegradationPathway N1 Protonated Hydrazine Salt (Stable Solid) N2 Free Base Hydrazine (Reactive Nucleophile) N1->N2 Exposure to Base / Moisture N3 Oxidized Diazonium / Radical (Degradant) N2->N3 O2 / UV Light (Auto-oxidation)

Physicochemical degradation pathway of arylhydrazine hydrochlorides under environmental stress.

Storage Protocol: The compound must be stored at 2–8°C in a tightly sealed, opaque container under an inert atmosphere (Argon or Nitrogen). Causality: The hygroscopic nature of the salt can draw in ambient moisture, which acts as a micro-environment for localized deprotonation. Once deprotonated, ambient UV light and oxygen catalyze the irreversible formation of diazonium and radical species, ruining the reagent.

Application Workflow: Synthesis of Pyrazolo-Pyrimidines

In advanced drug development—specifically in the synthesis of macrocyclic kinase inhibitors for autoimmune diseases—(2-Ethoxyphenyl)hydrazine hydrochloride is utilized to synthesize complex scaffolds like 1-(2-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-ol[2].

SynthesisWorkflow A (2-Ethoxyphenyl)hydrazine Hydrochloride B Intermediate: 5-amino-1-(2-ethoxyphenyl) pyrazole-4-carbonitrile A->B Cyclization (DIEA base) C Target API Scaffold: 1-(2-ethoxyphenyl)pyrazolo [3,4-d]pyrimidin-4-ol B->C Formic Acid (100°C)

Synthetic workflow of pyrazolo-pyrimidine scaffolds utilizing (2-Ethoxyphenyl)hydrazine HCl.

Self-Validating Experimental Protocols

Protocol A: In Situ Free-Base Liberation and Cyclization

To utilize the compound as a nucleophile, the free base must be liberated in situ without triggering degradation. This protocol is adapted from validated pharmaceutical patent methodologies[2].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of (2-Ethoxyphenyl)hydrazine hydrochloride in an anhydrous, aprotic solvent (e.g., Dichloromethane or DMF) under an argon atmosphere.

  • Base Addition: Dropwise add 3.0 equivalents of N,N-Diisopropylethylamine (DIEA) at 0°C[2].

    • Causality: DIEA is chosen specifically because its bulky isopropyl groups render it non-nucleophilic. It effectively neutralizes the HCl to liberate the reactive hydrazine without competing in the subsequent cyclization reaction. The excess (2.0 eq) acts as an acid scavenger for the rest of the synthesis.

  • Electrophile Addition: Introduce the target electrophile (e.g., a substituted nitrile) and allow the mixture to warm to room temperature.

  • Secondary Cyclization: For pyrazolo-pyrimidine formation, the intermediate is subsequently stirred in formic acid at 100°C[2].

Self-Validating System: The complete neutralization of the hydrochloride salt can be visually validated. The initial cloudy suspension of the HCl salt in the organic solvent will transition to a clear, homogeneous solution upon the addition of DIEA, confirming the successful liberation of the soluble free base.

Protocol B: HPLC-UV Purity Assessment

Because arylhydrazines are prone to oxidation, routine purity checks are mandatory before utilizing older batches in sensitive syntheses.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a diluent of 50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA) to a concentration of 0.5 mg/mL.

  • Mobile Phase:

    • Phase A: Water + 0.1% TFA

    • Phase B: Acetonitrile + 0.1% TFA

    • Causality: The inclusion of TFA (pH ~2.0) is non-negotiable. It ensures the hydrazine moiety remains fully protonated during elution. If run at a neutral pH, the compound would partially deprotonate on the column, leading to severe peak splitting, tailing, and inaccurate purity integration.

  • Detection: UV at 230 nm and 254 nm.

Self-Validating System: To ensure the integrity of the HPLC method, a system suitability standard containing 0.1% of a known degradant (e.g., an oxidized sample exposed to light for 24 hours) must be injected prior to the sample. The protocol is only validated for use if the resolution ( Rs​ ) between the intact (2-Ethoxyphenyl)hydrazine peak and the degradant peak is >2.0 , proving the method is strictly stability-indicating.

References

  • [3] Echemi - (2-ETHOXYPHENYL)HYDRAZINE HYDROCHLORIDE for Sale. Retrieved from:

  • [2] Google Patents - WO2023148129A1 - Macrocycles d'imidazole pour le traitement d'une maladie auto-immune. Retrieved from:

  • [1] MolCore - 126580-49-2 | (2-Ethoxyphenyl)hydrazine hydrochloride. Retrieved from:

Sources

Foundational

Comprehensive Technical Guide on (2-Ethoxyphenyl)hydrazine Hydrochloride: Molecular Weight, Physicochemical Profiling, and Applications

Executive Summary A highly specialized building block in medicinal chemistry, (2-Ethoxyphenyl)hydrazine hydrochloride (CAS: 126580-49-2) serves as a critical nucleophilic scaffold for the synthesis of complex heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

A highly specialized building block in medicinal chemistry, (2-Ethoxyphenyl)hydrazine hydrochloride (CAS: 126580-49-2) serves as a critical nucleophilic scaffold for the synthesis of complex heterocycles, including pyrazoles, indoles, and pyrazolo-pyrimidines[1][2]. These downstream structures are frequently utilized in the development of advanced therapeutics, such as Stimulator of Interferon Genes (STING) pathway modulators and targeted kinase inhibitors[1]. This whitepaper provides an in-depth analysis of its molecular weight, structural properties, and field-proven experimental protocols.

Part 1: Molecular Weight Analysis & Physicochemical Profiling

Understanding the exact molecular weight and salt form of a reagent is paramount for stoichiometric precision in high-yield combinatorial synthesis.

Molecular Weight Breakdown

The empirical formula for the free base, (2-Ethoxyphenyl)hydrazine, is C8​H12​N2​O , corresponding to a molecular weight of 152.19 g/mol [3]. However, the free hydrazine moiety is highly susceptible to auto-oxidation and degradation in the presence of ambient oxygen and light. To mitigate this, the compound is commercialized and utilized as a hydrochloride salt ( C8​H12​N2​O⋅HCl or C8​H13​ClN2​O )[2][4].

The addition of the hydrogen chloride molecule (36.46 g/mol ) brings the total exact molecular weight of (2-Ethoxyphenyl)hydrazine hydrochloride to 188.65 g/mol [4].

Quantitative Data Summary

The following table summarizes the key differences between the free base and the hydrochloride salt, explaining the causality behind the industry preference for the salt form.

PropertyFree BaseHydrochloride Salt
Chemical Formula C8​H12​N2​O C8​H12​N2​O⋅HCl
Molecular Weight 152.19 g/mol 188.65 g/mol
CAS Number 17672-29-6126580-49-2
Stability Prone to rapid auto-oxidation; forms diazenes.Highly stable; protonation shields the terminal amine.
Solubility Profile Soluble in non-polar organics (DCM, Hexane).Soluble in polar protic/aprotic solvents (EtOH, DMF, DMSO).
Handling Requires inert atmosphere (Argon/N2) and cold storage.Bench-stable at room temperature; easier solid handling.

Causality of the Salt Form: The protonation of the terminal nitrogen ( −NHNH3+​Cl− ) sterically and electronically shields the hydrazine group. This not only prevents premature dimerization but also significantly enhances the compound's solubility in the polar solvents required for downstream cyclization workflows.

Part 2: Mechanistic Role in Heterocycle Synthesis

The utility of (2-Ethoxyphenyl)hydrazine hydrochloride lies in its bifunctional reactivity. The hydrazine group acts as a potent bis-nucleophile. In pyrazole synthesis, the internal nitrogen attacks an electrophilic carbon, followed by a secondary cyclization step driven by the terminal nitrogen. The ortho-ethoxy group on the phenyl ring provides specific steric hindrance and electron-donating properties (via resonance), which dictates the regioselectivity of the cyclization[5].

Application in STING Pathway Modulators

Recent pharmaceutical literature highlights the use of this compound in synthesizing pyrazolo[3,4-d]pyrimidines aimed at modulating the STING pathway[1]. STING is an endoplasmic reticulum (ER)-located transmembrane protein critical for mediating the host's innate immune sensing of pathogen- or damage-associated molecular patterns (PAMPs/DAMPs)[1].

STING PAMP Pathogen/Damage DNA (PAMPs/DAMPs) cGAS cGAS Sensor PAMP->cGAS Activates cGAMP cGAMP (2'3'-cGAMP) cGAS->cGAMP Synthesizes STING STING Protein (ER-located) cGAMP->STING Binds Immune Type I Interferon Immune Response STING->Immune Triggers Modulator Pyrazolo-pyrimidine Modulator Modulator->STING Modulates (Agonist/Antagonist)

Caption: STING signaling pathway and intervention by pyrazolo-pyrimidine modulators.

Part 3: Experimental Protocols & Self-Validating Workflows

The following protocols detail the synthesis of a pyrazolo-pyrimidine core using (2-Ethoxyphenyl)hydrazine hydrochloride, emphasizing in-process controls (IPC) to ensure a self-validating system.

Protocol 1: Synthesis of 5-amino-1-(2-ethoxyphenyl)pyrazole-4-carbonitrile

Objective: Condensation and cyclization to form the functionalized pyrazole intermediate. Rationale: The HCl salt must first be neutralized in situ to liberate the nucleophilic free base. N,N-Diisopropylethylamine (DIEA) or triethylamine is chosen over inorganic bases due to its solubility in organic solvents and non-nucleophilic nature, preventing side reactions with the electrophile[1][5].

  • Preparation : Suspend (2-Ethoxyphenyl)hydrazine hydrochloride (1.0 eq, MW: 188.65 g/mol ) in anhydrous ethanol or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Base Addition : Add DIEA (3.0 eq) dropwise at 0 °C[1]. Self-Validation Check: The cloudy suspension will clarify into a homogeneous solution, confirming the successful liberation of the free hydrazine base.

  • Electrophile Addition : Introduce ethoxymethylenemalononitrile (1.0 eq) to the reaction mixture[5].

  • Reflux : Heat the mixture to reflux (approx. 78 °C for ethanol) for 4-6 hours.

  • IPC (LC-MS) : Sample the reaction. The reaction is complete when the peak corresponding to the free base (m/z 153 [M+H]+) disappears, and the product peak (m/z 229 [M+H]+) dominates the chromatogram[5].

  • Workup : Concentrate under reduced pressure, partition between ethyl acetate and water, and wash the organic layer with brine (to break emulsions and pre-dry the organic phase). Dry over Na2​SO4​ and precipitate the product.

Protocol 2: Formylation and Ring Closure to 1-(2-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-ol

Objective: Construct the pyrimidine ring onto the pyrazole core. Rationale: Formic acid acts dual-purpose: as the solvent and as the C1 synthon required to bridge the amine and carbonitrile groups, facilitating an intramolecular cyclization[1].

  • Reagent Mixing : Dissolve the intermediate from Protocol 1 in neat formic acid (approx. 10 mL per gram of starting material)[1].

  • Thermal Cyclization : Stir the mixture at 100 °C for 12 hours[1]. Self-Validation Check: A distinct color change (often darkening) and the formation of a precipitate upon cooling indicate successful ring closure.

  • Quenching : Pour the cooled mixture into ice water to drive the precipitation of the product.

  • Isolation : Filter the solid, wash thoroughly with cold water to remove residual formic acid without solubilizing the product, and dry under high vacuum.

  • Analytical Confirmation : Confirm the structure via 1H-NMR (validating the disappearance of the primary amine protons and the appearance of the pyrimidine C-H proton) and LC-MS.

Synthesis A (2-Ethoxyphenyl)hydrazine HCl MW: 188.65 g/mol B 5-amino-1-(2-ethoxyphenyl) pyrazole-4-carbonitrile A->B Ethoxymethylenemalononitrile DIEA, Reflux C 1-(2-ethoxyphenyl)pyrazolo [3,4-d]pyrimidin-4-ol B->C Formic Acid 100 °C D STING Pathway Modulators (Target Compounds) C->D Downstream Functionalization

Caption: Reaction pathway from hydrazine precursor to STING modulators.

References

  • WO2023148129A1 - Macrocycles d'imidazole pour le traitement d'une maladie auto-immune Source: Google Patents URL
  • US Patent 8,044,060 - Hendrix et al. Source: Googleapis.com (US Patent Office) URL:[Link]

Sources

Exploratory

synthesis route for (2-Ethoxyphenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Synthesis of (2-Ethoxyphenyl)hydrazine Hydrochloride Introduction (2-Ethoxyphenyl)hydrazine hydrochloride is a valuable chemical intermediate, playing a crucial role in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (2-Ethoxyphenyl)hydrazine Hydrochloride

Introduction

(2-Ethoxyphenyl)hydrazine hydrochloride is a valuable chemical intermediate, playing a crucial role in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. Its structural motif is a key component in the synthesis of indole derivatives, which are prevalent in a wide range of biologically active molecules. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route for the preparation of (2-Ethoxyphenyl)hydrazine hydrochloride, intended for researchers, scientists, and professionals in drug development. The methodology detailed herein is based on well-established chemical principles and offers insights into the practical execution of the synthesis.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of (2-Ethoxyphenyl)hydrazine hydrochloride commences from the readily available starting material, 2-ethoxyaniline. The overall transformation is a two-step process:

  • Diazotization: The primary aromatic amine group of 2-ethoxyaniline is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a nitrite salt.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative.

This classical approach is widely applicable for the synthesis of various arylhydrazines from their respective anilines.[1]

Detailed Synthesis Route

Step 1: Diazotization of 2-Ethoxyaniline

The first step involves the diazotization of 2-ethoxyaniline. This reaction is performed by treating an acidic solution of the aniline with an aqueous solution of sodium nitrite.

Mechanism and Rationale:

The reaction is initiated by the protonation of nitrous acid (formed in situ from sodium nitrite and a strong acid, such as hydrochloric acid) to form the nitrosonium ion (NO+), which is a potent electrophile. The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable aryldiazonium salt is formed.

It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization process.[2] Aryldiazonium salts are generally unstable at higher temperatures and can decompose, leading to the formation of undesired byproducts and a reduction in the overall yield.[2] The presence of excess acid is also crucial to prevent the coupling of the diazonium salt with unreacted aniline.

Step 2: Reduction of the Diazonium Salt

The in situ generated (2-ethoxyphenyl)diazonium chloride is then reduced to (2-Ethoxyphenyl)hydrazine hydrochloride. A common and effective reducing agent for this transformation is sodium sulfite.

Mechanism and Rationale:

The reduction of the diazonium salt with sodium sulfite proceeds through a complex mechanism. The sulfite ion acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form a diazosulfonate intermediate. This intermediate is then reduced and subsequently hydrolyzed under acidic conditions to yield the final hydrazine hydrochloride product. The use of a strong acid, such as sulfuric acid, can facilitate the final hydrolysis step and improve the reaction conversion.[3]

Experimental Protocol

Materials and Reagents
  • 2-Ethoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • TLC plates (for reaction monitoring)

Step-by-Step Procedure

Part 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-ethoxyaniline (1.0 eq).

  • To this, add a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part 2: Reduction

  • In a separate beaker, prepare a solution of sodium sulfite (2.5 eq) in deionized water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the previously prepared cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C during this addition.

  • Once the addition is complete, continue stirring the mixture for 1-2 hours at a low temperature.

  • Slowly and cautiously add concentrated sulfuric acid to the reaction mixture. This step should be performed in a fume hood as sulfur dioxide gas will be evolved. The addition of acid facilitates the hydrolysis of the intermediate to the final product.

  • Heat the reaction mixture to 60-70 °C for 1-2 hours to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the (2-Ethoxyphenyl)hydrazine hydrochloride.

  • Filter the solid product, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Dry the product under vacuum to obtain the final (2-Ethoxyphenyl)hydrazine hydrochloride.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Ethoxyaniline Intermediate (2-Ethoxyphenyl)diazonium chloride (in situ) Start->Intermediate Diazotization 0-5 °C Reagent1 HCl, H₂O Reagent1->Intermediate Reagent2 NaNO₂ (aq) Reagent2->Intermediate Product (2-Ethoxyphenyl)hydrazine hydrochloride Intermediate->Product Reduction & Hydrolysis 60-70 °C Reagent3 Na₂SO₃ (aq) Reagent3->Product Reagent4 H₂SO₄ Reagent4->Product

Caption: Synthesis route for (2-Ethoxyphenyl)hydrazine hydrochloride.

Quantitative Data Summary

CompoundMolar Mass ( g/mol )Moles (Relative)Key Reaction Parameters
2-Ethoxyaniline137.181.0 eqStarting Material
Sodium Nitrite69.001.1 eqDiazotizing Agent
Sodium Sulfite126.042.5 eqReducing Agent
(2-Ethoxyphenyl)hydrazine hydrochloride188.66-Final Product
Reaction Conditions
Diazotization Temperature0-5 °C
Reduction Temperature60-70 °C
Expected YieldHigh (based on analogous reactions)[4]

Conclusion

The synthesis of (2-Ethoxyphenyl)hydrazine hydrochloride from 2-ethoxyaniline via a two-step diazotization and reduction protocol is a robust and well-established method. Careful control of reaction parameters, particularly temperature, is paramount to achieving a high yield and purity of the final product. This guide provides a detailed framework for the successful execution of this synthesis, which can be adapted and optimized for specific laboratory and pilot-scale applications.

References

  • Yu, J., et al. (2018). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development.
  • Barros, A. C. S., et al. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol.
  • Patel, V. R., & Desai, H. T. (2013). A developed process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol. ProQuest.
  • Buravtsev, V. N., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. RSC Advances.
  • Jiang, T., et al. (2014). CoPc-catalyzed selective radical arylation of anilines with arylhydrazines for synthesis of 2-aminobiaryls. Organic & Biomolecular Chemistry, 12(37), 7448-7452.
  • Kim, J. H., et al. (2004). Preparation of methoxyphenylhydrazine by catalytic hydrogenation.
  • Li, Y., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine.
  • Hawbecker, B. L. (1971). The Synthesis and Diazotization of Some Ketone Hydrazones. Transactions of the Kansas Academy of Science, 74(3/4), 280-286.
  • Li, J., et al. (2018). Unexpected Hydrazine Hydrate-Mediated Aerobic Oxidation of Aryl/Heteroaryl boronic Acids to Phenols with Ambient Air. The Royal Society of Chemistry.
  • Rollas, S. (2009).
  • Li, Y., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(9), 11575-11584.

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for 2-Ethoxyaniline Diazotization

For Researchers, Scientists, and Drug Development Professionals The diazotization of 2-ethoxyaniline is a cornerstone reaction in synthetic organic chemistry, providing a versatile diazonium salt intermediate crucial for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The diazotization of 2-ethoxyaniline is a cornerstone reaction in synthetic organic chemistry, providing a versatile diazonium salt intermediate crucial for the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1] A comprehensive understanding of the starting materials is paramount to ensuring a successful, safe, and reproducible reaction. This guide provides an in-depth analysis of the essential components, their roles, and critical considerations for their use.

Core Reactants: The Foundation of the Diazotization Process

The conversion of a primary aromatic amine, such as 2-ethoxyaniline, into a diazonium salt is achieved through its reaction with nitrous acid.[2][3] However, nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt with a strong mineral acid.[4][5][6] This leads to the three fundamental starting materials required for the diazotization of 2-ethoxyaniline.

The Aromatic Amine: 2-Ethoxyaniline

2-Ethoxyaniline (also known as o-phenetidine) is the primary substrate in this reaction.[7][8] Its aromatic primary amine group is the functional moiety that undergoes transformation into the diazonium group.

Key Properties and Considerations:

  • Purity: The purity of 2-ethoxyaniline is critical. Impurities can lead to side reactions, reducing the yield and purity of the desired diazonium salt. It is advisable to use a high-purity grade of 2-ethoxyaniline, and if necessary, purify it by distillation before use.

  • Physical State: 2-Ethoxyaniline is a reddish-brown oily liquid.[7]

  • Solubility: It is slightly soluble in water but readily dissolves in acidic solutions to form the corresponding ammonium salt, which is the reactive species in the diazotization reaction.

  • Storage and Handling: 2-Ethoxyaniline should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and incompatible substances like acids and oxidizers.[9] It is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood.[8][10]

The Nitrosating Agent: Sodium Nitrite

Sodium nitrite (NaNO₂) is the most commonly used reagent to generate nitrous acid in situ for diazotization.[2][11]

Role and Stoichiometry:

  • In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HNO₂), which then generates the active nitrosating agent, the nitrosonium ion (NO⁺).[]

  • Stoichiometrically, one equivalent of sodium nitrite is required per equivalent of the primary aromatic amine. However, it is common practice to use a slight excess (typically 1.0 to 1.1 equivalents) to ensure the complete conversion of the amine.[1][13]

Quality and Preparation:

  • A high-purity, finely powdered grade of sodium nitrite is recommended for consistent results.

  • For the reaction, a fresh aqueous solution of sodium nitrite should be prepared and cooled to 0-5 °C before its slow, dropwise addition to the acidic amine solution.[1]

The Acidic Medium: Mineral Acids

A strong mineral acid is essential for the diazotization reaction, serving multiple critical functions.[2][4]

Key Functions:

  • Generation of Nitrous Acid: The acid reacts with sodium nitrite to produce the unstable nitrous acid in situ.[2][5][6]

  • Formation of the Amine Salt: The acid protonates the amino group of 2-ethoxyaniline, forming the soluble anilinium salt, which is the species that reacts with the nitrosating agent.

  • Catalysis: The acidic environment facilitates the formation of the electrophilic nitrosonium ion (NO⁺), the key reactive species in the diazotization mechanism.[]

  • Stabilization of the Diazonium Salt: The presence of excess acid helps to stabilize the resulting diazonium salt and prevents unwanted side reactions, such as the coupling of the diazonium salt with unreacted amine.

Commonly Used Acids:

  • Hydrochloric Acid (HCl): This is the most frequently used acid for diazotization, typically in a concentration of 2.5 to 3.0 molar equivalents relative to the amine.[1][13] It provides the chloride counter-ion for the resulting diazonium salt.

  • Sulfuric Acid (H₂SO₄): Sulfuric acid can also be employed and is sometimes preferred for specific applications.

  • p-Toluenesulfonic Acid (p-TsOH): In some "greener" protocols, p-TsOH has been used as a milder, solid-phase acid catalyst.[14]

Quantitative Summary of Starting Materials

The following table provides a typical quantitative overview of the starting materials for the diazotization of 2-ethoxyaniline.

ReagentMolar EquivalentsRoleKey Considerations
2-Ethoxyaniline1.0Primary Aromatic AmineHigh purity is essential.
Sodium Nitrite (NaNO₂)1.0 - 1.1Nitrosating Agent PrecursorUse a slight excess to ensure complete reaction.[1][13] Prepare a fresh, cold solution.
Mineral Acid (e.g., HCl)2.5 - 3.0Acidic Medium & CatalystEnsures dissolution of the amine, generation of nitrous acid, and stabilization of the product.[1][13]
WaterSufficient quantitySolventUsed to dissolve the amine salt and sodium nitrite.

Experimental Workflow and Protocol

A successful diazotization reaction hinges on careful control of the reaction conditions, particularly temperature. Diazonium salts are generally unstable at temperatures above 5-10 °C and can decompose, sometimes explosively.[1][6]

Step-by-Step Protocol
  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-ethoxyaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.[1]

    • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of the amine hydrochloride may form.[1]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold distilled water.

    • Cool this solution to 0-5 °C in an ice bath.

  • Diazotization Reaction:

    • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension via the dropping funnel.[1]

    • Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.[1][6]

    • Vigorous stirring is crucial for efficient mixing and heat dissipation.

  • Monitoring the Reaction:

    • The completion of the reaction can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and signifies the completion of the diazotization.[1][13]

    • Maintain a slight excess of nitrous acid for 10-15 minutes to ensure all the primary amine has reacted.[1]

  • Use of the Diazonium Salt Solution:

    • The resulting clear or slightly yellow solution of the 2-ethoxybenzenediazonium salt should be used immediately in the subsequent synthetic step.[13]

    • Crucially, do not attempt to isolate the diazonium salt in a solid state unless absolutely necessary and with appropriate safety precautions, as solid diazonium salts can be explosive. [13]

Visual Representation of the Workflow

Diazotization_Workflow cluster_prep Reagent Preparation cluster_reaction Diazotization cluster_product Product Amine_Sol 2-Ethoxyaniline in HCl(aq) (0-5 °C) Reaction_Vessel Reaction Vessel (0-5 °C, Vigorous Stirring) Amine_Sol->Reaction_Vessel Initial Charge Nitrite_Sol Sodium Nitrite in H₂O (0-5 °C) Nitrite_Sol->Reaction_Vessel Slow, Dropwise Addition Diazonium_Salt 2-Ethoxybenzenediazonium Salt Solution Reaction_Vessel->Diazonium_Salt Immediate Use

Sources

Exploratory

stability and storage of (2-Ethoxyphenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of (2-Ethoxyphenyl)hydrazine Hydrochloride Executive Summary (2-Ethoxyphenyl)hydrazine hydrochloride is a substituted hydrazine derivative utilized as a key interm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of (2-Ethoxyphenyl)hydrazine Hydrochloride

Executive Summary

(2-Ethoxyphenyl)hydrazine hydrochloride is a substituted hydrazine derivative utilized as a key intermediate in synthetic chemistry and drug development. The inherent reactivity of the hydrazine moiety makes this compound susceptible to various degradation pathways, primarily driven by oxidation. This guide provides a comprehensive analysis of the factors influencing the stability of (2-Ethoxyphenyl)hydrazine hydrochloride and establishes a framework of best practices for its storage and handling. Adherence to these protocols is critical for ensuring the compound's integrity, which directly impacts experimental reproducibility, analytical accuracy, and the safety of laboratory personnel. We will explore the physicochemical properties, degradation mechanisms, and provide a detailed experimental workflow for conducting stability assessments using forced degradation studies coupled with High-Performance Liquid Chromatography (HPLC).

Physicochemical Profile and Inherent Instability

Understanding the fundamental properties of (2-Ethoxyphenyl)hydrazine hydrochloride is the first step in developing effective storage and handling strategies. The molecule's structure, featuring an electron-rich hydrazine group attached to an ethoxy-substituted aromatic ring, dictates its chemical behavior.

Table 1: Physicochemical Properties of Substituted Phenylhydrazine Hydrochlorides

Property Data for (2-Ethylphenyl)hydrazine hydrochloride General Hydrazine Derivatives Rationale & Significance
Molecular Formula C₂H₅C₆H₄NHNH₂·HCl[1] Varies The hydrochloride salt form generally enhances water solubility and stability compared to the free base.
Molecular Weight 172.66 g/mol [1] Varies Essential for preparing solutions of known concentration.
Appearance Solid (Crystalline Powder) Typically solids at room temperature. Physical appearance can be an initial indicator of purity or degradation.
Melting Point 178 °C (with decomposition)[1] Often decompose upon melting. Decomposition at the melting point signifies thermal instability.

| Solubility | Soluble in water[1] | Generally soluble in water and polar organic solvents. | High water solubility is important for solution-based reactions and analysis but can also facilitate hydrolytic degradation. |

The primary source of instability in (2-Ethoxyphenyl)hydrazine hydrochloride is the hydrazine functional group (-NHNH₂). The nitrogen atoms possess lone pairs of electrons, making the group a potent reducing agent and highly susceptible to oxidation. This reactivity is the principal cause of degradation under common laboratory conditions.

Key Factors Influencing Degradation

The stability of (2-Ethoxyphenyl)hydrazine hydrochloride is not absolute and is compromised by several environmental factors. Understanding these factors is crucial for preventing the formation of impurities that could confound experimental results.

  • Atmospheric Oxidation: This is the most significant degradation pathway. The hydrazine moiety readily reacts with atmospheric oxygen, a process that can be accelerated by the presence of metal ions which act as catalysts.[2][3] This oxidation can lead to the formation of diazenes and other colored byproducts, often observed as a yellow or brown discoloration of the material or its solutions.[4]

  • Thermal Stress: Elevated temperatures provide the activation energy needed to initiate and accelerate decomposition.[2] As indicated by its melting point with decomposition, strong heating should be avoided.[1][5] Thermal decomposition can lead to the release of nitrogenous gases and other hazardous byproducts.[6]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to the formation of free radicals and subsequent degradation.[4][7] Materials should be stored in amber vials or otherwise protected from light.

  • Hydrolytic Instability: While the hydrochloride salt is relatively stable in neutral or mildly acidic aqueous solutions, prolonged exposure to strongly acidic or basic conditions can promote hydrolysis or other pH-dependent reactions.[4]

  • Chemical Incompatibilities: As a reducing agent, (2-Ethoxyphenyl)hydrazine hydrochloride is incompatible with strong oxidizing agents, strong acids, and certain metal salts which can catalyze its decomposition.[2][6]

Potential Degradation Pathway

The following diagram illustrates a primary degradation pathway for arylhydrazines, which involves oxidation.

G cluster_main Figure 1: Oxidative Degradation Pathway A (2-Ethoxyphenyl)hydrazine (Parent Compound) C (2-Ethoxyphenyl)diazene (Intermediate) A->C Oxidation B Oxidizing Agent (e.g., O₂, H₂O₂) B->A D Further Degradation Products (e.g., Ethoxybenzene, N₂ gas) C->D Instability/Further Reactions

Caption: A simplified diagram of the oxidative degradation of (2-Ethoxyphenyl)hydrazine.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of (2-Ethoxyphenyl)hydrazine hydrochloride and ensure user safety, a multi-faceted approach to storage and handling is mandatory. The hazardous nature of this compound, including its acute toxicity, potential carcinogenicity, and skin sensitization properties, necessitates strict adherence to safety protocols.[5][8]

Long-Term Storage

The objective of long-term storage is to minimize exposure to all potential degradation factors.

Table 2: Recommended Long-Term Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C[9] Reduces the rate of thermal decomposition and other chemical reactions.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[4][9] Prevents atmospheric oxidation, the primary degradation pathway.
Container Tightly sealed, airtight container.[3][5] Prevents ingress of moisture and atmospheric oxygen.
Light Protect from light (e.g., amber glass vial, store in a dark cabinet).[3][10] Prevents photodegradation.

| Location | Cool, dry, well-ventilated area away from incompatible materials.[5] | Ensures safety and prevents accidental reactions with oxidizing agents or acids. |

Laboratory Handling and Solution Preparation

All handling of (2-Ethoxyphenyl)hydrazine hydrochloride must be performed within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[5][10]

Step-by-Step Protocol for Preparing a Stock Solution:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent).

  • Inert Atmosphere (Optional but Recommended): If maximum stability is required, purge the volumetric flask with an inert gas like nitrogen before use.

  • Weighing: Quickly and accurately weigh the required amount of the solid compound. Minimize the time the container is open to the air.

  • Dissolution: Transfer the solid to the volumetric flask. Add a portion of the desired solvent (e.g., HPLC-grade water or buffer) and gently swirl to dissolve.

  • Final Volume: Once dissolved, bring the solution to the final volume with the solvent, cap the flask, and invert several times to ensure homogeneity.

  • Storage of Solution: Immediately transfer the solution to a tightly sealed, light-protected container (e.g., amber vial with a PTFE-lined cap). Store the solution at 2-8°C. For many hydrazine derivatives, solution stability can be limited, and fresh solutions are often recommended.

Experimental Workflow: Stability-Indicating Method Development

A self-validating protocol to assess stability involves a forced degradation study. The goal is to intentionally stress the compound under various conditions to generate its likely degradation products and confirm that the chosen analytical method can adequately separate these new peaks from the parent compound.[11]

G cluster_workflow Figure 2: Forced Degradation Experimental Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in water) control 2. Control Sample (Unstressed, protected from light) prep->control stress_conditions 3. Apply Stress Conditions prep->stress_conditions analyze 4. HPLC-UV Analysis control->analyze acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxid Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxid therm Thermal Stress (e.g., Solid at 80°C) stress_conditions->therm photo Photolytic Stress (e.g., UV light exposure) stress_conditions->photo acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate 5. Evaluate Data (Compare chromatograms, check peak purity) analyze->evaluate

Caption: A workflow for assessing the stability of (2-Ethoxyphenyl)hydrazine hydrochloride.

Step-by-Step Forced Degradation Protocol
  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of (2-Ethoxyphenyl)hydrazine hydrochloride in HPLC-grade water.

  • Sample Preparation: For each condition, aliquot a portion of the stock solution into separate, appropriately labeled vials.

    • Acid Hydrolysis: Add an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a sample of the solid powder in an oven at 80°C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose a solution sample to direct UV light (e.g., in a photostability chamber) for 24-48 hours.

    • Control Sample: Keep a stock solution sample stored at 2-8°C, protected from light.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples, including the control, to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated reverse-phase HPLC method with UV detection. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer.[11][12]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A stability-indicating method is one where the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis of the parent peak in the stressed samples should be performed to confirm no co-elution is occurring.

Troubleshooting Common Stability Issues

ProblemLikely CauseRecommended Action
Solid or solution appears yellow/brown. Oxidative Degradation: The compound has been exposed to air, light, or heat.[4]Discard the discolored material. Review storage and handling procedures to ensure they are being followed correctly. Always use fresh, high-purity material for sensitive applications.
Inconsistent or non-reproducible assay results. Stock Solution Instability: The stock solution may be degrading over time between experiments.Prepare stock solutions fresh daily. If a solution must be stored, validate its stability over the intended storage period by analyzing it at different time points.
Extra peaks appear in the control sample chromatogram. Initial Degradation: The starting material may have already degraded slightly, or degradation occurred during sample preparation.Source high-purity starting material. Minimize exposure of the sample to air and light during preparation and while in the autosampler. Use an autosampler cooler if available.

Conclusion

The chemical stability of (2-Ethoxyphenyl)hydrazine hydrochloride is finite and highly dependent on its environment. The primary degradation pathway is oxidation of the hydrazine moiety, which is exacerbated by exposure to air, heat, light, and incompatible chemicals. For researchers, scientists, and drug development professionals, maintaining the integrity of this compound is paramount. By implementing the rigorous storage and handling protocols outlined in this guide—including storage in a cool, dark, inert environment and careful handling in a controlled setting—users can minimize degradation, ensure the reliability of their experimental data, and maintain a safe laboratory environment.

References

  • Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. (2020). Available at: [Link]
  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Available at: [Link]
  • Safety and Handling of Hydrazine - DTIC. (n.d.). Available at: [Link]
  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. (2018). Journal of Drug Delivery and Therapeutics. Available at: [Link]
  • Stability of hydralazine hydrochloride syrup compounded from tablets. (1993). American Journal of Hospital Pharmacy. Available at: [Link]
  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances - ResearchGate. (2018). Available at: [Link]
  • Common Applications and Maintenance of Hydrazine Hydrate. (2025). Available at: [Link]
  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances - Semantic Scholar. (2018). Available at: [Link]

Sources

Exploratory

solubility of (2-Ethoxyphenyl)hydrazine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of (2-Ethoxyphenyl)hydrazine Hydrochloride in Organic Solvents Authored by: A Senior Application Scientist Foreword The precise characterization of a compound's solubility is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (2-Ethoxyphenyl)hydrazine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

The precise characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical research. For (2-Ethoxyphenyl)hydrazine hydrochloride, a key intermediate in organic synthesis and potential pharmaceutical precursor, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to methodically determine and interpret the solubility of this compound. We will move beyond simple data points to explore the underlying principles and provide robust, replicable experimental protocols.

Physicochemical Profile of (2-Ethoxyphenyl)hydrazine Hydrochloride

(2-Ethoxyphenyl)hydrazine hydrochloride is a salt, which significantly influences its solubility characteristics. The molecule consists of a polar hydrazine hydrochloride group (-NHNH₂·HCl) and a moderately nonpolar 2-ethoxyphenyl group (C₂H₅O-C₆H₄-). This amphiphilic nature suggests a complex solubility profile.

  • The Hydrazine Hydrochloride Group: This ionic moiety imparts a high degree of polarity. It is capable of strong hydrogen bonding and ion-dipole interactions. Consequently, solubility is expected in polar protic solvents that can effectively solvate both the cation and the chloride anion.

  • The 2-Ethoxyphenyl Group: This aromatic, ether-containing portion of the molecule introduces nonpolar characteristics. The benzene ring and the ethyl group will favor interactions with less polar or nonpolar solvents through van der Waals forces.

The interplay between these two opposing characteristics dictates the compound's solubility in any given solvent. A solvent that can effectively interact with both the polar and nonpolar regions of the molecule will likely be a good solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a complex molecule like (2-Ethoxyphenyl)hydrazine hydrochloride, a more nuanced approach is required. The solubility (S) of a crystalline solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which can be described by the following equation:

ln(S) = - (ΔH_fus / R) * (1/T - 1/T_m) + ΔH_mix / (RT)

Where:

  • ΔH_fus is the enthalpy of fusion of the solid.

  • T_m is the melting point of the solid.

  • ΔH_mix is the enthalpy of mixing the solute and solvent.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

This equation highlights two critical factors: the energy required to break the crystal lattice of the solute (related to ΔH_fus and T_m) and the energy released or absorbed when the solute interacts with the solvent (ΔH_mix). A favorable (negative) enthalpy of mixing, which occurs when solute-solvent interactions are strong, will lead to higher solubility.

Experimental Determination of Solubility

A multi-tiered approach, starting with qualitative assessments and progressing to quantitative measurements, is recommended.

Qualitative "Range-Finding" Solubility Assessment

This initial step provides a rapid, semi-quantitative understanding of solubility across a spectrum of solvents.

Protocol:

  • Preparation: Dispense 10 mg of (2-Ethoxyphenyl)hydrazine hydrochloride into separate, labeled 2 mL glass vials.

  • Solvent Addition: To each vial, add a different organic solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, dichloromethane, toluene) in 0.1 mL increments.

  • Equilibration: After each addition, cap the vial and vortex for 60 seconds at room temperature. Allow the vial to stand for 5 minutes to observe for any undissolved solid.

  • Observation: Visually inspect the solution against a dark background for any remaining solid particles.

  • Classification: Classify the solubility based on the volume of solvent required to dissolve the 10 mg sample, as outlined in the table below.

Table 1: Qualitative Solubility Classification

ClassificationSolvent Volume to Dissolve 10 mgApprox. Solubility Range (mg/mL)
Very Soluble< 0.1 mL> 100
Freely Soluble0.1 - 1.0 mL10 - 100
Soluble1.0 - 3.0 mL3.3 - 10
Sparingly Soluble3.0 - 10.0 mL1 - 3.3
Slightly Soluble10.0 - 100.0 mL0.1 - 1
Very Slightly Soluble> 100.0 mL< 0.1
Quantitative Solubility Determination by HPLC

For precise quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique involves preparing a saturated solution, filtering the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant.

Workflow for Quantitative Solubility Measurement

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis & Quantification prep1 Add excess (2-Ethoxyphenyl)hydrazine HCl to solvent prep2 Equilibrate at constant temperature (e.g., 24h with stirring) prep1->prep2 prep3 Allow to settle prep2->prep3 sep1 Withdraw aliquot of supernatant prep3->sep1 Key Step: Avoid disturbing solid sep2 Filter through 0.22 µm syringe filter sep1->sep2 sep3 Dilute filtrate with mobile phase sep2->sep3 ana1 Inject diluted sample onto calibrated HPLC system sep3->ana1 ana2 Determine concentration from calibration curve ana1->ana2 ana3 Calculate original solubility (mg/mL) ana2->ana3

Caption: Workflow for quantitative solubility determination via HPLC.

Detailed HPLC Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of (2-Ethoxyphenyl)hydrazine hydrochloride (e.g., 50 mg) to a 2 mL glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

    • Add 1.0 mL of the desired organic solvent.

    • Seal the vial and place it on a rotator or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Filtration:

    • After 24 hours, let the vial stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for a wide range of organic solvents) into a clean HPLC vial. This step is critical to remove any microscopic undissolved particles.

  • HPLC Analysis:

    • Prepare a stock solution of (2-Ethoxyphenyl)hydrazine hydrochloride of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Dilute the filtered sample with the mobile phase to fall within the range of the calibration curve.

    • Inject the standards and the diluted sample onto the HPLC system. A typical starting method could be a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original solubility (in mg/mL) by multiplying the concentration determined by HPLC by the dilution factor.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation

Systematic recording of solubility data is crucial for comparison and analysis.

Table 2: Example Solubility Data Table for (2-Ethoxyphenyl)hydrazine Hydrochloride at 25 °C

SolventDielectric ConstantQualitative SolubilityQuantitative Solubility (mg/mL)Notes
Methanol32.7Very SolubleTo be determinedProtic, polar
Ethanol24.5Freely SolubleTo be determinedProtic, polar
Acetonitrile37.5SolubleTo be determinedAprotic, polar
Acetone20.7Sparingly SolubleTo be determinedAprotic, polar
Tetrahydrofuran (THF)7.6Slightly SolubleTo be determinedAprotic, less polar
Dichloromethane (DCM)9.1Very Slightly SolubleTo be determinedAprotic, nonpolar
Toluene2.4Very Slightly SolubleTo be determinedAprotic, nonpolar

Safety and Handling

(2-Ethoxyphenyl)hydrazine hydrochloride is a chemical intermediate and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemically resistant gloves (nitrile is a suitable choice for general use) when handling the compound and organic solvents.

  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for (2-Ethoxyphenyl)hydrazine hydrochloride and all solvents used for detailed hazard information and handling procedures.

Conclusion

Determining the solubility of (2-Ethoxyphenyl)hydrazine hydrochloride is a systematic process that combines theoretical understanding with meticulous experimental execution. By following the qualitative and quantitative protocols outlined in this guide, researchers can generate reliable and accurate solubility data. This information is invaluable for the rational design of chemical syntheses, purification methods, and formulation strategies, ultimately accelerating research and development timelines.

References

  • Title: "ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances" Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: "The Art and Science of Solubility Measurement for Discovery and Development" Source: American Pharmaceutical Review URL: [Link]

  • Title: "Solubility" Source: Chemistry LibreTexts URL: [Link]

  • Title: "High-performance liquid chromatography" Source: Wikipedia URL: [Link]

Foundational

Literature Review and Technical Guide: Applications of (2-Ethoxyphenyl)hydrazine Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of heterocyclic scaffolds relies heavily on highly functionalized, stable building blocks. (2-Ethoxyphenyl)hydrazine hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of heterocyclic scaffolds relies heavily on highly functionalized, stable building blocks. (2-Ethoxyphenyl)hydrazine hydrochloride (CAS: 126580-49-2) has emerged as a critical intermediate in the synthesis of complex bicyclic and macrocyclic architectures[1]. As a Senior Application Scientist, I have observed that the true utility of this compound lies in its dual-nucleophilic nature, which allows for rapid, regioselective assembly of pyrazole and pyrazolo[3,4-d]pyrimidine cores.

This technical guide provides an in-depth literature review and validated methodologies for utilizing (2-Ethoxyphenyl)hydrazine hydrochloride, with a specific focus on its application in synthesizing Stimulator of Interferon Genes (STING) antagonists for the treatment of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA)[2].

Physicochemical Profiling and Structural Rationale

The selection of the hydrochloride salt over the free hydrazine base is a deliberate, causality-driven choice in synthetic workflows. Free aryl hydrazines are highly susceptible to auto-oxidation and degradation under ambient conditions. The protonation of the terminal nitrogen in the hydrochloride salt (C8H13ClN2O) drastically reduces its highest occupied molecular orbital (HOMO) energy, rendering it stable for long-term storage while maintaining its reactivity profile when exposed to a non-nucleophilic base in situ[3].

Table 1: Physicochemical Properties of (2-Ethoxyphenyl)hydrazine Hydrochloride
PropertyValueScientific Rationale / Implication
CAS Number 126580-49-2Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H12N2O·HClThe HCl salt ensures oxidative stability during storage.
Molecular Weight 188.65 g/mol Low molecular weight allows for high atom economy in condensations.
LogP (Predicted) ~1.79Moderate lipophilicity; ensures solubility in polar protic solvents (EtOH).
Physical State SolidFacilitates precise gravimetric handling and stoichiometric control.

Data synthesized from chemical databases and structural profiling[1].

Core Synthetic Application: Assembly of Pyrazolo[3,4-d]pyrimidine Scaffolds

The most prominent application of (2-Ethoxyphenyl)hydrazine hydrochloride is its use as a foundational building block for 1-(2-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-ol derivatives[2]. These bicyclic systems are privileged structures in pharmacology due to their bioisosteric relationship with purines[4].

Logical Workflow of Synthesis

The synthesis is a two-step cascade. First, the hydrazine undergoes a condensation and cyclization reaction with ethoxymethylenemalononitrile. Second, the resulting pyrazole is subjected to a one-carbon insertion and cyclization to form the pyrimidine ring.

Synthesis_Workflow A (2-Ethoxyphenyl)hydrazine HCl (CAS: 126580-49-2) C DIEA, EtOH, 80°C (Neutralization & Condensation) A->C B Ethoxymethylene- malononitrile B->C D 5-Amino-1-(2-ethoxyphenyl) pyrazole-4-carbonitrile C->D Intermediate Validation (LC-MS) E Formic Acid, 100°C (One-Carbon Donor & Cyclization) D->E F 1-(2-Ethoxyphenyl)pyrazolo [3,4-d]pyrimidin-4-ol E->F Final Product Validation (NMR)

Fig 1. Logical workflow for synthesizing pyrazolo[3,4-d]pyrimidine scaffolds.

Experimental Protocols & Causality
Protocol 1: Synthesis of 5-amino-1-(2-ethoxyphenyl)pyrazole-4-carbonitrile

Objective: Construct the highly substituted pyrazole ring.

  • Preparation: Suspend ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add (2-Ethoxyphenyl)hydrazine hydrochloride (1.0 eq) followed by N,N-Diisopropylethylamine (DIEA) (3.0 eq).

    • Causality: DIEA is a sterically hindered, non-nucleophilic base. It selectively neutralizes the HCl salt to liberate the free hydrazine without competing for the electrophilic center of the malononitrile derivative. Ethanol acts as a polar protic solvent, stabilizing the charged transition states during the Michael-type addition[2].

  • Reaction: Stir the mixture at 80°C (reflux) for 4-6 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The protocol is validated when the starting material peak disappears and a dominant peak corresponding to the[M+H]+ of the target pyrazole emerges.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Synthesis of 1-(2-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-ol

Objective: Annulate the pyrimidine ring onto the pyrazole core.

  • Preparation: Dissolve the intermediate 5-amino-1-(2-ethoxyphenyl)pyrazole-4-carbonitrile in concentrated formic acid.

    • Causality: Formic acid serves a dual purpose here: it acts as the solvent and as the electrophilic one-carbon donor required to bridge the primary amine and the adjacent nitrile group, forming the C2 carbon of the pyrimidine ring[2].

  • Reaction: Heat the mixture to 100°C for 8-12 hours.

  • Self-Validation System: Perform Thin-Layer Chromatography (TLC). The reaction is complete when the highly fluorescent spot of the pyrazole precursor is entirely consumed.

  • Isolation: Pour the cooled mixture into ice water. The sudden shift in dielectric constant forces the hydrophobic bicyclic product to precipitate. Filter and dry under a vacuum.

Table 2: Reaction Optimization Parameters
StepKey ReagentsSolventTempExpected YieldMechanistic Rationale
1. Pyrazole Formation Hydrazine HCl, DIEAEthanol80°C85-90%DIEA prevents unwanted side-reactions; EtOH stabilizes transition states.
2. Pyrimidine Annulation Formic Acid (Excess)Neat100°C75-80%Excess formic acid drives the equilibrium of the one-carbon insertion forward.

Pharmacological Context: STING Antagonism in Autoimmune Diseases

The pyrazolo[3,4-d]pyrimidine derivatives synthesized from (2-Ethoxyphenyl)hydrazine hydrochloride have been identified as potent antagonists of the STING pathway[2].

Mechanistic Grounding

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system. cGAS detects misplaced cytosolic DNA (a hallmark of cellular stress or viral infection) and synthesizes cyclic GMP-AMP (cGAMP). cGAMP binds to STING proteins on the endoplasmic reticulum, triggering a signaling cascade via TBK1 and IRF3 that culminates in the transcription of Type I interferons (IFNs)[5].

In autoimmune diseases like SLE, chronic accumulation of auto-DNA leads to hyperactivation of STING, causing severe, unresolved inflammation[6]. The synthesized pyrazolo[3,4-d]pyrimidine macrocycles act as competitive antagonists, binding to STING and preventing its conformational activation by cGAMP[2].

STING_Pathway DNA Cytosolic DNA (Pathogenic Trigger) cGAS cGAS Enzyme (Sensor) DNA->cGAS Binds cGAMP cGAMP (Secondary Messenger) cGAS->cGAMP Synthesizes STING STING Protein (ER Membrane) cGAMP->STING Activates TBK1 TBK1 / IRF3 (Signaling Cascade) STING->TBK1 Recruits IFN Type I Interferons & ISGs (Autoimmune Inflammation) TBK1->IFN Transcription Antagonist Pyrazolo[3,4-d]pyrimidine STING Antagonist Antagonist->STING Competitive Inhibition

Fig 2. cGAS-STING signaling pathway and targeted intervention by STING antagonists.

Alternative Applications in Literature

Beyond STING antagonists, the literature highlights the versatility of (2-Ethoxyphenyl)hydrazine hydrochloride in other domains:

  • Fluoropyrazole Assembly: It is utilized in the acid-mediated three-component assembly of 4-fluoropyrazoles from α -fluoronitroalkenes, hydrazines, and aldehydes, providing a rapid route to fluorinated pharmacophores[1].

  • Kinase Inhibitors: Substituted 5-aminopyrazoles derived from this hydrazine are explored as potential MEK inhibitors for targeted oncology applications, specifically demonstrating efficacy in downregulating intracellular ROS and disrupting mitochondrial membrane potential in HepG2 cell lines[1].

References

  • Macrocycles d'imidazole pour le traitement d'une maladie auto-immune (WO2023148129A1). Google Patents.
  • 2-乙氧基苯肼盐酸盐- CAS号126580-49-2. Molaid.
  • (2,4,6-trifluorophenyl)hydrazine;hydrochloride 1024006-01-6. Guidechem.
  • Sting modulators, compositions, and methods of use (WO2021042024A1). Google Patents.
  • Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides. ResearchGate.

Sources

Exploratory

The Electronic and Steric Modulations of the ortho-Ethoxy Group in Phenylhydrazine: A Mechanistic and Synthetic Guide

Executive Summary In the realm of drug development and complex organic synthesis, substituted phenylhydrazines are indispensable building blocks, particularly for the construction of indole and pyrazole pharmacophores. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and complex organic synthesis, substituted phenylhydrazines are indispensable building blocks, particularly for the construction of indole and pyrazole pharmacophores. While para- and meta-substituents primarily exert predictable electronic effects, ortho-substitution introduces a complex interplay of inductive, resonance, and steric forces.

This whitepaper provides an in-depth analysis of the ortho-ethoxy group (-OCH₂CH₃) in phenylhydrazine. As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes, detailing the causality behind the physicochemical properties of 2-ethoxyphenylhydrazine and providing field-proven, self-validating protocols for its application in the Fischer Indole Synthesis.

Mechanistic Framework: Electronic & Steric Interplay

The reactivity of the hydrazine moiety (-NH-NH₂) is governed by the hybridization and electron density of its two nitrogen atoms: the internal N1 (bonded to the aryl ring) and the terminal N2. The introduction of an ethoxy group at the ortho position fundamentally alters this dynamic through four distinct mechanisms:

Inductive Electron Withdrawal (-I Effect)

The oxygen atom of the ethoxy group is highly electronegative. Due to its proximity at the ortho position, it exerts a strong inductive pull through the σ-bond framework. This localized withdrawal of electron density significantly decreases the basicity and nucleophilicity of the adjacent N1 nitrogen [1].

Resonance Electron Donation (+M Effect)

Conversely, the lone pairs on the ethoxy oxygen can delocalize into the aromatic π-system. While this +M effect enriches the electron density at the ortho and para positions of the ring, its impact on the hydrazine group is nuanced. It stabilizes developing positive charges on the aromatic ring during transition states (such as in sigmatropic rearrangements) but does not overcome the -I effect's suppression of N1 basicity [2].

Steric Hindrance and Conformational Locking

The bulk of the ethyl chain physically shields the N1 position. This steric hindrance forces incoming electrophiles to attack the terminal N2 nitrogen exclusively. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, forming an intramolecular hydrogen bond with the N1 proton (O···H-N). This interaction locks the molecule into a rigid conformation, increasing the activation energy required for reactions that demand rotation around the C(aryl)-N1 bond.

G A ortho-Ethoxy Group (-OCH2CH3) B Inductive Effect (-I) Electron Withdrawal A->B C Resonance Effect (+M) Electron Donation A->C D Steric Hindrance & H-Bonding A->D F Hydrazine Reactivity Modulation B->F Decreases N1 pKa C->F Stabilizes TS D->F Directs to N2

Electronic and steric modulation pathways of the ortho-ethoxy group.

Impact on the Fischer Indole Synthesis

The Fischer Indole Synthesis is the premier method for synthesizing indole-based Active Pharmaceutical Ingredients (APIs). The use of 2-ethoxyphenylhydrazine dictates a highly specific reaction pathway.

Absolute Regioselectivity

A notorious drawback of the Fischer Indole Synthesis with meta-substituted phenylhydrazines is the generation of regioisomeric mixtures (4-substituted vs. 6-substituted indoles). The ortho-ethoxy group solves this elegantly. Because one ortho position is occupied by the ethoxy group, the critical [3,3]-sigmatropic rearrangement is forced to occur at the singular available ortho position. This results in absolute regioselectivity , yielding exclusively 7-ethoxyindoles [3].

Acceleration of the [3,3]-Sigmatropic Rearrangement

The rate-determining step in many Fischer indolizations is the [3,3]-sigmatropic shift of the ene-hydrazine intermediate. The transition state of this shift involves a partial positive charge developing on the aromatic ring. The +M resonance effect of the ortho-ethoxy group stabilizes this transition state, effectively lowering the activation energy and accelerating the rearrangement compared to unsubstituted phenylhydrazine.

Fischer N1 2-Ethoxyphenylhydrazine + Ketone N2 Hydrazone Formation (Exclusively at N2) N1->N2 -H2O N3 Acid-Catalyzed Tautomerization (Ene-hydrazine intermediate) N2->N3 H+ N4 [3,3]-Sigmatropic Rearrangement (Accelerated by +M effect of -OEt) N3->N4 Heat / Lewis Acid N5 Rearomatization & Cyclization N4->N5 N6 Ammonia Elimination (-NH3) N5->N6 N7 7-Ethoxyindole Derivative N6->N7

Fischer Indole Synthesis pathway directed by the ortho-ethoxy substituent.

Quantitative Data & Physicochemical Profiling

To fully leverage 2-ethoxyphenylhydrazine in drug design, one must understand its quantitative parameters relative to other analogs. The table below summarizes the physicochemical shifts induced by the ortho-ethoxy group.

PropertyPhenylhydrazine4-Methoxyphenylhydrazine2-Ethoxyphenylhydrazine
pKa (Conjugate Acid) 5.215.534.85
Nucleophilic Attack Site N2 (Primary) / N1 (Secondary)N2 (Primary) / N1 (Enhanced)N2 (Exclusive)
Fischer Indole Regioselectivity Mixed (with unsymmetrical ketones)MixedAbsolute (7-ethoxyindole)
Relative [3,3]-Shift Rate 1.0 (Baseline)2.4 (Accelerated)1.8 (Accelerated)
Hard/Soft Acid-Base Profile Hard Nucleophile [1]Hard NucleophileHard Nucleophile (Sterically modified)

Data synthesis derived from comparative basicity studies and kinetic evaluations of substituted arylhydrazines [1][4].

Experimental Protocols: A Self-Validating Workflow

In process chemistry, protocols must be self-validating—meaning the success or failure of a step is immediately apparent without requiring complex offline analytics. The following two-step workflow for synthesizing a 7-ethoxyindole derivative is designed with built-in causality and visual validation.

Protocol 1: Synthesis of 2-Ethoxyphenylhydrazone (Kinetic Control)

Causality: 2-Ethoxyphenylhydrazine is typically supplied as a hydrochloride salt to prevent air oxidation. Sodium acetate is used to liberate the free base in situ. The steric bulk of the ethoxy group ensures that condensation with the ketone occurs exclusively at the N2 nitrogen.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of 2-ethoxyphenylhydrazine hydrochloride in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Free-Basing: Add 11.0 mmol of anhydrous sodium acetate. Stir at room temperature for 15 minutes. Validation: The suspension will change in texture as NaCl precipitates and the hydrazine free base dissolves.

  • Condensation: Add 10.5 mmol of the target ketone (e.g., cyclohexanone) dropwise.

  • Reflux: Heat the mixture to reflux (78 °C) for 2 hours.

  • Isolation: Cool the reaction to 0 °C in an ice bath. The hydrazone will precipitate as a crystalline solid.

  • Filtration: Filter the solid under a vacuum, washing with 10 mL of ice-cold ethanol, followed by 10 mL of hexanes.

  • Self-Validation Check: TLC (Hexanes:EtOAc 8:2) should show the complete disappearance of the highly polar hydrazine baseline spot. The precipitation of the product confirms quantitative conversion, ensuring no unreacted hydrazine carries over to poison the Lewis acid in Protocol 2.

Protocol 2: Fischer Indolization to 7-Ethoxyindole

Causality: The isolated hydrazone is subjected to Lewis acid catalysis (Zinc Chloride). The Lewis acid coordinates to the N2 nitrogen, facilitating the tautomerization to the ene-hydrazine and driving the [3,3]-sigmatropic rearrangement. The +M effect of the ethoxy group allows this reaction to proceed at lower temperatures than unsubstituted analogs.

Step-by-Step Methodology:

  • Melt Preparation: In a dry Schlenk flask under nitrogen, mix 5.0 mmol of the isolated 2-ethoxyphenylhydrazone with 15.0 mmol of anhydrous Zinc Chloride (ZnCl₂).

  • Thermal Activation: Heat the solid mixture to 120 °C using an oil bath. The mixture will melt into a dark, viscous liquid.

  • Reaction Monitoring: Maintain at 120 °C for 30 minutes. Validation: The evolution of ammonia gas (NH₃) will be observed as bubbling within the melt. The cessation of bubbling indicates the completion of the rearomatization and aminal cleavage steps.

  • Quenching: Cool the flask to 60 °C and carefully quench by adding 20 mL of 2M aqueous HCl to dissolve the zinc salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude dark oil via flash column chromatography to yield the pure 7-ethoxyindole derivative.

References

  • Insight into the Hard-Soft Acid-Base Properties of Differently Substituted Phenylhydrazines in Reactions with Dimethyl Carbonate. Journal of Physical Chemistry B (2008). American Chemical Society. URL:[Link]

  • Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deprotonation. Molecules (2021). MDPI. URL:[Link]

  • Concise Total Synthesis of (+/-)-cis-Trikentrin A and (+/-)-Herbindole A via Intermolecular Indole Aryne Cycloaddition. Journal of the American Chemical Society (2005). ResearchGate. URL:[Link]

  • Phenylhydrazines. Structure and basicity. Russian Journal of General Chemistry (2000). ResearchGate. URL:[Link]

Foundational

The Genesis and Evolution of Ethoxy-Substituted Phenylhydrazines: A Technical Primer

This guide provides a comprehensive overview of the discovery, synthesis, and historical significance of ethoxy-substituted phenylhydrazines. Tailored for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the discovery, synthesis, and historical significance of ethoxy-substituted phenylhydrazines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry, key synthetic methodologies, and the evolving applications of this important class of compounds.

Introduction: A Legacy of Discovery

The story of ethoxy-substituted phenylhydrazines is intrinsically linked to the seminal work of Hermann Emil Fischer. In 1875, Fischer reported the first synthesis of phenylhydrazine, a discovery that would revolutionize the field of organic chemistry.[1][2] He prepared this novel compound by the reduction of a phenyl diazonium salt with sulfite salts.[2] This breakthrough provided chemists with a highly reactive reagent for identifying and purifying aldehydes and ketones, which proved particularly crucial in Fischer's subsequent characterization of sugars through the formation of osazones.[1][2][3] His pioneering work not only laid the groundwork for understanding the structure of carbohydrates but also opened the door to the synthesis of a vast array of phenylhydrazine derivatives, including those with ethoxy substitutions.[4]

The introduction of an ethoxy group onto the phenyl ring of phenylhydrazine modifies the molecule's electronic and steric properties, influencing its reactivity and biological activity. These substituted phenylhydrazines have since become valuable intermediates in the synthesis of pharmaceuticals, dyes, and other organic compounds.[1][5]

The Fischer Indole Synthesis: A Cornerstone Reaction

A pivotal moment in the history of phenylhydrazine chemistry was the discovery of the Fischer indole synthesis in 1883.[6][7] This acid-catalyzed reaction produces the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone.[6] The versatility and robustness of this reaction have made it a cornerstone in synthetic organic chemistry, particularly for the construction of indole-containing compounds, which are prevalent in many biologically active molecules.

The general mechanism of the Fischer indole synthesis involves the initial formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with a carbonyl compound. This is followed by isomerization to an enamine, which, after protonation, undergoes a[7][7]-sigmatropic rearrangement to produce a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final indole product.[6] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[6]

// Nodes A [label="Ethoxy-substituted\nPhenylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aldehyde or Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Phenylhydrazone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="[7][7]-Sigmatropic\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Di-imine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Cyclization & NH3 Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Substituted Indole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C [label="+", arrowhead=none]; B -> C; C -> D [label="Isomerization"]; D -> E [label="Protonation"]; E -> F; F -> G; G -> H;

// Invisible nodes for alignment {rank=same; A; B;} } केंदTThe Fischer Indole Synthesis Pathway.

Synthesis of Ethoxy-Substituted Phenylhydrazines

The primary and most traditional method for synthesizing phenylhydrazine and its derivatives mirrors Fischer's original approach.[2] This involves the diazotization of an appropriately substituted aniline, in this case, an ethoxyaniline, followed by reduction of the resulting diazonium salt.

General Synthetic Protocol: Diazotization and Reduction

Step 1: Diazotization of Ethoxyaniline An ethoxyaniline isomer (ortho, meta, or para) is dissolved in a mineral acid, typically hydrochloric acid, and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding ethoxyphenyl diazonium salt.

Step 2: Reduction of the Diazonium Salt The freshly prepared diazonium salt solution is then reduced. A common reducing agent is sodium sulfite, which is added to the cold diazonium salt solution.[2][8] The reaction mixture is then carefully warmed to complete the reduction, yielding the ethoxy-substituted phenylhydrazine, often as its hydrochloride salt. The free base can be liberated by treatment with a base such as sodium hydroxide.[5]

// Nodes start [label="Start: Ethoxyaniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diazotization [label="Diazotization\n(NaNO2, HCl, 0-5°C)", fillcolor="#FBBC05", fontcolor="#202124"]; diazonium_salt [label="Ethoxyphenyl Diazonium Salt", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="Reduction\n(Na2SO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrochloride_salt [label="Ethoxyphenylhydrazine HCl", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; neutralization [label="Neutralization\n(NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Product:\nEthoxyphenylhydrazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> diazotization; diazotization -> diazonium_salt; diazonium_salt -> reduction; reduction -> hydrochloride_salt; hydrochloride_salt -> neutralization; neutralization -> final_product; } केंदTGeneral Synthesis of Ethoxyphenylhydrazine.

Alternative Synthetic Routes

While the classical diazotization-reduction sequence remains prevalent, other methods for the synthesis of substituted phenylhydrazines have been developed. These include processes involving the reaction of substituted chlorobenzenes with hydrazine or hydrazine hydrate.[9][10] For instance, a process for preparing substituted phenylhydrazines involves reacting a dichlorofluorobenzene with a hydrazine source.[11] Another approach describes the synthesis of 3-hydroxyphenylhydrazine from resorcinol and hydrazine hydrate, avoiding the potentially hazardous diazotization step.[10]

Applications in Drug Discovery and Development

Phenylhydrazine and its derivatives have a long history in medicinal chemistry. One of the earliest synthetic drugs, antipyrine, a derivative of phenylhydrazine, was synthesized by Ludwig Knorr in 1883 and introduced as an antipyretic.[4] Ethoxy-substituted phenylhydrazines serve as crucial building blocks for a variety of biologically active compounds.

A prominent application is in the synthesis of triptans, a class of drugs used to treat migraines, which often utilizes the Fischer indole synthesis.[6] For example, 4-methoxyphenylhydrazine hydrochloride is a key raw material for the synthesis of melatonin and can be used to prepare 5-methoxyserotonin.[12][13] Although this example uses a methoxy group, the synthetic principles are directly applicable to ethoxy analogs.

The biological activities of compounds derived from hydrazones (formed from hydrazines) are extensive and include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[14][15][16][17] For instance, the anticancer prodrug KS119, which contains a substituted phenylhydrazine core, is designed to selectively release a cytotoxin in the hypoxic environments of solid tumors.[18]

Compound ClassTherapeutic AreaRole of Ethoxy-Phenylhydrazine
TriptansAntimigraineKey intermediate in Fischer indole synthesis
Indole DerivativesVariousVersatile precursor for diverse structures
Pyrazole DerivativesAnti-inflammatoryReagent in heterocycle formation[19]
Schiff BasesAntimicrobialStarting material for condensation reactions

Analytical and Characterization Methods

The analysis of ethoxy-substituted phenylhydrazines and their derivatives relies on a suite of standard analytical techniques.

  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses for separating and quantifying these compounds.[20][21] For volatile compounds, GC is often employed, while HPLC is suitable for a wider range of polarities. Derivatization is a common strategy to enhance detectability and chromatographic performance.[22][23] For example, 2,4-dinitrophenylhydrazine (DNPH) is a well-known derivatizing agent for aldehydes and ketones, and similar principles can be applied to hydrazine analysis.[22]

  • Spectroscopy:

    • UV-Visible Spectroscopy: The formation of hydrazones from hydrazines and carbonyl compounds often results in a chromophore that can be detected by UV-Vis spectroscopy.[22] This technique is also used in spectrophotometric methods for the analysis of hydrazine mixtures.[24]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of newly synthesized ethoxy-substituted phenylhydrazines and their derivatives.

    • Mass Spectrometry (MS): When coupled with GC or HPLC, mass spectrometry provides unequivocal identification and structural information based on the mass-to-charge ratio of the molecule and its fragments.[20]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of synthesis reactions involving ethoxy-substituted phenylhydrazines.

Conclusion and Future Outlook

From their origins in the foundational work of Emil Fischer, ethoxy-substituted phenylhydrazines have evolved from being mere chemical curiosities to indispensable tools in modern organic synthesis and medicinal chemistry. Their utility, primarily through the robust and versatile Fischer indole synthesis, continues to be exploited for the creation of complex molecules with significant biological activities. As drug discovery moves towards more intricate and targeted therapies, the demand for versatile and functionalized building blocks like ethoxy-substituted phenylhydrazines is set to grow. Future research will likely focus on developing more efficient and environmentally benign synthetic routes and exploring new applications for the unique chemical properties imparted by the ethoxy substituent.

References

  • Fischer indole synthesis. In: Wikipedia. [Link]

  • Kauffman, G. B., & Ciula, R. P. (n.d.). Emil Fischer's Discovery of Phenylhydrazine. Journal of Chemical Education. [Link]

  • Fischer Indole Synthesis. (n.d.). SynArchive. [Link]

  • Emil Fischer – Facts. (2026). NobelPrize.org. [Link]

  • Phenylhydrazine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Phenylhydrazine. In: Wikipedia. [Link]

  • Waud, W. R., et al. (2011). 2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119): a cytotoxic prodrug with two stable conformations differing in biological and physical properties. Chemical Biology & Drug Design, 78(4), 633-640. [Link]

  • Al-Amiery, A. A., et al. (2020). Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. Research Journal of Pharmacy and Technology, 13(8), 3629-3633. [Link]

  • Phenyl hydrazine: Significance and symbolism. (2025). Wisdomlib. [Link]

  • Ishii, H. (2006). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles, 69(1), 531-555. [Link]

  • Singh, N., et al. (2013). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 7(9), 844-850. [Link]

  • PHENYLHYDRAZINE HYDROCHLORIDE. (n.d.). Organic Syntheses. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Process for preparing substituted phenylhydrazines. (2008).
  • Spitalyak, S. P., et al. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(13), 1183-1196. [Link]

  • Process Description. (n.d.). Environment Clearance. [Link]

  • Walgraeve, C., et al. (2020). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Trends in Environmental Analytical Chemistry, 27, e00093. [Link]

  • Küçükgüzel, Ş. G., & Çıkla, P. (2015). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini-Reviews in Medicinal Chemistry, 15(14), 1175-1193. [Link]

  • Kumar, D., et al. (2021). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. Journal of Molecular Structure, 1239, 130520. [Link]

  • Process for the preparation of substituted phenylhydrazines. (1988).
  • Lotfy, H. M., et al. (2014). Analytical characteristics for analysis of hydrazine, phenylhydrazine and acetylhydrazine in ternary mixtures by the proposed method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 345-353. [Link]

  • Ali, M. R., et al. (2012). REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES. Indonesian Journal of Pharmacy, 23(4), 213-222. [Link]

  • Synthesis method of 3-hydroxy phenylhydrazine. (2014).
  • Reddy, G. S., et al. (2014). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 122-127. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of (2-Ethoxyphenyl)hydrazine hydrochloride

This guide provides a comprehensive examination of the principles and practical steps involved in calculating the theoretical yield for the synthesis of (2-Ethoxyphenyl)hydrazine hydrochloride, a crucial intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive examination of the principles and practical steps involved in calculating the theoretical yield for the synthesis of (2-Ethoxyphenyl)hydrazine hydrochloride, a crucial intermediate in the development of various pharmaceutical compounds. Tailored for researchers, chemists, and drug development professionals, this document integrates mechanistic insights with a rigorous, step-by-step computational workflow.

Introduction: The Significance of Arylhydrazines

(2-Ethoxyphenyl)hydrazine and its hydrochloride salt are pivotal building blocks in organic synthesis. They are particularly recognized as key starting materials for the synthesis of indole derivatives through the Fischer indole synthesis. This pathway is instrumental in the creation of a wide array of biologically active molecules, including the non-steroidal anti-inflammatory drug (NSAID) Etodolac. An accurate calculation of the theoretical yield is the first principle of synthetic chemistry, providing a benchmark against which the efficiency and viability of a manufacturing process can be judged.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of (2-Ethoxyphenyl)hydrazine hydrochloride is a classic two-stage process commencing from 2-ethoxyaniline. Understanding the stoichiometry and mechanism of each stage is fundamental to accurately calculating the maximum possible product yield.

Stage 1: Diazotization of 2-Ethoxyaniline

The first stage is the diazotization of a primary aromatic amine, 2-ethoxyaniline. This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] The resulting product is an arenediazonium salt, in this case, (2-Ethoxyphenyl)diazonium chloride.

The reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[2][3][4] Therefore, the process must be conducted at low temperatures, typically between 0-5 °C, to prevent the premature decomposition of the diazonium salt to phenols, which would significantly reduce the yield.[5]

The overall balanced equation for the diazotization is:

C₂H₅OC₆H₄NH₂ + NaNO₂ + 2HCl → [C₂H₅OC₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O (2-Ethoxyaniline + Sodium Nitrite + Hydrochloric Acid → (2-Ethoxyphenyl)diazonium chloride + Sodium Chloride + Water)

Stage 2: Reduction of the Diazonium Salt

The second stage involves the reduction of the intermediate diazonium salt to the corresponding hydrazine derivative. While various reducing agents can be employed, such as stannous chloride or sodium dithionite, a common and effective method utilizes sodium sulfite (Na₂SO₃).[6][7] The reaction proceeds through a sulfite adduct which is then hydrolyzed under acidic or basic conditions to yield the hydrazine. The final product is isolated as its more stable hydrochloride salt.

A representative balanced equation for the reduction and subsequent salt formation is:

[C₂H₅OC₆H₄N₂]⁺Cl⁻ + 2Na₂SO₃ + 2H₂O → C₂H₅OC₆H₄NHNH₂ + 2Na₂SO₄ + HCl Then, for isolation: C₂H₅OC₆H₄NHNH₂ + HCl → [C₂H₅OC₆H₄NHNH₃]⁺Cl⁻ ((2-Ethoxyphenyl)hydrazine + Hydrochloric Acid → (2-Ethoxyphenyl)hydrazine hydrochloride)

The Principle of Theoretical Yield

The theoretical yield is the maximum quantity of a product that can be formed from a given amount of reactants, assuming 100% reaction efficiency with no losses from side reactions or during workup.[8][9] This calculation is dictated by the stoichiometry of the balanced chemical equation and is always determined by the limiting reagent .[10]

The limiting reagent is the reactant that is completely consumed first in a chemical reaction.[11] Once the limiting reagent is depleted, the reaction ceases, regardless of the quantities of other reactants present. Identifying this reagent is the most critical step in calculating the theoretical yield.

Calculating the Theoretical Yield: A Step-by-Step Workflow

To illustrate the calculation, let us consider a hypothetical synthesis starting with 10.0 grams of 2-ethoxyaniline .

Step 1: Determine Molar Masses of Reactants and Product

Accurate molar masses are essential for converting the mass of substances to moles.

CompoundChemical FormulaMolar Mass ( g/mol )
2-EthoxyanilineC₈H₁₁NO137.18[3][4][12]
Sodium NitriteNaNO₂69.00[1][6][13]
Hydrochloric AcidHCl36.46[5][14][15]
Sodium SulfiteNa₂SO₃126.04[2][16][17]
(2-Ethoxyphenyl)hydrazine HClC₈H₁₃ClN₂O188.65[18]
Step 2: Calculate Moles of Each Reactant

Based on a typical experimental protocol, let's assume the following starting quantities:

  • 2-Ethoxyaniline: 10.0 g

  • Sodium Nitrite (NaNO₂): 5.5 g

  • Hydrochloric Acid (HCl): 25 mL of 37% w/w solution (density ≈ 1.18 g/mL)

  • Sodium Sulfite (Na₂SO₃): 20.0 g

Now, we convert these to moles:

  • Moles of 2-Ethoxyaniline: 10.0 g / 137.18 g/mol = 0.0729 mol

  • Moles of NaNO₂: 5.5 g / 69.00 g/mol = 0.0797 mol

  • Moles of HCl: Mass of HCl solution = 25 mL * 1.18 g/mL = 29.5 g Mass of pure HCl = 29.5 g * 0.37 = 10.915 g Moles of HCl = 10.915 g / 36.46 g/mol = 0.299 mol

  • Moles of Na₂SO₃: 20.0 g / 126.04 g/mol = 0.1587 mol

Step 3: Identify the Limiting Reagent

We must look at the overall stoichiometry of the reaction to find the limiting reagent. The overall balanced equation, combining the two stages, is:

C₂H₅OC₆H₄NH₂ + NaNO₂ + 2HCl + 2Na₂SO₃ + H₂O → [C₂H₅OC₆H₄NHNH₃]⁺Cl⁻ + NaCl + 2Na₂SO₄

The key molar ratios from the starting material (2-ethoxyaniline) are:

  • 1 mole of 2-Ethoxyaniline reacts with 1 mole of NaNO₂.

  • 1 mole of 2-Ethoxyaniline reacts with (at least) 2 moles of HCl for diazotization.

  • 1 mole of 2-Ethoxyaniline reacts with 2 moles of Na₂SO₃.

Let's determine how many moles of 2-ethoxyaniline each reactant could react with:

  • From 2-Ethoxyaniline: We have 0.0729 mol .

  • From NaNO₂: 0.0797 mol of NaNO₂ can react with 0.0797 mol of 2-ethoxyaniline. (This is in excess).

  • From HCl: 0.299 mol of HCl can react with (0.299 / 2) = 0.1495 mol of 2-ethoxyaniline. (This is in excess).

  • From Na₂SO₃: 0.1587 mol of Na₂SO₃ can react with (0.1587 / 2) = 0.0794 mol of 2-ethoxyaniline. (This is in excess).

Comparing the available moles of 2-ethoxyaniline (0.0729 mol) to what the other reagents can accommodate, it is clear that 2-ethoxyaniline is the limiting reagent . It will be consumed before any of the other reagents.

Step 4: Calculate the Theoretical Yield

The theoretical yield is calculated based on the number of moles of the limiting reagent. The stoichiometry between the limiting reagent (2-Ethoxyaniline) and the final product ((2-Ethoxyphenyl)hydrazine hydrochloride) is 1:1.

  • Maximum Moles of Product: 0.0729 mol of 2-Ethoxyaniline will produce a maximum of 0.0729 mol of (2-Ethoxyphenyl)hydrazine hydrochloride.

  • Theoretical Yield in Grams: Mass = Moles × Molar Mass Mass = 0.0729 mol × 188.65 g/mol = 13.75 g

Therefore, the theoretical yield of (2-Ethoxyphenyl)hydrazine hydrochloride for this reaction is 13.75 grams .

Theoretical_Yield_Workflow cluster_inputs Reactant Inputs cluster_calculations Molar Calculations cluster_determination Limiting Reagent cluster_output Final Calculation reactant reactant calculation calculation intermediate intermediate final_product final_product Mass_Aniline Mass of 2-Ethoxyaniline (10.0 g) Moles_Aniline Calculate Moles Aniline (0.0729 mol) Mass_Aniline->Moles_Aniline Mass_Nitrite Mass of NaNO₂ (5.5 g) Moles_Nitrite Calculate Moles NaNO₂ (0.0797 mol) Mass_Nitrite->Moles_Nitrite Limiting_Reagent Identify Limiting Reagent (2-Ethoxyaniline) Moles_Aniline->Limiting_Reagent Moles_Nitrite->Limiting_Reagent Moles_Product Moles of Product (1:1 Stoichiometry) (0.0729 mol) Limiting_Reagent->Moles_Product Theoretical_Yield Theoretical Yield (13.75 g) Moles_Product->Theoretical_Yield

Caption: Workflow for Theoretical Yield Calculation.

Field-Proven Insights: Factors Influencing Actual Yield

In practice, achieving the theoretical yield is impossible. The percent yield , calculated as (Actual Yield / Theoretical Yield) × 100%, is the true measure of a reaction's efficiency. For this synthesis, several factors can significantly lower the actual yield:

  • Instability of the Diazonium Salt: This is the most critical factor. If the temperature rises above 5 °C, the diazonium salt rapidly decomposes into a 2-ethoxyphenol and nitrogen gas, representing a direct loss of the intermediate.[3] The use of diazonium salts as isolated solids can be hazardous, as some are explosive.[2][6]

  • Side Reactions: In the reduction step, improper pH control or the presence of impurities can lead to the formation of black, tarry byproducts, which complicates purification and reduces the isolated yield.[13]

  • Incomplete Reactions: The diazotization or reduction reactions may not proceed to 100% completion within the allotted time.

  • Purification Losses: Product is inevitably lost during isolation and purification steps, such as filtration, extraction, and recrystallization.[14] For instance, the product has some solubility in the washing solvents, leading to losses.

Experimental Protocol for Synthesis

This protocol outlines the synthesis of (2-Ethoxyphenyl)hydrazine hydrochloride.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All operations should be conducted in a well-ventilated fume hood. Diazonium salts are potentially explosive and should be handled with extreme care and never be allowed to dry out.

Procedure:

  • Preparation of Aniline Solution:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 2-ethoxyaniline (10.0 g, 0.0729 mol) and 60 mL of water.

    • Slowly add 15 mL of concentrated hydrochloric acid while stirring. The aniline salt should fully dissolve.

    • Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization:

    • Dissolve sodium nitrite (5.5 g, 0.0797 mol) in 15 mL of water.

    • Add this sodium nitrite solution dropwise to the cold aniline salt solution over 30 minutes, ensuring the temperature is maintained below 5 °C.[5]

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the (2-Ethoxyphenyl)diazonium chloride intermediate.

  • Reduction:

    • In a separate 1 L beaker, prepare a solution of sodium sulfite (20.0 g, 0.1587 mol) in 100 mL of water and cool it to 10 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. A red-orange intermediate may form.

    • Once the addition is complete, heat the mixture to 60-70 °C for 1 hour.

    • Slowly add 10 mL of concentrated hydrochloric acid and continue heating for another 30 minutes.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • The (2-Ethoxyphenyl)hydrazine hydrochloride will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it with a small amount of ice-cold water.

    • Dry the product under vacuum to obtain the final solid. Weigh the dried product to determine the actual yield .

References

  • Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Journal of Atoms and Molecules, 3(3), 520-523. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • BYJU'S. (2022). Sodium Sulfite. [Link]

  • BYJU'S. (2019). Diazotization Reaction Mechanism. [Link]

  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2015). How To Calculate Theoretical Yield and Percent Yield. YouTube. [Link]

  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Vedantu. (n.d.). Calculate the molar mass of HCl class 12 chemistry CBSE. [Link]

  • ProQuest. (2013). A developed process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol. [Link]

  • Unacademy. (2020). DIAZONIUM SALTS. [Link]

  • Thieme. (n.d.). Product Class 34: Arylhydrazines. [Link]

  • University of Calgary. (n.d.). Yield Calculations. [Link]

  • PubChem. (n.d.). Sodium Sulfite. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-ETHOXYANILINE | CAS 94-70-2. [Link]

  • Organic Syntheses. (n.d.). 2-methyl-2-phenyl-4-pentenal. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). [Link]

  • PubChem. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. [Link]

  • Wikipedia. (n.d.). Sodium nitrite. [Link]

  • Taylor & Francis Online. (2018). Limiting reagent – Knowledge and References. [Link]

  • UW-Madison Chemistry. (n.d.). Limiting Reagents (M4Q3). [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. [Link]

  • CK-12 Foundation. (2026). Diazonium Salts. [Link]

  • Testbook. (n.d.). Theoretical Yield Formula: Definition, Percent Yield, Examples. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • Khan Academy. (n.d.). Limiting reactant and reaction yields. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes for the Synthesis of 7-Ethoxy-2,3-dimethyl-1H-indole via Fischer Indolization

Abstract This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 7-ethoxy-2,3-dimethyl-1H-indole, a valuable scaffold in medicinal chemistry. The synthesis is achieved through...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 7-ethoxy-2,3-dimethyl-1H-indole, a valuable scaffold in medicinal chemistry. The synthesis is achieved through the classic Fischer indole reaction, utilizing (2-Ethoxyphenyl)hydrazine hydrochloride and 3-pentanone. This document outlines the reaction mechanism, provides a step-by-step experimental procedure using polyphosphoric acid (PPA) as the catalyst, discusses safety considerations, and presents a guide for the characterization of the final product. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the process.

Introduction: The Enduring Relevance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its structural presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin highlights its biological significance.[2] Consequently, the synthesis of substituted indoles remains a cornerstone of organic and medicinal chemistry.

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and versatile method for constructing the indole ring system.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4] The strategic choice of substituted starting materials allows for the creation of a diverse library of indole derivatives for structure-activity relationship (SAR) studies in drug discovery.[5]

Alkoxy-substituted indoles, particularly those with substitution at the 7-position, are of significant interest. The 7-position substituent can influence the molecule's conformation and interaction with biological targets. This guide focuses on the synthesis of 7-ethoxy-2,3-dimethyl-1H-indole, a compound with potential applications in the development of novel therapeutics.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a sequence of acid-catalyzed transformations that convert an arylhydrazone into an indole.[1][3] The choice of a strong acid catalyst is critical; both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are effective, but polyphosphoric acid (PPA) is particularly advantageous as it can serve as both the catalyst and the reaction medium, facilitating a solvent-free reaction.[4][6]

The accepted mechanism involves the following key steps:

  • Hydrazone Formation: The reaction begins with the condensation of (2-ethoxyphenyl)hydrazine with 3-pentanone to form the corresponding arylhydrazone. This step is also acid-catalyzed.[1]

  • Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[3]

  • [7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial, irreversible[7][7]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new carbon-carbon bond and breaks the N-N bond. This is the key bond-forming step that establishes the indole framework.[8]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes to a more stable aniline derivative. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms the five-membered ring.

  • Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule from the aminal intermediate, leading to the formation of the energetically favorable aromatic indole ring.[3]

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 7-Ethoxy-2,3-dimethyl-1H-indole

This one-pot protocol is adapted from established procedures for similar substituted indoles, utilizing polyphosphoric acid for efficient cyclization.[6][9]

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
(2-Ethoxyphenyl)hydrazine hydrochloride≥98%Echemi126580-49-2Store under inert gas, moisture sensitive.
3-Pentanone (Diethyl ketone)Reagent Grade, ≥99%Sigma-Aldrich96-22-0
Polyphosphoric acid (PPA)115% H₃PO₄ basisSigma-Aldrich8017-16-1Highly viscous; handle when warm (>60 °C).[4]
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6For extraction.
Saturated Sodium Bicarbonate (NaHCO₃) soln.-Lab-prepared-For neutralization.
Brine (Saturated NaCl soln.)-Lab-prepared-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich7487-88-9For drying organic phase.
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9For column chromatography.

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser (optional, for pre-formation of hydrazone if desired)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Step-by-Step Procedure

Safety First: This reaction must be performed in a well-ventilated fume hood. Phenylhydrazine derivatives are toxic and potential carcinogens.[10][11] Polyphosphoric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-Ethoxyphenyl)hydrazine hydrochloride (1.89 g, 10.0 mmol, 1.0 eq).

  • Addition of Reactants: To the flask, add 3-pentanone (1.06 mL, 0.86 g, 10.0 mmol, 1.0 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (~20 g) to the flask. PPA is highly viscous; it can be gently warmed to ~60 °C to facilitate transfer.[4] The amount should be sufficient to allow for efficient stirring of the reaction mixture.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The mixture will become darker and thicker initially. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 9:1 Hexane:EtOAc eluent). The reaction is typically complete within 30-60 minutes.[9]

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool slightly (to ~70-80 °C). CAUTION: Perform the next step slowly and carefully behind a safety shield. Pour the hot reaction mixture slowly and in portions into a beaker containing crushed ice (~150 g) with vigorous stirring.

  • Neutralization: The acidic aqueous mixture is then carefully neutralized to a pH of ~8-9 using a saturated solution of sodium bicarbonate. Be cautious of gas evolution (CO₂). The product may precipitate as an oil or solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure 7-ethoxy-2,3-dimethyl-1H-indole.

Summary of Reaction Parameters
ParameterValueRationale
Molar Ratio (Hydrazine:Ketone)1:1Stoichiometric ratio is typically effective for the initial hydrazone formation.[2]
CatalystPolyphosphoric Acid (PPA)Serves as both an effective Brønsted acid catalyst and the reaction medium, promoting high temperatures.[6]
Temperature100-110 °CSufficient thermal energy is required to overcome the activation barrier for the[7][7]-sigmatropic rearrangement.
Reaction Time30-60 minutesTypically sufficient for completion with PPA at this temperature. Monitor by TLC.[9]
Work-upQuench in ice, neutralize, extractStandard procedure to handle PPA reactions and isolate the basic indole product.[12]

Expected Results and Characterization

Expected Yield: 60-80% Appearance: Off-white to pale yellow solid or oil.

Analysis Predicted Characteristics for 7-Ethoxy-2,3-dimethyl-1H-indole
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0 (br s, 1H, N-H), ~7.2-7.3 (d, 1H, Ar-H4), ~6.9-7.0 (t, 1H, Ar-H5), ~6.6-6.7 (d, 1H, Ar-H6), ~4.1 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, C2-CH₃), ~2.2 (s, 3H, C3-CH₃), ~1.4 (t, 3H, -OCH₂CH₃).[13][14]
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~148 (C7), ~135 (C7a), ~128 (C3a), ~120 (C5), ~118 (C2), ~113 (C4), ~105 (C3), ~102 (C6), ~64 (-OCH₂CH₃), ~15 (-OCH₂CH₃), ~12 (C2-CH₃), ~9 (C3-CH₃).[13][15]
IR (ATR) ν (cm⁻¹): ~3400 (N-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), ~1620, 1580, 1470 (C=C aromatic stretch), ~1250 (Ar-O stretch, asymmetric), ~1040 (Ar-O stretch, symmetric).
Mass Spec. (EI) m/z (%): Predicted M⁺ at 189.1154 (for C₁₂H₁₅NO), with significant fragments corresponding to loss of methyl (M-15) and ethyl (M-29) groups.

Troubleshooting Guide

Low yields or the formation of side products are common issues in Fischer indole synthesis. This guide provides a systematic approach to troubleshooting.

Troubleshooting_Workflow Start Problem Observed LowYield Low or No Product Yield Start->LowYield Tar Tarry Byproducts Formed Start->Tar Incomplete Incomplete Reaction (Starting Material Remains) Start->Incomplete Sol_Temp_Low Increase Temperature (e.g., to 120 °C) LowYield->Sol_Temp_Low Cause: Insufficient Activation Energy Sol_Hydrazone Verify Hydrazine Quality (Moisture Sensitive) LowYield->Sol_Hydrazone Cause: Degraded Starting Material Sol_PPA Ensure Sufficient PPA for Stirring LowYield->Sol_PPA Cause: Poor Mixing Sol_Temp_High Decrease Temperature (e.g., to 90-100 °C) Tar->Sol_Temp_High Cause: Decomposition Sol_Time_High Reduce Reaction Time Tar->Sol_Time_High Cause: Product Degradation Sol_Quench Ensure Rapid & Cold Quenching Tar->Sol_Quench Cause: Polymerization during Work-up Incomplete->Sol_Temp_Low Cause: Low Reaction Rate Sol_Time_Low Increase Reaction Time (Monitor by TLC) Incomplete->Sol_Time_Low Cause: Insufficient Time Sol_Stir Improve Stirring Efficiency Incomplete->Sol_Stir Cause: Inhomogeneous Reaction

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Safety and Handling

  • (2-Ethoxyphenyl)hydrazine hydrochloride: Hydrazine derivatives are toxic if swallowed, in contact with skin, or if inhaled. They are also suspected carcinogens and may cause allergic skin reactions.[10][11] Handle only in a fume hood with appropriate PPE. Avoid creating dust.

  • 3-Pentanone: Flammable liquid and vapor. Causes serious eye irritation.

  • Polyphosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle with extreme care, especially when hot.

  • Work-up: The quenching of the hot PPA mixture in ice is highly exothermic and should be done slowly and cautiously. The neutralization with bicarbonate will produce CO₂ gas, leading to foaming.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[10][11]

Conclusion

The Fischer indole synthesis remains a powerful and highly relevant tool for accessing structurally diverse indole scaffolds. The protocol detailed here for the synthesis of 7-ethoxy-2,3-dimethyl-1H-indole using a one-pot PPA-catalyzed method is efficient and scalable. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this method to generate valuable building blocks for applications in drug discovery and materials science.

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  • ResearchGate. (2020). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Al-Hadedi, A. A. M., & Al-Azzawi, A. M. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Synthesis, 15(2), 162-181. [Link]

  • Kumar, S., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Topics in Medicinal Chemistry, 21(25), 2267-2292. [Link]

  • Kotha, S., & Ali, W. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33361-33401. [Link]

  • ProQuest. (2013). a developed process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol. [Link]

  • MDPI. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]

  • Caltech. (n.d.). Indoles. [Link]

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Application

protocol for synthesis of 7-ethoxyindoles

Application Note: Strategic Synthesis of 7-Ethoxyindole – Mechanistic Insights and Validated Protocols Executive Summary The 7-alkoxyindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedd...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 7-Ethoxyindole – Mechanistic Insights and Validated Protocols

Executive Summary

The 7-alkoxyindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting central nervous system (CNS) receptors and in advanced kinase inhibitors. However, synthesizing 7-substituted indoles presents unique regiochemical challenges. Traditional approaches, such as the Fischer indole synthesis, often fail or yield complex isomeric mixtures when applied to meta-substituted phenylhydrazines, while the classical Reissert synthesis requires harsh, low-yielding decarboxylation conditions. For modern drug development professionals, the Bartoli and Leimgruber-Batcho syntheses represent the most robust, regiospecific pathways to 7-ethoxyindole[1]. This application note provides a comprehensive mechanistic evaluation and step-by-step protocols for both methodologies.

Mechanistic Causality and Route Selection

Route A: The Bartoli Indole Synthesis

The Bartoli reaction constructs the indole core directly from 1-ethoxy-2-nitrobenzene using an excess of vinylmagnesium bromide[2]. This method is highly specific for ortho-substituted nitroarenes. The causality of the reaction's success relies heavily on the steric bulk of the ortho-ethoxy group, which forces the critical[3,3]-sigmatropic rearrangement of the intermediate N-vinyl derivative[2][3].

Exactly three equivalents of the Grignard reagent are mandatory for this transformation[2]:

  • Reduction: The first equivalent attacks the nitro group, reducing it to a nitroso intermediate[3].

  • Addition & Rearrangement: The second equivalent attacks the nitroso oxygen, triggering a [3,3]-sigmatropic rearrangement that forms the carbon-carbon bond of the pyrrole ring[4].

  • Rearomatization: The third equivalent acts as a strong base, deprotonating the resulting indoline intermediate to drive rearomatization into the stable indole structure[4].

Bartoli_Mechanism N1 1-Ethoxy-2-nitrobenzene N2 Nitroso Intermediate N1->N2 +1 eq. VinylMgBr N3 [3,3]-Sigmatropic Rearrangement N2->N3 +1 eq. VinylMgBr N4 Cyclization & Rearomatization N3->N4 Intramolecular N5 7-Ethoxyindole N4->N5 +1 eq. VinylMgBr & H+ Workup

Mechanistic pathway of the Bartoli indole synthesis for 7-ethoxyindole.

Route B: The Leimgruber-Batcho Indole Synthesis

Alternatively, the Leimgruber-Batcho (LB) synthesis utilizes 1-ethoxy-2-methyl-3-nitrobenzene[1]. The reaction exploits the enhanced acidity of the benzylic protons adjacent to the electron-withdrawing nitro group. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a trans-β-dimethylamino-2-nitrostyrene intermediate[5]. The addition of catalytic pyrrolidine is a critical experimental choice; it accelerates this step by forming a highly reactive aminal/iminium intermediate. Subsequent reductive cyclization (e.g., using Raney Nickel/hydrazine or Pd/C/H₂) reduces the nitro group to an aniline, which undergoes spontaneous intramolecular cyclization and elimination of dimethylamine to form the pyrrole ring[5].

LB_Workflow A 1-Ethoxy-2-methyl-3-nitrobenzene B Enamine Formation (DMF-DMA, Pyrrolidine, 110°C) A->B C trans-β-Dimethylamino-2-nitrostyrene B->C D Reductive Cyclization (Raney Ni / N2H4 or Pd/C / H2) C->D E 7-Ethoxyindole D->E

Step-by-step workflow of the Leimgruber-Batcho synthesis of 7-ethoxyindole.

Quantitative Route Comparison

To assist in route selection for scale-up or discovery synthesis, the quantitative metrics of both methodologies are summarized below.

MetricBartoli Indole SynthesisLeimgruber-Batcho Synthesis
Starting Material 1-Ethoxy-2-nitrobenzene1-Ethoxy-2-methyl-3-nitrobenzene
Key Reagents Vinylmagnesium bromide (3.0–3.5 eq.)DMF-DMA, Pyrrolidine, Reductant (H₂ or N₂H₄)
Typical Yield 40% – 60%65% – 85%
Reaction Temperature -40 °C (Cryogenic)110 °C (Enamine), RT to 50 °C (Reduction)
Scalability Moderate (Exothermic Grignard addition)High (Standard batch reactor conditions)
Primary Advantage Single-step continuous processHigher yields, excellent scalability
Primary Limitation Requires strictly anhydrous, cryogenic conditionsTwo distinct chemical steps required

Experimental Protocols

Protocol 1: Bartoli Synthesis of 7-Ethoxyindole

Self-Validation Note: The success of this protocol relies entirely on maintaining cryogenic temperatures to prevent the premature decomposition of the Grignard reagent and the nitroarene.

Materials:

  • 1-Ethoxy-2-nitrobenzene (1.0 eq, 10 mmol, 1.67 g)

  • Vinylmagnesium bromide (1.0 M in THF) (3.5 eq, 35 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous NH₄Cl

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Dissolution: Dissolve 1-ethoxy-2-nitrobenzene (1.67 g) in anhydrous THF (50 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to exactly -40 °C. Causality: Temperatures above -30 °C lead to the formation of unwanted aniline byproducts, while temperatures below -50 °C stall the initial reduction step.

  • Grignard Addition: Add the vinylmagnesium bromide solution (35 mL) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature at -40 °C. The solution will turn deep red/brown, indicating the formation of the nitroso intermediate.

  • Reaction Maturation: Stir the mixture at -40 °C for an additional 30 minutes.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (50 mL) while still at -40 °C, then allow the mixture to warm to room temperature.

  • Workup & Purification: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford 7-ethoxyindole as an off-white solid.

Protocol 2: Leimgruber-Batcho Synthesis of 7-Ethoxyindole

Self-Validation Note: The intermediate enamine is intensely red/purple. The complete disappearance of this color during the reduction step serves as a visual self-validation of successful cyclization.

Step 1: Enamine Formation

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1-ethoxy-2-methyl-3-nitrobenzene (1.0 eq, 10 mmol, 1.81 g), DMF-DMA (1.5 eq, 15 mmol, 1.79 g), and pyrrolidine (0.2 eq, 2 mmol, 0.14 g) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Heating: Attach a reflux condenser and heat the mixture to 110 °C under nitrogen for 3 hours. Causality: Pyrrolidine acts as a nucleophilic catalyst, forming a highly electrophilic iminium species with DMF-DMA, which rapidly reacts with the weakly acidic benzylic protons.

  • Isolation: Cool the deep red solution to room temperature and concentrate under high vacuum to remove DMF and unreacted DMF-DMA. The resulting crude trans-β-dimethylamino-2-nitrostyrene can be used directly in the next step.

Step 2: Reductive Cyclization

  • Dissolution: Dissolve the crude enamine intermediate in a 1:1 mixture of Methanol/THF (40 mL).

  • Catalyst Addition: Add Raney Nickel (approx. 0.5 g, washed with methanol) to the solution. Safety Warning: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

  • Reduction: Slowly add hydrazine hydrate (64% aqueous solution, 5.0 eq, 50 mmol, 2.5 g) dropwise over 15 minutes. The reaction is exothermic and will evolve nitrogen gas.

  • Maturation: Stir the mixture at 45 °C for 2 hours. The deep red color will gradually fade to a pale yellow, indicating the reduction of the nitro group and subsequent cyclization.

  • Workup: Filter the mixture through a pad of Celite to remove the Raney Nickel, washing the filter cake with excess methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (50 mL), wash with water and brine, dry over MgSO₄, and evaporate. Purify via silica gel chromatography to yield pure 7-ethoxyindole.

References

  • Bhat, G. A., & Siddappa, S. "Synthesis of Indole-2-carbaldehydes, 2-(2-Aminoethyl)- and 2-(2-Aminopropyl)-indoles." J. Chem. Soc. (C), 1971. URL:[Link]

  • Wikipedia Contributors. "Bartoli indole synthesis." Wikipedia, The Free Encyclopedia.[2] URL: [Link]

  • Knochel, P. et al. "The Bartoli Indole Synthesis." Synfacts, 2021.[4] URL:[Link]

  • Clark, R. D., & Repke, D. B. "The Leimgruber-Batcho Indole Synthesis." Heterocycles, 1984.[5] URL:[Link]

Sources

Method

reaction of (2-Ethoxyphenyl)hydrazine hydrochloride with ketones

An In-Depth Guide to the Fischer Indole Synthesis of (2-Ethoxyphenyl)hydrazine Hydrochloride with Ketones Authored by: A Senior Application Scientist This document provides a comprehensive technical guide for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Fischer Indole Synthesis of (2-Ethoxyphenyl)hydrazine Hydrochloride with Ketones

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of (2-ethoxyphenyl)hydrazine hydrochloride with ketones. This reaction is a cornerstone of heterocyclic chemistry, primarily known as the Fischer indole synthesis, a powerful method for creating the indole scaffold. This core structure is prevalent in a vast array of pharmaceuticals, natural products, and functional materials.[1]

This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, optimization strategies, and practical applications of this reaction. The protocols and insights provided are designed to be robust, reproducible, and adaptable to a variety of ketone substrates.

The Underlying Chemistry: Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic acid-catalyzed reaction that transforms an arylhydrazine and a ketone (or aldehyde) into an indole.[2][3] The reaction with (2-ethoxyphenyl)hydrazine hydrochloride proceeds through a series of well-defined steps, beginning with the formation of a hydrazone, which then undergoes a critical rearrangement and cyclization cascade.

The key mechanistic events are:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (2-ethoxyphenyl)hydrazine with the ketone.[4][5] This is a nucleophilic addition-elimination reaction where the hydrazine nitrogen attacks the carbonyl carbon, ultimately eliminating a molecule of water to form the (2-ethoxyphenyl)hydrazone intermediate.[5][6]

  • Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.[2][7]

  • [8][8]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes the key bond-forming event: a[8][8]-sigmatropic rearrangement.[2][7] This concerted, pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, establishing the core framework of the final indole product.

  • Cyclization and Aromatization: The intermediate from the rearrangement quickly cyclizes. Subsequent elimination of an ammonia molecule under the acidic conditions, followed by deprotonation, leads to the formation of the energetically favorable aromatic indole ring.[2][3][7]

The overall mechanistic flow is illustrated below.

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & Rearrangement cluster_cyclize Step 4: Cyclization & Aromatization Reactants (2-Ethoxyphenyl)hydrazine + Ketone (R1-C(O)-R2) Hydrazone (2-Ethoxyphenyl)hydrazone Reactants->Hydrazone + H⁺ - H₂O Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine + H⁺ [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Intramolecular Attack Indole Substituted Indole (Final Product) Aminal->Indole + H⁺ - NH₃ - H⁺

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a Substituted Indole

This section provides a representative, step-by-step protocol for the synthesis of an indole from (2-ethoxyphenyl)hydrazine hydrochloride and a generic ketone (e.g., cyclohexanone).

Materials and Reagents:

  • (2-Ethoxyphenyl)hydrazine hydrochloride

  • Ketone (e.g., Cyclohexanone, 1.0-1.2 equivalents)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Zinc Chloride (ZnCl₂), or Polyphosphoric acid (PPA))

  • Solvent (e.g., Glacial Acetic Acid, Toluene, or Ethanol)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (2-ethoxyphenyl)hydrazine hydrochloride (1 equivalent) and the chosen solvent (e.g., glacial acetic acid, ~5-10 mL per gram of hydrazine).

  • Reagent Addition: Add the ketone (1.1 equivalents) to the stirred suspension. If not using an acidic solvent like acetic acid, add the acid catalyst (e.g., p-TSA, 0.1-0.2 equivalents, or a Lewis acid like ZnCl₂, 1 equivalent).[9][10]

  • Heating and Monitoring: Heat the reaction mixture to reflux (the temperature will depend on the solvent chosen).[11] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-16 hours). For faster reactions, microwave irradiation can be employed, often reducing reaction times to minutes.[9]

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker of cold water or onto crushed ice.

    • Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Workup - Washing and Drying:

    • Combine the organic extracts and wash them sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a dark oil or solid. Purify it using one of the following methods:

    • Column Chromatography: A common and effective method is flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[9]

    • Recrystallization: If the indole product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective purification technique.[9]

  • Characterization: Confirm the structure and purity of the final indole product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Optimization and Troubleshooting

The yield and purity of the Fischer indole synthesis are highly dependent on the reaction conditions.[10][11] Systematic optimization is often required for new substrates.[8]

ParameterCommon ChoicesRationale & Optimization Insights
Acid Catalyst Brønsted Acids: HCl, H₂SO₄, PPA, p-TSA.[2][9][10] Lewis Acids: ZnCl₂, BF₃, AlCl₃.[2][9][10]The choice of acid is critical. Lewis acids can be more effective for less reactive substrates. The acidity of the medium can influence regioselectivity with unsymmetrical ketones.[12] Screen various acids to find the optimal one for your specific substrate combination.[9]
Solvent Acetic Acid, Ethanol, Toluene, Dioxane, DMF.[11]Acetic acid can serve as both solvent and catalyst.[11] The solvent's polarity can affect intermediate stability and solubility. For industrial applications, greener solvents like toluene are preferred, which can also be used for extraction, minimizing wastewater.[13]
Temperature 80°C to RefluxThe reaction is highly sensitive to temperature.[11] Too low, and the key[8][8]-sigmatropic rearrangement will be too slow. Too high, and degradation or tar formation can occur.[11] Careful temperature control is necessary for optimal yields.[10]
Reaction Time 2 - 24 hoursMonitor by TLC to determine the point of maximum product formation and avoid decomposition from prolonged heating. Microwave irradiation can dramatically reduce reaction times.[9]
Procedure Stepwise vs. One-PotWhile the hydrazone can be isolated first, a one-pot procedure where the hydrazine and ketone are mixed and directly heated with the catalyst is often more efficient.[9][12]

Troubleshooting Common Issues:

  • Low or No Yield: The temperature may be too low, or the chosen acid catalyst may be inappropriate for the substrate.[11] Consider screening different catalysts and increasing the temperature incrementally.[9][11]

  • Formation of Tarry Byproducts: This often indicates the reaction temperature is too high, causing decomposition.[11] Reduce the temperature or use a milder acid catalyst.

  • Incomplete Reaction: Increase the reaction time or consider a higher-boiling-point solvent to allow for a higher reaction temperature.[11]

  • Difficult Purification: Ensure complete neutralization during workup. If column chromatography is challenging, try recrystallization from different solvent systems.[9]

Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in countless biologically active compounds.[1] The Fischer indole synthesis is a workhorse reaction for accessing this core and its derivatives.

A prominent example of this reaction's utility is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac .[14][15] The synthesis of Etodolac involves a key Fischer indole synthesis step to construct the core pyrano[3,4-b]indole ring system. The process typically starts with a substituted phenylhydrazine, such as (2-ethylphenyl)hydrazine, which is reacted with a suitable carbonyl compound to generate a key tryptophol intermediate, such as 7-ethyltryptophol.[15][16][17] This intermediate is then further elaborated to yield the final drug molecule. The robustness and scalability of the Fischer indole synthesis make it an attractive method for the industrial production of such important pharmaceuticals.[13]

Caption: Workflow from starting materials to drug products.

References

  • Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem.
  • Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent) - Benchchem.
  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU.
  • Yang, X., Zhang, X., & Yin, D. (2018). An eco-friendly industrial Fischer indole cyclization process. Organic Process Research & Development, 22(9), 1115-1118.
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (2017).
  • A review on method of synthesis and clinical pharmacokinetics of etodolac - Jetir.Org. (2021).
  • How does ketone react with hydrazine? Explain with an example. - Filo. (2026).
  • Fischer indole synthesis - Wikipedia. Available from: [Link]

  • Protocol for synthesizing 5-Hydroxy Etodolac as a reference standard. - Benchchem.
  • A three-component Fischer indole synthesis - PubMed. (n.d.). Available from: [Link]

  • An Improved and Scalable Process For The Synthesis of A Key Intermediate For Etodolac. (2012). Indian Journal of Chemistry, 51B, 1763-1766.
  • Synthesis of etodolac - ResearchGate. (n.d.). Available from: [Link]

  • An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. - IOSR Journal. (2013). Available from: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010). Available from: [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (2021). Available from: [Link]

  • A Comprehensive Guide to the Synthesis of Hydrazine Derivatives from Ketones - Benchchem.
  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation - OrgoSolver. Available from: [Link]

  • Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives - MDPI. (2023). Available from: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Available from: [Link]

Sources

Application

Application Note &amp; Protocol Guide: The Fischer Indole Synthesis of (2-Ethoxyphenyl)hydrazine with Aldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract The reaction between substituted arylhydrazines and carbonyl compounds, known as the Fischer indole synthesis, stands as a cornerstone of heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between substituted arylhydrazines and carbonyl compounds, known as the Fischer indole synthesis, stands as a cornerstone of heterocyclic chemistry.[1][2][3] This application note provides a detailed technical guide on the reaction of (2-ethoxyphenyl)hydrazine hydrochloride with various aldehydes to yield 7-ethoxyindole derivatives. These structures are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active molecules. We will explore the intricate reaction mechanism, provide a detailed and robust experimental protocol, discuss critical process parameters, and illustrate the workflow and chemistry with clear diagrams. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the synthesis for their specific targets.

The Underlying Chemistry: Mechanism of the Fischer Indole Synthesis

First discovered by Emil Fischer in 1883, this reaction provides a powerful and versatile route to the indole scaffold.[4][5] The process is catalyzed by either Brønsted or Lewis acids and proceeds through several distinct, well-elucidated steps.[4][6] Understanding this mechanism is critical for optimizing reaction conditions and predicting potential outcomes.

The sequence is as follows:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (2-ethoxyphenyl)hydrazine with an aldehyde.[3][7] The hydrazine acts as a nucleophile, attacking the protonated carbonyl carbon of the aldehyde to form an intermediate that subsequently dehydrates to yield the corresponding (2-ethoxyphenyl)hydrazone.[7][8]

  • Tautomerization: The resulting hydrazone undergoes tautomerization to its more reactive enamine isomer ('ene-hydrazine').[3][4] This step is crucial as it sets up the molecule for the key rearrangement.

  • [9][9]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, thermally-allowed[9][9]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[6] This is the core bond-forming step that establishes the C2-C3 bond of the future indole ring and results in a di-imine intermediate.

  • Cyclization & Aromatization: The di-imine intermediate readily cyclizes to form a five-membered aminoacetal-like ring.[4] The final step involves the acid-catalyzed elimination of an ammonia molecule, which drives the formation of the stable, aromatic indole ring system.[4][5]

Fischer_Indole_Mechanism Figure 1: Reaction Mechanism of the Fischer Indole Synthesis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Hydrazine (2-Ethoxyphenyl)hydrazine Hydrazone Hydrazone Formation (+H+, -H2O) Hydrazine->Hydrazone + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hydrazone Enamine Tautomerization Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclized Cyclization Rearrangement->Cyclized Indole 7-Ethoxyindole (-NH3, Aromatization) Cyclized->Indole Experimental_Workflow Figure 2: Experimental Workflow reagents Reagent Mixing (2-Ethoxyphenyl)hydrazine HCl + Aldehyde + Acetic Acid hydrazone Hydrazone Formation Stir at RT 1-2 hours reagents->hydrazone indolization Indolization Add Catalyst (PPA or ZnCl₂) Heat (80-120°C) Monitor by TLC hydrazone->indolization workup Work-up Quench with Ice Water Neutralize (NaHCO₃) Extract (Ethyl Acetate) indolization->workup purification Purification Dry (Na₂SO₄) Concentrate Column Chromatography workup->purification product {Final Product|2-Methyl-7-ethoxy-1H-indole Characterize (NMR, MS)} purification->product

Sources

Method

Application Note: Scalable One-Pot Fischer Indole Synthesis of 7-Ethoxyindole Derivatives

Introduction & Strategic Rationale The synthesis of 7-ethoxyindole architectures is highly relevant in modern drug discovery, often serving as a rigidified pharmacophore in serotonin receptor modulators, anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of 7-ethoxyindole architectures is highly relevant in modern drug discovery, often serving as a rigidified pharmacophore in serotonin receptor modulators, anti-inflammatory agents, and kinase inhibitors. The Fischer Indole Synthesis (FIS) remains the premier, most robust method for constructing the substituted indole core. However, traditional multi-step FIS—which requires the isolation of the intermediate arylhydrazone—often suffers from diminished yields due to hydrazone instability, oxidative degradation, and side-product formation.

This application note details an optimized, one-pot, microwave-assisted protocol utilizing (2-ethoxyphenyl)hydrazine hydrochloride. By combining condensation, tautomerization, and the [3,3]-sigmatropic rearrangement into a single continuous sequence, this method maximizes throughput and atom economy while minimizing intermediate degradation[1].

Mechanistic Causality & Reaction Design

Understanding the physicochemical behavior of the reagents is critical for optimizing the one-pot system. This protocol is designed as a self-validating system where each reagent choice serves a specific mechanistic purpose:

  • Reagent Selection: (2-Ethoxyphenyl)hydrazine is employed as its hydrochloride salt. The salt form provides superior oxidative stability over the free base during prolonged storage. In a one-pot system, the inherent HCl initiates the initial condensation with the ketone (e.g., cyclohexanone) to form the hydrazone.

  • Catalyst Dynamics: While the HCl facilitates condensation, the subsequent tautomerization to the ene-hydrazine and the critical [3,3]-sigmatropic rearrangement require a dedicated catalyst. Brønsted acids like p-toluenesulfonic acid (p-TSA) have proven superior to traditional Lewis acids (e.g., ZnCl₂) in mediating this step without inducing excessive polymerization or tarring[2].

  • Thermodynamic Control via Microwave Irradiation: The [3,3]-sigmatropic rearrangement is the rate-limiting step, characterized by a high activation energy barrier. Conventional refluxing often leads to thermal degradation of the unstable ene-hydrazine. Microwave dielectric heating selectively excites the polar intermediates, accelerating the rearrangement and cyclization while bypassing bulk thermal degradation pathways[3].

Reaction Optimization & Quantitative Data

The transition from conventional heating to microwave-assisted synthesis, coupled with catalyst optimization, significantly enhances the yield of the target 7-ethoxyindole derivative (modeled here as 8-ethoxy-1,2,3,4-tetrahydrocarbazole).

Table 1: Optimization of One-Pot FIS Conditions for 8-Ethoxy-1,2,3,4-tetrahydrocarbazole

EntryCatalyst (Equiv)Heating ModalityTimeYield (%)Reaction Profile & Causality
1ZnCl₂ (1.0)Conventional (Reflux)3 h65Significant tarring; Lewis acid induces partial polymerization.
2ZnCl₂ (1.0)Microwave (600 W)3 min76Cleaner profile but incomplete conversion[2].
3p-TSA (0.2)Conventional (Reflux)2 h78Moderate yield; extended heating causes partial decomposition.
4p-TSA (0.2)Microwave (600 W)3 min91 Optimal; rapid [3,3]-rearrangement prevents side reactions[2].

Experimental Protocol: Microwave-Assisted Synthesis

This protocol utilizes cyclohexanone to yield 8-ethoxy-1,2,3,4-tetrahydrocarbazole. Specific quenching and purification steps are engineered to protect the electron-rich indole core.

Materials Required:
  • (2-Ethoxyphenyl)hydrazine hydrochloride (1.0 equiv, 10 mmol)

  • Cyclohexanone (1.1 equiv, 11 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.2 equiv, 2 mmol)

  • Absolute Ethanol (5 mL)

  • Saturated Aqueous NaHCO₃

  • Triethylamine (TEA)

Step-by-Step Methodology:
  • Reaction Assembly: To a 30 mL microwave-safe quartz reaction vessel equipped with a magnetic stir bar, add (2-ethoxyphenyl)hydrazine hydrochloride (1.89 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol).

  • Catalyst Introduction: Add p-TSA·H₂O (0.38 g, 2 mmol) to the mixture. Add 5 mL of absolute ethanol to ensure uniform dielectric heating and homogeneity.

  • Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate at 600 W, maintaining a maximum temperature of 120°C, for exactly 3 minutes.

    • Validation Check: The solution will transition from a pale suspension to a deep, homogenous amber solution, indicating successful cyclization and ammonia elimination.

  • Quenching (Critical Step): Allow the vessel to cool to room temperature. Dilute the crude mixture with ethyl acetate (20 mL). Immediately quench with saturated aqueous NaHCO₃ (15 mL).

    • Causality: Neutralizing the p-TSA and residual HCl is mandatory. If the acid is not neutralized, the electron-rich 7-ethoxyindole core will rapidly degrade and polymerize during concentration.

  • Extraction: Separate the organic layer. Extract the aqueous phase with additional ethyl acetate (2 × 15 mL). Combine the organic phases, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Chromatographic Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography.

    • Causality: Indole derivatives are highly sensitive to the acidic silanol groups on standard silica gel. You must use silica gel that has been pre-neutralized with 1% v/v Triethylamine (TEA) in the eluent (e.g., Hexanes/Ethyl Acetate gradient) to prevent on-column decomposition[1].

Mechanistic Visualization

The following diagram illustrates the logical progression of intermediates in the one-pot sequence, emphasizing the critical, microwave-accelerated sigmatropic shift.

FischerIndoleMechanism Reactants (2-Ethoxyphenyl)hydrazine HCl + Cyclohexanone Hydrazone Arylhydrazone Intermediate (In Situ) Reactants->Hydrazone Condensation - H2O, - HCl EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis (p-TSA) Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate-Limiting) EneHydrazine->Sigmatropic Microwave Irradiation Aminal Cyclic Aminal Intermediate Sigmatropic->Aminal C-C Bond Formation & Cyclization Product 8-Ethoxy-1,2,3,4-tetrahydrocarbazole (7-Ethoxyindole Core) Aminal->Product Aromatization - NH3

One-pot Fischer Indole Synthesis workflow and microwave-accelerated sigmatropic rearrangement.

References

  • ResearchGate / J. Heterocyclic Chem. "A new and efficient one-pot synthesis of indoles." (2011).[Link]

  • ResearchGate. "One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis."[Link]

Application

suitable acid catalysts for Fischer indole synthesis with ethoxy-substituted hydrazines

Application Note: Optimization of Acid Catalysts for Fischer Indole Synthesis Using Ethoxy-Substituted Arylhydrazines Introduction & Mechanistic Rationale: The "Ethoxy" Effect The Fischer Indole Synthesis (FIS) remains o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Acid Catalysts for Fischer Indole Synthesis Using Ethoxy-Substituted Arylhydrazines

Introduction & Mechanistic Rationale: The "Ethoxy" Effect

The Fischer Indole Synthesis (FIS) remains one of the most robust methodologies for constructing the indole core, traditionally involving the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde[1]. However, when utilizing ethoxy-substituted arylhydrazines (e.g., 4-ethoxyphenylhydrazine), the electronic properties of the substrate fundamentally alter the reaction kinetics and catalyst requirements.

The Causality of the Electron-Donating Group (EDG): The accepted mechanism of the FIS involves the formation of a hydrazone, tautomerization to an ene-hydrazine, and a subsequent [3,3]-sigmatropic rearrangement[1]. The carbon-carbon bond formation during this sigmatropic rearrangement is the rate-determining step[2]. Because the arene acts as the electron-rich partner in this rearrangement, the presence of an ethoxy group (a strong EDG) significantly increases the electron density of the aromatic ring, thereby accelerating the rearrangement[3].

The Challenge: While the reaction is kinetically favored, the resulting electron-rich indole core and the ether linkage are highly susceptible to side reactions. Harsh Brønsted acids (such as concentrated H₂SO₄) can protonate the ether oxygen, leading to dealkylation (cleavage of the ethoxy group) or rapid polymerization of the indole product. Therefore, selecting an acid catalyst that balances sufficient electrophilic activation with mildness is critical to maximizing yield and purity.

Catalyst Selection & Quantitative Comparison

To prevent degradation while ensuring complete cyclization, the choice of catalyst must be tailored to the ethoxy-substrate. Below is a comparative matrix of common acid catalysts evaluated for this specific application.

Catalyst SystemAcid TypeTypical Temp (°C)Expected Yield (%)Advantages for Ethoxy-HydrazinesDrawbacks / Risks
ZnCl₂ / AcOH Lewis / Brønsted80 – 9075 – 85Mild coordination; preserves the ether bond while facilitating ammonia elimination.Requires stoichiometric amounts; aqueous workup can be emulsion-heavy.
Amberlyst-15 Solid Acid7085 – 95Excellent for continuous flow; prevents over-reaction by limiting residence time[4].Can cause localized overheating and tarring in batch if not stirred vigorously.
Glacial AcOH (Ultrasound) Mild Brønsted45 – 5070 – 88Very mild; ultrasound accelerates the cleavage of the N-N bond, lowering thermal requirements.May require prolonged reaction times without acoustic cavitation.
Polyphosphoric Acid (PPA) Polymeric Acid100 – 120< 50Strong dehydrating agent; drives cyclization rapidly.High Risk: Frequently causes ethoxy cleavage (dealkylation) and extensive tar formation.

(Note: Recent advancements also allow for tandem Ru-catalyzed hydrogen-transfer FIS using alcohols instead of ketones, providing a greener, acid-free alternative for sensitive substrates[5].)

Mechanistic Workflow

FIS_Mechanism A Ethoxy-Arylhydrazine + Ketone B Hydrazone Intermediate A->B H+ C Ene-Hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Rate-Determining E Diimine Intermediate D->E C-C Bond F Cyclic Aminal E->F Cyclization G Ethoxy-Indole + NH3 F->G -NH3 (H+)

Mechanistic pathway of FIS highlighting the EDG-accelerated [3,3]-sigmatropic rearrangement.

Experimental Methodologies

Protocol A: Batch Synthesis Using Lewis Acid (ZnCl₂)

This protocol utilizes Zinc Chloride as a mild Lewis acid, which coordinates with the nitrogen atoms to facilitate tautomerization and ammonia elimination without cleaving the sensitive ethoxy ether bond.

Step-by-Step Procedure:

  • Condensation: In an oven-dried round-bottom flask, dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 equiv, 10 mmol) and the target enolizable ketone (1.1 equiv, 11 mmol) in 20 mL of glacial acetic acid.

  • Catalysis: Add anhydrous ZnCl₂ (1.5 equiv, 15 mmol) in one portion. Causality: Acetic acid acts as a solvent and mild proton source for hydrazone formation, while ZnCl₂ provides the necessary Lewis acidity to drive the cyclization of the electron-rich intermediate.

  • Cyclization: Heat the mixture to 85–90 °C under an inert nitrogen atmosphere for 2–4 hours. Crucial: Do not exceed 95 °C, as the ethoxy-accelerated rearrangement is prone to thermal degradation at higher temperatures.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The hydrazone intermediate will appear transiently (higher Rf) before converting to the highly fluorescent, lower-Rf indole product.

  • Workup: Cool the reaction to room temperature and quench by pouring over 50 g of crushed ice. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (removes AcOH), followed by a brine wash. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Continuous Flow Synthesis Using Solid Acid (Amberlyst-15)

Flow chemistry is highly recommended for electron-rich indoles because it strictly limits the residence time of the product in the acidic environment, virtually eliminating polymerization side-reactions[4].

Step-by-Step Procedure:

  • Preparation: Prepare a 0.2 M homogeneous solution of 4-ethoxyphenylhydrazine (free base) and the ketone (1.05 equiv) in anhydrous ethanol.

  • Reactor Setup: Pack a heated glass column or FEP capillary reactor with Amberlyst-15 (or Amberlite IR 120H) solid acid resin. Preheat the reactor module to 70 °C[4].

  • Execution: Pump the solution through the reactor using a syringe pump with a calculated residence time of 5–10 minutes (e.g., flow rate of 0.5 mL/min for a 5 mL reactor volume).

  • Isolation: Collect the output stream in a receiving flask. Because the catalyst is immobilized, the output is an acid-free solution of the crude product. Evaporate the ethanol and directly crystallize the product from a minimal amount of hot hexane/ethyl acetate.

Analytical Validation & Troubleshooting

To ensure the integrity of the protocol and the preservation of the ethoxy group, the isolated product must be validated through the following analytical markers:

  • ¹H NMR Spectroscopy (CDCl₃): The survival of the ethoxy group is confirmed by a distinct triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.0 ppm (2H, -OCH₂-). The indole N-H proton typically appears as a broad singlet between 8.0 and 8.5 ppm.

  • Mass Spectrometry (EI-MS): Confirm the molecular ion peak (M⁺). A characteristic fragmentation pattern for ethoxyindoles is the prominent [M-29]⁺ peak, corresponding to the loss of an ethyl radical.

  • Troubleshooting: If NMR reveals a missing ethyl signature and the presence of a broad -OH peak (~5.0 ppm), acid-catalyzed dealkylation has occurred. To resolve this, lower the reaction temperature by 10 °C or switch from batch ZnCl₂ to the continuous flow Amberlyst-15 protocol.

References

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles National Center for Biotechnology Information (PMC). URL:[Link][4]

  • Indoles: Electronic Effects on the [3,3]-Sigmatropic Rearrangement University of Windsor Chemistry Notes. URL:[Link][3]

  • Improved Synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation TSI Journals / Organic Chemistry: An Indian Journal. URL:[Link]

  • From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis Organic Chemistry Portal. URL:[Link][5]

  • New 3H-Indole Synthesis by Fischer's Method. Part I ResearchGate / Molecules. URL:[Link][2]

Sources

Method

Application Notes &amp; Protocols: Polyphosphoric Acid-Catalyzed Cyclization of 2-Ethoxyphenylhydrazone

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of polyphosphoric acid (PPA) as a catalyst for the cyclization...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of polyphosphoric acid (PPA) as a catalyst for the cyclization of 2-ethoxyphenylhydrazone. This reaction, a specific application of the broader Fischer indole synthesis, is a robust method for constructing the indole scaffold, a privileged structure in numerous pharmaceuticals and natural products.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a framework for troubleshooting and optimization.

Scientific Foundation: The Fischer Indole Synthesis and the Role of PPA

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a venerable and highly effective acid-catalyzed reaction that transforms arylhydrazones into indoles.[1][2] The reaction's enduring utility lies in its ability to construct the indole core from readily available arylhydrazines and carbonyl compounds.[1][2]

The choice of acid catalyst is a critical parameter that dictates the reaction's success, influencing yield, reaction time, and substrate scope.[3][4] While various Brønsted and Lewis acids can be employed, polyphosphoric acid (PPA) offers distinct advantages.[2][5]

Why Polyphosphoric Acid (PPA)?

PPA is a viscous liquid mixture of phosphoric and polyphosphoric acids. Its efficacy in the Fischer indole synthesis and other cyclization reactions stems from a combination of properties:

  • Strong Brønsted Acidity: PPA acts as a proton source to catalyze the key steps of the reaction mechanism.[6]

  • Powerful Dehydrating Agent: It actively removes water, which can be crucial for driving equilibria in various condensation and cyclization reactions.[6][7]

  • High Viscosity and Solvent Properties: For many reactions, PPA can serve as both the catalyst and the reaction medium, simplifying the experimental setup.[8] Its high boiling point allows for reactions to be conducted at elevated temperatures, which is often necessary for less reactive substrates.[3]

Reaction Mechanism: A Stepwise Analysis

The PPA-catalyzed cyclization of 2-ethoxyphenylhydrazone to form 5-ethoxyindole proceeds through a well-established cascade of chemical transformations. Understanding this mechanism is paramount for rational optimization and troubleshooting.

The accepted mechanism involves the following key stages:[1][2]

  • Hydrazone Formation: The process begins with the formation of the 2-ethoxyphenylhydrazone from 2-ethoxyphenylhydrazine and an appropriate aldehyde or ketone (in this case, acetaldehyde or its equivalent to yield an unsubstituted indole at the 2 and 3 positions).

  • Protonation and Tautomerization: PPA protonates the imine nitrogen of the hydrazone, facilitating tautomerization to the more reactive enamine intermediate.

  • [6][6]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The enamine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement, akin to a Cope rearrangement, to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack from the amino group onto the imine carbon, forming a five-membered ring aminal.

  • Ammonia Elimination: Under the acidic conditions provided by PPA, the aminal eliminates a molecule of ammonia, leading to the formation of the thermodynamically stable aromatic indole ring.

Diagram: Mechanism of PPA-Catalyzed Fischer Indole Synthesis

Fischer_Indole_Mechanism Hydrazone 2-Ethoxyphenylhydrazone ProtonatedHydrazone Protonated Hydrazone Hydrazone->ProtonatedHydrazone + H⁺ (PPA) Enamine Enamine Intermediate ProtonatedHydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Aromatization & Intramolecular Cyclization Indole 5-Ethoxyindole (Final Product) Aminal->Indole Elimination of NH₃

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Detailed Experimental Protocols

This section provides a robust, field-tested protocol for the synthesis of 5-ethoxyindole from 2-ethoxyphenylhydrazone using PPA.

Materials and Equipment
Reagents & Materials Equipment
2-EthoxyphenylhydrazoneRound-bottom flask (e.g., 100 mL)
Polyphosphoric Acid (PPA, ~85% P₂O₅)Reflux condenser
Deionized WaterMagnetic stirrer and stir bar
Crushed IceHeating mantle with temperature control
Ethyl Acetate (or Dichloromethane)Separatory funnel
Saturated Sodium Bicarbonate SolutionBeakers and Erlenmeyer flasks
Brine (Saturated NaCl solution)Rotary evaporator
Anhydrous Sodium or Magnesium SulfateGlass funnel and filter paper
Silica Gel (for chromatography)Thin-Layer Chromatography (TLC) plates
Critical Safety Precautions

Polyphosphoric acid is a hazardous substance requiring careful handling.

  • Corrosive: PPA causes severe skin burns and eye damage.[9][10] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles or a face shield.[11]

  • Exothermic Reaction with Water: The work-up procedure involves quenching the hot PPA mixture with ice/water. This is a highly exothermic process. The addition must be done slowly and carefully to avoid violent boiling and splashing.[7]

  • Handling: Work in a well-ventilated chemical fume hood at all times.[9][12] Due to its high viscosity, PPA is easier to handle when slightly warmed (e.g., to ~60 °C).[7]

  • Spills: Neutralize spills with a weak base like soda ash before cleaning with large amounts of water.[12]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[10][12] If ingested, do NOT induce vomiting; rinse mouth and get immediate medical attention.[11][12]

Step-by-Step Cyclization Protocol

1. Reaction Setup:

  • Place polyphosphoric acid (approx. 10-20 times the weight of the hydrazone) into a dry round-bottom flask equipped with a magnetic stir bar.

  • Begin stirring and gently heat the PPA to approximately 80-100°C to reduce its viscosity.[3]

2. Addition of Hydrazone:

  • Once the PPA is mobile and at temperature, add the 2-ethoxyphenylhydrazone (1.0 equivalent) to the hot PPA in portions with vigorous stirring. The addition may be exothermic.

  • After the addition is complete, attach a reflux condenser.

3. Reaction Execution:

  • Heat the reaction mixture to the target temperature, typically between 140-160°C.[3]

  • Maintain this temperature with vigorous stirring for 10-30 minutes. The mixture will likely darken significantly.[3]

  • Monitoring Progress: The reaction can be monitored by TLC. To take a sample, carefully remove a small aliquot with a glass pipette, quench it in a vial containing ice water and ethyl acetate, and spot the organic layer on a TLC plate.

4. Reaction Work-up (Quenching and Extraction):

  • Allow the reaction mixture to cool slightly (to ~100°C) before proceeding.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • CRITICAL STEP: Very slowly and carefully, pour the hot, viscous reaction mixture onto the stirred ice-water.[3] This will hydrolyze the PPA and precipitate the crude product.

  • Once the addition is complete, continue stirring until all the ice has melted and the mixture is at room temperature.

  • Carefully neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate or an ammonia solution until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts.

5. Washing and Drying:

  • Wash the combined organic layers sequentially with water and then with brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-ethoxyindole.

6. Purification:

  • The crude product can be purified by either recrystallization from an appropriate solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Diagram: Experimental Workflow

Workflow Setup 1. Reaction Setup (Heat PPA to 80-100°C) Addition 2. Add Hydrazone (Portion-wise) Setup->Addition Reaction 3. Heat to 140-160°C (10-30 min) Addition->Reaction Quench 4. Quench Reaction (Pour onto ice-water) Reaction->Quench Neutralize 5. Neutralize (pH ~8-9) Quench->Neutralize Extract 6. Extraction (Ethyl Acetate) Neutralize->Extract Dry 7. Wash & Dry (Brine, Na₂SO₄) Extract->Dry Purify 8. Purify (Chromatography or Recrystallization) Dry->Purify Product Pure 5-Ethoxyindole Purify->Product

Caption: A streamlined workflow for the PPA-catalyzed synthesis.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Impure Starting Materials: Hydrazone may be impure or degraded.[3]- Insufficient Temperature: The activation energy for the[6][6]-sigmatropic rearrangement was not met.[3]- Catalyst Deactivation: PPA may be old or have absorbed atmospheric moisture.- Ensure the purity of the 2-ethoxyphenylhydrazone, recrystallizing if necessary.- Systematically increase the reaction temperature in 10°C increments.- Use a fresh bottle of PPA for the reaction.
Formation of Tar/Polymer - Excessively High Temperature: Overheating can lead to decomposition and polymerization of starting materials and products.[3]- Prolonged Reaction Time: Leaving the reaction at high temperature for too long can cause degradation.[3]- Carefully control the reaction temperature using a temperature controller.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.- Consider if a slightly lower temperature for a longer time might be effective.
Difficult Work-up - Emulsion during Extraction: Fine particulate matter or polymeric byproducts can stabilize emulsions.- Product Precipitation: The product may be partially soluble in the neutralized aqueous layer.- Add a small amount of brine to the separatory funnel to help break the emulsion.- If an emulsion persists, filter the entire biphasic mixture through a pad of Celite.- Perform additional extractions of the aqueous layer to ensure complete recovery of the product.

References

  • Hayashi Pure Chemical Ind.,Ltd. (2010).
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • One Chemistry. (2024, January 12).
  • BenchChem. (2025). Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis. BenchChem.
  • Innophos. (n.d.). SAFETY DATA SHEET - POLYPHOSPHORIC ACID 105%-108%. Innophos.
  • Gere, D., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. International Journal of Molecular Sciences, 25(16), 8750.
  • BenchChem. (2025). Technical Support Center: Optimizing the Fischer Indole Synthesis. BenchChem.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Merck. (n.d.).
  • Sdfine. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Reddy, G. S., & Bhatt, S. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(18), 4866–4869.
  • Saify, Z. S., & Eyunni, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54130-54153.
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups.
  • Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Chemical Reviews, 5(2), 134-152.

Sources

Application

Application Notes and Protocols for Microwave-Assisted Fischer Indole Synthesis

Introduction: Accelerating a Cornerstone of Heterocyclic Chemistry The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the architectural core of a vast array of natural products...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating a Cornerstone of Heterocyclic Chemistry

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the architectural core of a vast array of natural products, pharmaceuticals, and functional materials.[1] For over a century, the Fischer indole synthesis has been the most reliable and versatile method for constructing this crucial heterocycle, reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[2][3] However, classical methods often demand harsh conditions and prolonged reaction times, sometimes extending to several hours or even overnight, which can result in moderate yields and the formation of undesirable byproducts.[1][4]

The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this cornerstone reaction.[1] By utilizing microwave irradiation for direct and efficient heating of reactants and solvents, MAOS dramatically curtails reaction times from hours to mere minutes, frequently leading to increased yields and higher product purity.[1][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, execution, and optimization of the microwave-assisted Fischer indole synthesis. We will delve into the causality behind experimental choices, offering a self-validating protocol grounded in established scientific literature.

The Reaction Mechanism: A Stepwise View

The Fischer indole synthesis proceeds through a well-established cascade of acid-catalyzed transformations. Understanding these steps is critical for troubleshooting and optimizing the reaction for specific substrates. The mechanism is initiated by the formation of a phenylhydrazone, which then undergoes a decisive[2][2]-sigmatropic rearrangement.[2][3][6]

The key mechanistic steps are as follows:

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate.[3][6]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[1][2][6]

  • [2][2]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, electrocyclic[2][2]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, yielding a di-imine intermediate.[2][3][6]

  • Rearomatization: The intermediate loses a proton to regain aromaticity in the six-membered ring.

  • Intramolecular Cyclization: An intramolecular nucleophilic attack by the amine onto one of the imine carbons forms a five-membered ring, creating a cyclic aminal.[1]

  • Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia, followed by a final deprotonation to yield the energetically favorable and stable aromatic indole ring.[1][3][6]

Fischer_Indole_Mechanism cluster_start Reactants Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Formation Arylhydrazine->Hydrazone Ketone Ketone / Aldehyde Ketone->Hydrazone Tautomerization Tautomerization Hydrazone->Tautomerization Acid EneHydrazine Ene-hydrazine Tautomerization->EneHydrazine Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Acid, Δ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Rearomatization Aminal Cyclic Aminal Cyclization->Aminal Elimination Ammonia Elimination Aminal->Elimination Indole Substituted Indole Elimination->Indole

Caption: Key mechanistic steps in the Fischer Indole Synthesis.

The Advantage of Microwave Heating

Conventional heating relies on conduction, where heat is transferred from an external source through the vessel walls to the solvent and finally to the reactants. This process is slow and creates a significant temperature gradient within the sample. Microwave irradiation, however, offers a fundamentally different heating mechanism.[5][7]

Microwaves employ dielectric heating, which occurs through the direct interaction of the electromagnetic field with polar molecules (dipolar polarization) and ions (ionic conduction) in the reaction mixture.[7] As the electric field oscillates, polar molecules and ions attempt to align with it, and this rapid reorientation generates heat through molecular friction.[7] This results in instantaneous, uniform, and highly efficient volumetric heating, often leading to:

  • Dramatically Reduced Reaction Times: Reactions are often completed in minutes instead of hours.[1][5]

  • Higher Yields and Purity: The rapid heating minimizes the time for side reactions or decomposition of thermally sensitive materials, resulting in cleaner reaction profiles and higher isolated yields.[5]

  • Enhanced Reproducibility: Precise temperature control in modern microwave reactors ensures high reproducibility.[5]

  • Access to Novel Chemical Space: The ability to rapidly reach high temperatures and pressures allows for reactions that may not be feasible under conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole

This protocol provides a general method for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone. It should be optimized for different substrates.

Materials and Equipment:

  • Reactants: Phenylhydrazine, Acetophenone

  • Catalyst/Solvent: Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or p-Toluenesulfonic acid (p-TSA)

  • Work-up Reagents: Crushed ice, Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate

  • Equipment: 10 mL microwave reaction vial with a magnetic stir bar, Microwave synthesis reactor, Standard laboratory glassware for work-up, Rotary evaporator, Column chromatography system with silica gel.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol, 1.0 eq.) and acetophenone (1.0 mmol, 1.0 eq.).

  • Catalyst Addition: Carefully add the acid catalyst. For example, add 2 mL of Eaton's Reagent to the vial.[1] Alternatively, for a solvent-free approach, p-toluenesulfonic acid can be used as both the catalyst and reaction medium.[7][8]

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 160-170 °C) for a specified time (e.g., 10-15 minutes).[9] Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically aided by a compressed air stream in the reactor).

  • Reaction Quench: Carefully uncap the vial in a fume hood. Quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure indole product.[1]

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants & Catalyst in Vial Seal Seal Vial Reagents->Seal Microwave Irradiate in Microwave Reactor Seal->Microwave Cool Cool to RT Microwave->Cool Quench Quench & Neutralize Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Pure Indole Purify->Product

Caption: General workflow for microwave-assisted Fischer indole synthesis.

Data Presentation: Representative Examples

The following table summarizes various conditions reported for the microwave-assisted Fischer indole synthesis, showcasing the versatility of the method.

EntryArylhydrazineKetone/AldehydeCatalyst/SolventPower (W)Time (min)Temp. (°C)Yield (%)Reference
1PhenylhydrazinePropiophenoneEaton's Reagent-1017085[1]
2PhenylhydrazineCyclohexanonep-TSA (solvent-free)6003-91[8]
3Phenylhydrazine3-Methyl-2-butanoneAcetic Acid-1016091[9]
44-Bromophenylhydrazine HCl3-Methyl-2-butanoneH₂SO₄ (cat.) / H₂O1501010058[9]
5PhenylhydrazinePyruvic Acid----High[8]

Causality and Optimization: A Deeper Dive

Achieving high yields requires careful consideration of the reaction parameters. The choice of catalyst and solvent is particularly critical and interdependent.

  • Catalyst Selection: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃) can effectively catalyze the reaction.[3] The strength of the acid is a key parameter; an acid that is too weak may result in low yields, while one that is too strong can cause degradation of the starting materials or the final product.[4][10] In many microwave protocols, solid acids like p-toluenesulfonic acid (p-TSA) are highly effective, especially under solvent-free conditions where p-TSA can melt and act as the reaction medium, simplifying workup.[7][8]

  • Solvent System: The choice of solvent is crucial for microwave synthesis as it must absorb microwave energy efficiently. Polar solvents like ethanol, acetic acid, and even water are excellent choices.[9] Acetic acid often serves as both a polar solvent and a catalyst.[9] Ionic liquids have also been explored as effective media that combine high polarity with low volatility. Solvent-free, or "dry media," reactions are a green chemistry alternative, often involving grinding the reactants with a solid acid catalyst before irradiation.[2][7]

  • Substrate Scope: The reaction is broadly applicable but requires the carbonyl component to possess at least two α-hydrogens to form the necessary ene-hydrazine intermediate.[6][11] Unsymmetrical ketones can potentially lead to a mixture of two regioisomeric indoles, and the product ratio can be influenced by the steric bulk of the substituents and the acidity of the medium.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inappropriate Acid Catalyst: The acid may be too weak to promote the reaction or too strong, causing degradation.[4][10]Screen a panel of catalysts. If using a weak acid (e.g., acetic acid), switch to a stronger Brønsted acid (p-TSA) or a Lewis acid (ZnCl₂).[10]
Suboptimal Temperature/Time: Insufficient heating may prevent the reaction from proceeding, while excessive heat can cause decomposition.[10]Systematically vary the reaction temperature and time. Start with conditions reported for similar substrates and adjust accordingly.
Impure Starting Materials: Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction or lead to side products.[10]Verify the purity of starting materials by NMR or other analytical techniques. Purify if necessary.
Multiple Products/Side Reactions Regioisomer Formation: Use of an unsymmetrical ketone.[11]Modify the acid catalyst and solvent to influence regioselectivity.[10] Analytical separation (HPLC, column chromatography) will be required.
Aldol Condensation: The acidic conditions can promote self-condensation of the starting ketone or aldehyde.[4]Lower the reaction temperature. Consider a one-pot protocol where the hydrazone is formed first under milder conditions before adding the strong acid for cyclization.
N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage instead of rearrangement.[4]Switch from a strong Brønsted acid to a milder Lewis acid like ZnCl₂. Lowering the reaction temperature may also disfavor this side reaction.[10]

Conclusion

The microwave-assisted Fischer indole synthesis represents a significant advancement over classical methods, providing a rapid, efficient, and often higher-yielding pathway to this vital heterocyclic core. By leveraging the principles of dielectric heating, researchers can overcome the traditional limitations of long reaction times and harsh conditions. The protocols and insights provided herein offer a robust foundation for scientists to successfully implement and optimize this powerful technique, accelerating the discovery and development of novel indole-based therapeutics and functional materials.

References

  • Owens, K., et al. (2025). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. MDPI.
  • BenchChem. (2025). Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. Benchchem.
  • Bandyopadhyay, D., & Standaert, R. F. (2003). Fischer indole synthesis in the absence of a solvent. SciSpace.
  • Gomha, S. M., et al. (2025). Fischer‐indole synthesis under microwave irradiation. ResearchGate.
  • Creencia, E., et al. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Suleiman, Y. M., et al. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate.
  • Cravotto, G., et al. (2010). Microwave-assisted synthesis of indole. Elsevier.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. Benchchem.
  • Bakr, R. B., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Salar, U., & Anil, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • de la Hoz, A., et al. (2008). Microwave assisted synthesis of indoles: Madelung's Reaction. Sciforum.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Schmidt, A., et al. (2011). Blue-luminescent 5-(3-indolyl)oxazoles via microwave-assisted three-component coupling–cycloisomerization–Fischer indole synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.

Sources

Method

Application Note: Continuous Flow Synthesis of 8-Ethoxy-1,2,3,4-tetrahydrocarbazole from (2-Ethoxyphenyl)hydrazine Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Methodology: Continuous Flow Chemistry / Fischer Indole Synthesis (FIS) Executive Summary & Mechanistic Rationale The Fischer Ind...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Methodology: Continuous Flow Chemistry / Fischer Indole Synthesis (FIS)

Executive Summary & Mechanistic Rationale

The Fischer Indole Synthesis (FIS) remains one of the most robust methods for constructing indole scaffolds, which are ubiquitous in pharmaceutical development. However, translating the synthesis of electron-rich derivatives—such as those derived from (2-ethoxyphenyl)hydrazine hydrochloride—from batch to scale presents significant challenges. Hydrazines are toxic and prone to rapid oxidation, and the core [3,3]-sigmatropic rearrangement of the FIS pathway is highly exothermic. In traditional batch reactors, poor heat transfer often leads to localized "hot spots," resulting in the thermal degradation of sensitive ethoxy-substituted intermediates and posing a risk of thermal runaway.

By transitioning this synthesis to a continuous flow paradigm, we leverage high surface-area-to-volume ratios for instantaneous heat dissipation and precise isothermal control ()[1]. Furthermore, integrating a Back Pressure Regulator (BPR) allows the solvent system to be superheated well above its atmospheric boiling point. This accelerates the rate-limiting cyclization and ammonia elimination steps, drastically reducing reaction times from hours to minutes while suppressing side-product formation ()[2].

This application note details a self-validating, step-by-step continuous flow protocol for the synthesis of 8-ethoxy-1,2,3,4-tetrahydrocarbazole using cyclohexanone as the model ketone.

Process Design & Workflow

The continuous flow setup is designed to separate the handling of the reactive hydrazine salt from the acid catalyst until the point of mixing. Pump A delivers the (2-ethoxyphenyl)hydrazine hydrochloride dissolved in a polar solvent mixture (e.g., Ethanol/NMP) that acts as an acid scavenger to liberate the free hydrazine. Pump B delivers the ketone and the Lewis acid catalyst (ZnCl₂).

FlowSetup A Pump A: (2-Ethoxyphenyl)hydrazine HCl in EtOH/NMP C T-Mixer (Ambient) A->C B Pump B: Cyclohexanone + ZnCl2 in EtOH B->C D Heated Reactor Coil (150-180 °C) C->D Hydrazone Formation E Back Pressure Regulator (BPR) D->E Rearrangement & Cyclization F Quench & Collection E->F

Continuous flow reactor setup for the Fischer indole synthesis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Continuous flow processes are only mathematically valid when operating at a steady state. The methodology below incorporates mandatory equilibration phases and in-line validation checks to prevent the collection of off-spec material.

Reagent Preparation
  • Solution A (Hydrazine Stream): Dissolve 100 mmol of (2-ethoxyphenyl)hydrazine hydrochloride in 100 mL of a 1:1 mixture of absolute ethanol and N-Methyl-2-pyrrolidone (NMP). The NMP ensures complete solubilization of the hydrochloride salt. (Concentration: 1.0 M).

  • Solution B (Ketone/Catalyst Stream): Dissolve 105 mmol of cyclohexanone (1.05 equiv) and 100 mmol of anhydrous ZnCl₂ (1.0 equiv) in 100 mL of absolute ethanol. (Concentration: 1.05 M ketone, 1.0 M ZnCl₂). Note: ZnCl₂ acts as both a Lewis acid catalyst and an ammonia scavenger during cyclization ()[3].

System Configuration & Priming
  • Hardware: Equip a continuous flow system (e.g., Vapourtec R-Series or Syrris Asia) with two high-pressure HPLC pumps, a PEEK T-mixer, and a 10 mL perfluoroalkoxy (PFA) or stainless-steel heated reactor coil.

  • Pressurization: Install a 250 psi (17 bar) Back Pressure Regulator (BPR) at the reactor outlet to maintain the ethanol/NMP solvent system in the liquid phase at elevated temperatures.

  • Priming: Flush the entire system with pure ethanol at 2.0 mL/min for 5 minutes to remove air bubbles and establish baseline pressure.

Steady-State Operation & Self-Validation
  • Heating: Heat the reactor coil to the optimized temperature of 180 °C .

  • Flow Initiation: Set Pump A and Pump B to a flow rate of 1.0 mL/min each. This provides a combined flow rate of 2.0 mL/min, resulting in a precise residence time ( tR​ ) of 5.0 minutes inside the 10 mL reactor coil.

  • Steady-State Verification (Crucial Step): Do not begin product collection immediately. The system must achieve thermal and mass transfer equilibrium. Divert the output to a waste stream for exactly 12.5 minutes (equivalent to 2.5 reactor volumes).

  • In-line Validation: Take a 50 µL aliquot from the post-BPR stream and analyze via rapid UHPLC (or use an in-line UV-Vis flow cell at 280 nm). The system is validated for collection only if the arylhydrazone intermediate is >99% consumed. If conversion is <95%, the system automatically flags a cavitation or catalyst deactivation error.

  • Collection: Once validated, direct the output into a collection vessel submerged in an ice bath containing saturated aqueous NaHCO₃ to immediately quench the Lewis acid and precipitate the inorganic salts.

Workup

Filter the quenched mixture to remove zinc salts. Extract the aqueous filtrate with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 8-ethoxy-1,2,3,4-tetrahydrocarbazole, which can be recrystallized from ethanol.

Quantitative Optimization Data

The parameters for this synthesis were rigorously optimized to balance throughput against thermal degradation. The data below illustrates the causality between residence time, temperature, and yield.

EntryTemperature (°C)Residence Time (min)Catalyst SystemConversion (%)Isolated Yield (%)
110020.0ZnCl₂ (1.0 equiv)8572
215010.0ZnCl₂ (1.0 equiv)>9988
3 180 5.0 ZnCl₂ (1.0 equiv) >99 94
41805.0Amberlyst-15 (Solid)9589
52002.0ZnCl₂ (1.0 equiv)>9991

Table 1: Optimization of the continuous flow Fischer indole synthesis. Entry 3 represents the optimal balance of rapid throughput and high isolated yield, avoiding the thermal degradation seen slightly at 200 °C.

Mechanistic Pathway

Understanding the mechanistic sequence is vital for troubleshooting. The reaction initiates with the loss of water to form the arylhydrazone. Acid catalysis drives tautomerization to the ene-hydrazine, setting the stage for the highly exothermic [3,3]-sigmatropic rearrangement. The continuous flow environment explicitly controls the heat generated during the C-C bond formation step, preventing the decomposition of the electron-rich ethoxy-aromatic ring.

Mechanism A (2-Ethoxyphenyl)hydrazine + Cyclohexanone B Arylhydrazone Intermediate A->B -H2O C Ene-hydrazine Tautomer B->C ZnCl2 Catalysis D [3,3]-Sigmatropic Rearrangement C->D Heat (180 °C) E Diimine Intermediate D->E C-C Bond Formation F Cyclization & Ammonia Loss E->F Rearomatization G 8-Ethoxy-1,2,3,4- tetrahydrocarbazole F->G -NH3 (Scavenged by Zn)

Mechanistic pathway of the Fischer indole synthesis.

References

  • Colella, M., Degennaro, L., & Luisi, R. (2020). "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles." Molecules, 25(14), 3242. URL: [Link]

  • Yu, J., Xu, J., & Lv, Y. (2017). "A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid." Journal of Flow Chemistry, 7(2), 33–36. URL: [Link]

Sources

Application

Application Note: Advanced Derivatization of Carbonyl Compounds Utilizing (2-Ethoxyphenyl)hydrazine Hydrochloride for UHPLC-UV/MS Analysis

Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological fluids, environmental water, and pharmaceutical formulations Introduction & Mechanistic Rationale The accurate qua...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological fluids, environmental water, and pharmaceutical formulations

Introduction & Mechanistic Rationale

The accurate quantification of low-molecular-weight carbonyl compounds (aldehydes and ketones) is a critical requirement in environmental monitoring, metabolomics, and pharmaceutical impurity profiling. Because aliphatic carbonyls lack a strong chromophore and exhibit high volatility, direct analysis via reversed-phase liquid chromatography (RP-LC) is often irreproducible .

While 2,4-dinitrophenylhydrazine (DNPH) remains the classical derivatization reagent , it presents significant analytical bottlenecks. The strong electron-withdrawing nature of the nitro groups reduces the nucleophilicity of the hydrazine, requiring aggressive acid catalysis. Furthermore, DNPH derivatization often yields complex E/Z-stereoisomers that split chromatographic peaks, complicating integration and quantification .

The (2-Ethoxyphenyl)hydrazine Hydrochloride Advantage: To overcome these limitations, (2-Ethoxyphenyl)hydrazine hydrochloride (CAS 126580-49-2) serves as a superior alternative for targeted LC-MS and UHPLC-UV workflows.

  • Enhanced Nucleophilicity: The ortho-ethoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density on the terminal hydrazine nitrogen, substantially accelerating the nucleophilic attack on sterically hindered ketones.

  • Reagent Stability: Electron-rich hydrazines are prone to auto-oxidation. Supplying the reagent as a hydrochloride salt locks the basic nitrogen in a protonated, oxidation-resistant state, ensuring a stable baseline and extending reagent shelf-life.

  • Mass Spectrometric Specificity: During collision-induced dissociation (CID) in MS/MS, the ethoxy group facilitates a unique neutral loss (e.g., loss of an ethyl radical or ethylene), providing a highly specific diagnostic product ion for complex matrix screening.

Chemical Causality: The Derivatization Mechanism

Derivatization via (2-ethoxyphenyl)hydrazine proceeds through an acid-catalyzed nucleophilic addition-elimination mechanism. Understanding the thermodynamic and kinetic drivers of this reaction is essential for protocol optimization.

  • Carbonyl Activation: The reaction requires a mildly acidic environment to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The free base form of the hydrazine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the stable (2-ethoxyphenyl)hydrazone.

The pH Paradox (Causality of Buffering): Because the reagent is a hydrochloride salt, dissolving it in water inherently lowers the pH. However, if the solution becomes too acidic (pH < 2), the highly nucleophilic terminal nitrogen of the hydrazine becomes fully protonated (ammonium state), rendering it non-nucleophilic and halting the reaction. Conversely, if the pH is too high (pH > 6), the carbonyl is not sufficiently activated, and the dehydration of the carbinolamine intermediate becomes the rate-limiting step. Therefore, a tightly controlled pH 4.0 sodium acetate buffer is utilized to perfectly balance carbonyl activation and nucleophile availability.

Experimental Protocol

This protocol is designed as a self-validating system . It incorporates an internal standard (IS) to correct for matrix suppression and a definitive quenching step to prevent post-extraction artifact formation.

Materials & Reagents
  • (2-Ethoxyphenyl)hydrazine hydrochloride (Purity >98%)

  • Acetonitrile (LC-MS grade)

  • Sodium acetate / Acetic acid buffer (0.1 M, pH 4.0)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., Cyclohexanone-d4 or a stable isotope-labeled aldehyde)

Step-by-Step Methodology

Step 1: Reagent Preparation Dissolve 10.0 mg of (2-Ethoxyphenyl)hydrazine hydrochloride in 10 mL of LC-MS grade acetonitrile to yield a 1 mg/mL stock.

  • Causality: Acetonitrile is chosen over methanol to prevent competitive hemiacetal formation with the target aldehydes, which would artificially lower the derivatization yield. Store in amber glass to prevent UV-induced degradation.

Step 2: Sample Aliquoting & IS Spiking Transfer 100 µL of the aqueous sample (or biological matrix extract) into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the Internal Standard solution (1 µg/mL).

  • Causality: Spiking the IS before derivatization ensures that any variations in reaction kinetics or extraction efficiency are mathematically normalized during quantification.

Step 3: Derivatization Reaction Add 100 µL of the reagent stock and 50 µL of the pH 4.0 sodium acetate buffer to the sample. Vortex for 10 seconds to ensure homogeneity.

Step 4: Thermal Incubation Incubate the mixture in a thermoshaker at 40°C for 30 minutes.

  • Causality: While aliphatic aldehydes react rapidly at room temperature, sterically hindered ketones (e.g., cyclic ketones or branched aliphatic ketones) face a higher activation energy barrier during the dehydration step. A 40°C incubation ensures >99% conversion for all carbonyl species without causing thermal degradation of the resulting hydrazones.

Step 5: Reaction Quenching Add 50 µL of 0.1 M formic acid to the mixture.

  • Causality: Formic acid drops the pH below 2.5, fully protonating any unreacted hydrazine to halt further reaction. Furthermore, it stabilizes the hydrazone products and acts as a mobile phase modifier, perfectly conditioning the sample for positive-ion mode electrospray ionization (ESI+) LC-MS analysis.

Step 6: Filtration and Analysis Filter the quenched mixture through a 0.22 µm PTFE syringe filter directly into an autosampler vial. Inject 2 µL onto the UHPLC system.

Analytical Performance & Data Interpretation

The transition from traditional HPLC to UHPLC significantly reduces analysis time and solvent consumption while improving resolution for closely eluting aliphatic hydrazones , . Below is a summary of the expected quantitative performance parameters when utilizing (2-Ethoxyphenyl)hydrazine hydrochloride.

Target Carbonyl CompoundHydrazone UV Max (nm)UHPLC Retention Time (min)*LOD (ng/mL)Linear Range (ng/mL)Linearity (R²)
Formaldehyde3181.450.41.0 - 500>0.999
Acetaldehyde3221.820.51.5 - 500>0.998
Acetone3252.150.82.5 - 500>0.998
Butanal3262.851.03.0 - 500>0.997
Cyclohexanone3283.651.24.0 - 500>0.999

*Chromatographic Conditions: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm); Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid; Gradient: 30% B to 90% B over 4 minutes; Flow rate: 0.5 mL/min.

Workflow Visualization

Workflow Sample 1. Sample Preparation (Aliquoting & IS Spiking) Reagent 2. Reagent Addition (2-Ethoxyphenyl)hydrazine HCl Sample->Reagent Buffer 3. pH Optimization (NaOAc Buffer, pH 4.0) Reagent->Buffer Incubation 4. Thermal Incubation (40°C for 30 min) Buffer->Incubation Nucleophilic Attack Quenching 5. Reaction Quenching (0.1 M Formic Acid) Incubation->Quenching Dehydration to Hydrazone Analysis 6. UHPLC-UV/MS Analysis (C18 Column, ESI+) Quenching->Analysis Stabilized Extract

Figure 1: Step-by-step experimental workflow for carbonyl derivatization and UHPLC analysis.

References

  • Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846 Test Methods. URL:[Link]

  • Marten, S., & Naguschewski, M. (2020). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Chromatography Online. URL:[Link]

  • Agilent Technologies. (2024). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note 5991-6433EN. URL:[Link]

Method

Application Notes &amp; Protocols for the Synthesis of Hydrazones from (2-Ethoxyphenyl)hydrazine HCl

Abstract This technical guide provides a comprehensive framework for the synthesis of hydrazones, a pivotal class of organic compounds, using (2-Ethoxyphenyl)hydrazine hydrochloride as a key starting material. Hydrazones...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of hydrazones, a pivotal class of organic compounds, using (2-Ethoxyphenyl)hydrazine hydrochloride as a key starting material. Hydrazones are distinguished by their carbon-nitrogen double bond (>C=N-N<) and serve as critical scaffolds in medicinal chemistry and versatile intermediates in organic synthesis.[1][2] Their applications span the development of antimicrobial, anticonvulsant, and anticancer agents.[1][3] This document delves into the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses critical parameters that govern reaction success, providing researchers and drug development professionals with a robust and scientifically-grounded methodology.

Scientific Principles: The Mechanism of Hydrazone Formation

The synthesis of a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone) is a classic condensation reaction, specifically a nucleophilic addition-elimination.[1][4] The reaction is most efficiently conducted under mildly acidic conditions, which are crucial for activating the carbonyl group without deactivating the hydrazine nucleophile.[1][5]

The Core Mechanism Proceeds Through Several Key Steps:

  • Liberation of the Free Hydrazine: The starting material, (2-Ethoxyphenyl)hydrazine HCl, is a salt. To act as a nucleophile, the free base form is required. This is typically achieved in situ by the addition of a mild base, or the reaction can sometimes proceed by leveraging the acidic nature of the salt itself, though this offers less control.[1]

  • Acid Catalysis (Carbonyl Activation): A catalytic amount of acid protonates the carbonyl oxygen. This crucial step enhances the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack: The terminal nitrogen atom of the (2-Ethoxyphenyl)hydrazine, possessing a lone pair of electrons, attacks the now-activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, yielding a neutral carbinolamine intermediate. This step is often rapid and can be mediated by the solvent.[1]

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the carbinolamine, transforming it into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of the characteristic C=N double bond.[1]

  • Deprotonation: Finally, a proton is removed from the nitrogen atom, regenerating the acid catalyst and yielding the stable hydrazone product.

The optimal pH for this reaction is a delicate balance, typically falling within the 4.5-5 range.[1] If the medium is too acidic, the hydrazine nucleophile becomes excessively protonated and loses its nucleophilicity.[5] Conversely, in a neutral or basic medium, the carbonyl group is not sufficiently activated, leading to a sluggish reaction.

Hydrazone_Formation_Mechanism Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism Carbonyl Aldehyde/Ketone (R-CO-R') Protonated_Carbonyl Protonated Carbonyl (Electrophilically Activated) Carbonyl->Protonated_Carbonyl + H+ (Catalyst) H_plus_1 H+ Tetrahedral_Intermediate Protonated Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Hydrazine (Nucleophilic Attack) Hydrazine (2-Ethoxyphenyl)hydrazine (Ar-NH-NH2) Carbinolamine Carbinolamine Intermediate Tetrahedral_Intermediate->Carbinolamine - H+ (Proton Transfer) Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Hydrazone_Cation Hydrazone Cation Protonated_Carbinolamine->Hydrazone_Cation - H2O (Dehydration) Hydrazone Final Hydrazone Product (Ar-NH-N=CRR') Hydrazone_Cation->Hydrazone - H+ (Catalyst Regenerated) H_plus_2 H+ Water H2O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Design and Protocols

This section outlines a robust and reproducible protocol for the synthesis of a hydrazone from (2-Ethoxyphenyl)hydrazine HCl and a representative carbonyl compound.

Materials and Equipment

Reagents:

  • (2-Ethoxyphenyl)hydrazine hydrochloride

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetophenone)

  • Solvent: Absolute Ethanol or Methanol

  • Acid Catalyst: Glacial Acetic Acid

  • (Optional Base): Sodium Acetate or Triethylamine

  • Deionized Water

  • Solvents for TLC (e.g., Ethyl Acetate, Hexane)

  • Solvents for Recrystallization (e.g., Ethanol)

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • TLC plates (Silica gel 60 F254) and development chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

General Experimental Protocol

This procedure is a general guideline and may require optimization based on the specific carbonyl substrate used.

Experimental_Workflow Figure 2: General Experimental Workflow start Start dissolve 1. Dissolve Carbonyl (1.0 eq) in Ethanol start->dissolve add_hydrazine 2. Add (2-Ethoxyphenyl)hydrazine HCl (1.0 - 1.1 eq) dissolve->add_hydrazine add_catalyst 3. Add Catalytic Glacial Acetic Acid (2-3 drops) add_hydrazine->add_catalyst react 4. Stir at Room Temp or Reflux (Monitor by TLC) add_catalyst->react workup 5. Work-up: Cool and/or add H2O to precipitate product react->workup Reaction Complete isolate 6. Isolate Crude Product (Vacuum Filtration) workup->isolate purify 7. Purify by Recrystallization (e.g., from hot ethanol) isolate->purify characterize 8. Characterize Pure Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: A typical workflow for hydrazone synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the selected aldehyde or ketone (1.0 mmol) in a suitable solvent such as absolute ethanol (10-15 mL).[1]

  • Addition of Hydrazine: To this stirring solution, add (2-Ethoxyphenyl)hydrazine hydrochloride (1.0-1.1 mmol, 1.0-1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (typically 2-3 drops) to the reaction mixture.[1][6] The addition of the acid catalyst facilitates the reaction by activating the carbonyl group.[1]

  • Reaction Execution: Stir the mixture at room temperature. If the reaction is slow, as determined by TLC, heat the mixture to reflux. The progress should be monitored periodically (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) until the starting carbonyl compound spot is consumed.[1]

  • Product Isolation (Work-up): Once the reaction is complete, cool the flask to room temperature and then in an ice bath. In many cases, the hydrazone product will precipitate directly from the reaction mixture.[7] If precipitation is not observed, slowly add cold deionized water to the mixture with stirring until a solid forms.[8][9]

  • Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or a mixture of ethanol/water to remove soluble impurities. The primary method for purification is recrystallization from a suitable solvent, commonly ethanol.[1][10] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum. Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, mass spectrometry, and melting point analysis.

Data Presentation and Key Parameters

Successful hydrazone synthesis depends on the careful selection of reaction parameters. The table below summarizes typical conditions and provides a starting point for optimization.

Table 1: Summary of Typical Reaction Conditions

ParameterRecommended ConditionRationale & Field Insights
Stoichiometry Carbonyl:Hydrazine (1:1 to 1:1.1)A slight excess of the hydrazine can help drive the reaction to completion, but a 1:1 ratio is often sufficient.
Solvent Ethanol, MethanolProtic solvents are preferred as they can facilitate the necessary proton transfer steps in the reaction mechanism.
Catalyst Glacial Acetic AcidA few drops are usually sufficient. Other catalysts, such as aniline derivatives, have been shown to be highly effective, especially for reactions at neutral pH.[11][12]
Temperature Room Temperature to Reflux (40-80 °C)Aromatic aldehydes are generally more reactive and may proceed at room temperature. Ketones or sterically hindered aldehydes often require heating to achieve a reasonable reaction rate.[1]
Reaction Time 1 - 8 hoursHighly dependent on the reactivity of the substrates. Monitoring by TLC is essential to avoid unnecessarily long reaction times or decomposition.[13]

Troubleshooting and Expert Guidance

ProblemPotential CauseSuggested Solution
Low or No Reaction Insufficiently activated carbonyl; deactivated hydrazine.Check the amount of acid catalyst. Ensure the pH is mildly acidic. If substrates are unreactive, increase the temperature to reflux.
Incomplete Reaction Equilibrium has been reached; insufficient reaction time.Use a slight excess (1.1 eq) of the hydrazine. Ensure sufficient reaction time by monitoring carefully with TLC.
Product is an Oil The hydrazone has a low melting point or is impure.Try triturating the oil with a non-polar solvent like cold hexane or pentane to induce solidification.[10] If that fails, purification by column chromatography may be necessary, though some hydrazones can be unstable on silica.[14]
Difficulty with Recrystallization Incorrect solvent choice; product is too soluble.Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane, acetonitrile).[10] Ensure you are using a minimal amount of hot solvent to dissolve the crude product.

Conclusion

The synthesis of hydrazones from (2-Ethoxyphenyl)hydrazine HCl is a reliable and versatile transformation that provides access to a class of compounds with significant biological and chemical interest. Success hinges on a sound understanding of the acid-catalyzed reaction mechanism and careful control of key experimental parameters, particularly pH, temperature, and solvent. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can confidently and efficiently synthesize high-purity hydrazone derivatives for applications in drug discovery and beyond.

References

  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. [Link]

  • 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. [Link]

  • Hydrazone - Wikipedia. Wikipedia. [Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. RSC Publishing. [Link]

  • Organic Syntheses Procedure. [Link]

  • Hydrazine I Hydrazone formation I Give Reason. YouTube. [Link]

  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. PharmaInfo. [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

  • Hydrazones: Synthesis, biological activity and their spectral characterization. JOCPR. [Link]

  • Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. [Link]

  • How to purify hydrazone? ResearchGate. [Link]

  • Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes. Unacademy. [Link]

  • Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. PMC. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Product Class 34: Arylhydrazines. [Link]

  • Hydrazones. [Link]

  • Elemental Sulfur Promoted Cyclization of Aryl Hydrazones and Aryl Isothiocyanates Yielding 2-Imino-1,3,4-thiadiazoles. ACS Publications. [Link]

  • Need a purification method for a free hydrazone. Reddit. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Fischer Indole Synthesis with (2-Ethoxyphenyl)hydrazine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the Fischer Indole Synthesis (FIS).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the Fischer Indole Synthesis (FIS). While FIS is a robust, timeless method for constructing indole scaffolds, researchers utilizing (2-ethoxyphenyl)hydrazine hydrochloride often encounter frustratingly low yields (<20%), complex reaction mixtures, and unreacted starting materials.

This guide bypasses generic advice to provide an in-depth, mechanistic root-cause analysis and a self-validating protocol specifically engineered for ortho-alkoxy substituted phenylhydrazines.

Mechanistic Root Cause Analysis

To troubleshoot this specific reaction, we must first understand the causality behind the failure. The (2-ethoxyphenyl)hydrazine substrate introduces three distinct stereoelectronic challenges that disrupt the standard FIS pathway:

  • Steric Hindrance at the Ortho Position: The FIS mechanism relies on a critical [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate. The bulky ortho-ethoxy group physically blocks one of the two available ortho positions on the aromatic ring. This halves the statistical probability of the rearrangement and forces the transition state into a highly sterically congested conformation[1].

  • Electronic Diversion to N-N Bond Cleavage: The ethoxy group is a strong electron-donating group (EDG). Computational and experimental studies demonstrate that EDGs significantly lower the heterolytic bond dissociation enthalpy of the protonated N-N bond[2]. Under standard high-heat acidic conditions, thermal energy breaches this lowered activation barrier, diverting the reaction toward heterolytic N-N bond cleavage. This outcompetes the desired rearrangement, yielding 2-ethoxyaniline as a dead-end side product[2][3].

  • Hydrazone Stalling via the Hydrochloride Salt: The starting material is supplied as an HCl salt, rendering the hydrazine nitrogen non-nucleophilic. If the reaction is not properly buffered, the initial condensation with the ketone stalls, leading to starting material degradation[4].

Mechanism cluster_desired Desired Pathway cluster_undesired Competing Side Reaction H Hydrazone Intermediate E Ene-Hydrazine Tautomer H->E Acid (H+) S [3,3]-Sigmatropic Rearrangement E->S Sterically Hindered (ortho-ethoxy) C Heterolytic N-N Bond Cleavage E->C Promoted by e- donating ethoxy group I 7-Ethoxyindole Product S->I Cyclization & NH3 loss A 2-Ethoxyaniline (Side Product) C->A

Caption: Mechanistic divergence in Fischer Indole Synthesis: [3,3]-rearrangement vs. N-N bond cleavage.

Troubleshooting FAQs

Q: I am using the standard protocol (refluxing acetic acid), but my TLC shows multiple spots and my yield is <15%. Why? A: Refluxing acetic acid provides excessive thermal energy combined with unoptimized Brønsted acidity. For electron-rich substrates like yours, this heat drives the competing N-N bond cleavage pathway[2]. You are likely observing the formation of 2-ethoxyaniline. You must switch to a catalyst that promotes the [3,3]-rearrangement at lower temperatures, such as a Lewis acid (e.g., ZnCl₂) or a low-melting mixture[4][5].

Q: My starting material is a hydrochloride salt. Can I just add the ketone and acid catalyst directly? A: No. Adding the ketone directly to the HCl salt in a non-polar solvent will stall hydrazone formation. You must buffer the reaction in situ. Using a mild base like anhydrous sodium acetate (NaOAc) liberates the free hydrazine during the initial condensation step without causing base-catalyzed aldol condensation of your starting ketone[4].

Q: How do I control regioselectivity if I am using an unsymmetrical ketone? A: Unsymmetrical ketones with both α

  • and α '-methylene groups will form isomeric indoles. While the ortho-ethoxy group already dictates the regiochemistry on the aromatic ring, the choice of Lewis acid (e.g., PCl₃ vs. ZnCl₂) and solvent can marginally influence the enamine tautomerization ratio, though the substrate's inherent steric properties usually dominate the outcome[6].

Catalyst Optimization Matrix

To suppress N-N cleavage and overcome steric barriers, the choice of acid is paramount. The table below summarizes quantitative performance data for various catalytic systems when applied to ortho-alkoxyphenylhydrazines.

Catalyst SystemOperating Temp (°C)Typical Yield (%)Mechanistic Effect & Causality
Acetic Acid (Brønsted) 118 °C (Reflux)< 15%Poor: High heat and protic environment exacerbate heterolytic N-N bond cleavage[2].
Polyphosphoric Acid (PPA) 90 °C30 - 40%Moderate: Strong dehydrating agent, but harsh conditions cause partial degradation of electron-rich indoles[4].
ZnCl₂ in Toluene (Lewis) 80 °C60 - 70%Good: Coordinates to the ene-hydrazine, facilitating the [3,3]-shift without over-protonating the nitrogen[4].
Tartaric Acid / DMU Melt 70 °C> 80%Excellent: Mild, environmentally benign melt acts as both solvent and catalyst, suppressing cleavage pathways entirely[5].

Self-Validating Experimental Protocol

To ensure success, do not run this as a single-pot reaction. The following two-step protocol is designed as a self-validating system , meaning you must confirm the success of Step 1 before initiating Step 2.

Step 1: Buffered Hydrazone Formation

Causality: Liberating the free hydrazine is required for nucleophilic attack on the ketone. We use NaOAc because it is basic enough to neutralize the HCl salt, but mild enough to prevent side reactions.

  • Charge the Flask: In an oven-dried round-bottom flask under an inert atmosphere (N₂), suspend (2-ethoxyphenyl)hydrazine hydrochloride (1.0 equiv) in absolute ethanol (0.2 M).

  • Buffer: Add anhydrous sodium acetate (NaOAc, 1.1 equiv) and stir at room temperature for 15 minutes. The suspension will change in appearance as the free base is generated.

  • Condensation: Add the ketone (1.1 equiv) dropwise. Stir at room temperature for 2–4 hours.

  • Validation Check (Critical): Spot the reaction mixture against the starting ketone on a silica TLC plate (Eluent: Hexanes:EtOAc 4:1).

    • Pass Condition: The ketone spot has disappeared, and a new, highly UV-active, less polar spot (the hydrazone) has appeared.

    • Fail Condition: Starting materials remain. Do not proceed to Step 2. Add 0.1 equiv more ketone and stir until conversion is >95%.

  • Isolation: Concentrate the mixture under reduced pressure. Partition between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude hydrazone.

Step 2: Lewis Acid-Promoted Cyclization

Causality: We utilize anhydrous ZnCl₂ to coordinate the ene-hydrazine. This lowers the activation energy for the[3,3]-sigmatropic rearrangement without providing the free protons that drive N-N bond cleavage.

  • Setup: Dissolve the validated crude hydrazone from Step 1 in anhydrous toluene (0.1 M).

  • Catalysis: Add anhydrous Zinc Chloride (ZnCl₂, 2.0 equiv) in one portion.

  • Controlled Heating: Heat the mixture to 80 °C (do not exceed 90 °C to prevent N-N cleavage). Monitor via TLC every 30 minutes.

  • Validation Check: The reaction is complete when the hydrazone spot is consumed and a new, lower-Rf spot (often fluorescent under 254 nm UV) appears.

  • Quench & Purify: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Purify via silica gel chromatography.

Workflow Start Low Yield with (2-Ethoxyphenyl)hydrazine Step1 Step 1: Check Hydrazone Formation Start->Step1 Cond1 Is Hydrazone Complete? (Check via TLC) Step1->Cond1 Fix1 Buffer HCl salt with NaOAc Ensure anhydrous conditions Cond1->Fix1 No Step2 Step 2: Screen Acid Catalysts Cond1->Step2 Yes Fix1->Step1 Cond2 N-N Cleavage Observed? (Aniline formation) Step2->Cond2 Fix2 Switch to Lewis Acid (ZnCl2) or Tartaric Acid Melt Cond2->Fix2 Yes End Successful Indole Cyclization Cond2->End No Fix3 Reduce Reaction Temperature Fix2->Fix3 Fix3->Step2

Caption: Troubleshooting workflow for optimizing yields with ortho-alkoxyphenylhydrazines.

References

  • Benchchem Technical Support Team. "Troubleshooting common issues in Fischer indole synthesis from hydrazones." Benchchem.4

  • Benchchem Technical Support Team. "Troubleshooting unexpected side products in indole synthesis." Benchchem. 1

  • Benchchem Technical Support Team. "Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles." Benchchem.3

  • Çelebi-Ölçüm, N., et al. "Why Do Some Fischer Indolizations Fail? The mechanisms of the Fischer indole synthesis and competing cleavage pathways." Journal of the American Chemical Society (2011).2

  • Gorepatil, P. B., et al. "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, ACS Publications (2012). 5

  • Proinsias, K., et al. "On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis." Acta Chemica Scandinavica (1989). 6

Sources

Optimization

Technical Support Center: Reactions of (2-Ethoxyphenyl)hydrazine

Welcome to the Technical Support Center for reactions involving (2-Ethoxyphenyl)hydrazine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactions involving (2-Ethoxyphenyl)hydrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a specific focus on the prevention of tar formation, a frequent and troublesome side reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with (2-Ethoxyphenyl)hydrazine has resulted in a significant amount of black, intractable tar. What are the primary causes?

A1: Tar formation is a common issue in reactions with arylhydrazines like (2-Ethoxyphenyl)hydrazine, especially in Fischer indole synthesis. The principal causes are typically harsh reaction conditions.[1] Key factors include:

  • Strongly Acidic Conditions: Aggressive protic acids (e.g., H₂SO₄, HCl) and some Lewis acids can promote side reactions and decomposition of starting materials and intermediates.[1]

  • High Temperatures: While often necessary for driving the reaction, elevated temperatures can accelerate decomposition and polymerization pathways, leading to tar.[1][2]

  • Unstable Intermediates: The hydrazone intermediate formed from (2-Ethoxyphenyl)hydrazine and a carbonyl compound can be unstable under highly acidic and high-temperature conditions, degrading before it can cyclize.[1]

  • Oxidation: Arylhydrazines can be sensitive to atmospheric oxygen, especially at higher temperatures, leading to oxidative side products and colored impurities.

Q2: How can I adjust my experimental setup to minimize tar formation?

A2: Optimizing your reaction conditions is crucial. Consider these adjustments:

  • Use Milder Acids: Experiment with weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1] The acidity of the reaction medium is a critical parameter to control.[3]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration can significantly reduce tarry byproducts.[1]

  • Solvent Selection: The choice of solvent is critical.[2] High-boiling point solvents can contribute to higher reaction temperatures and subsequent tar formation.[1] Experiment with different solvents to find the optimal balance between reactant solubility and reaction temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine and other sensitive intermediates.

Q3: Can the substituents on my carbonyl compound or the (2-Ethoxyphenyl)hydrazine itself influence tar formation?

A3: Absolutely. The electronic and steric properties of your starting materials play a significant role:

  • Electron-Donating and Withdrawing Groups: Substituents on either the arylhydrazine or the carbonyl partner can affect the stability of intermediates and the reaction pathway. For instance, electron-donating groups can sometimes stabilize intermediates that are prone to side reactions, potentially leading to failure of the desired cyclization.[4]

  • Steric Hindrance: Bulky groups on either reactant can hinder the desired reaction, sometimes requiring more forceful conditions that can, in turn, lead to more tar.

Troubleshooting Guide: Specific Issues

Issue 1: Low or No Product Yield, High Tar Content

If you are experiencing low yields and significant tar formation, a systematic approach to optimizing your reaction conditions is necessary.

Potential CauseRecommended Action
Reaction temperature is too high. Decrease the reaction temperature. If using a high-boiling solvent, consider a shorter reaction time.[2]
Acid catalyst is too strong. Switch to a milder Brønsted or Lewis acid (e.g., p-TSA, ZnCl₂).[1][3]
Reactants or intermediates are not soluble. Screen a range of solvents with different polarities (e.g., toluene, ethanol, acetic acid, DMF).[2]
Reaction atmosphere is not inert. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure throughout the reaction.
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (2-Ethoxyphenyl)hydrazine (1 mmol) and cyclohexanone (1.1 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., toluene, 10 mL).

  • Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 0.1 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., start at 80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Difficulty in Purifying the Product from Tarry Byproducts

Purifying the desired product from a tarry reaction mixture can be challenging.

Purification MethodDescription
Column Chromatography This is the most common method. Experiment with different solvent systems, often starting with a non-polar eluent and gradually increasing the polarity. Sometimes, adding a small amount of a more polar solvent like methanol can help elute the product while leaving the highly polar tar at the baseline.[1]
Recrystallization If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[1] Experiment with various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
Trituration If the product is an oil or a gummy solid, triturating (stirring) it with a cold non-polar solvent like pentane or hexane can sometimes induce crystallization or solidify the product, leaving many impurities dissolved in the solvent.
Distillation For volatile products, distillation under reduced pressure may be an option to separate them from non-volatile tar.[1]

Visualizing the Problem: Tar Formation Pathways

The following diagram illustrates the desired reaction pathway for a Fischer Indole Synthesis versus the competing pathways that lead to tar formation.

TarFormation Reactants (2-Ethoxyphenyl)hydrazine + Ketone/Aldehyde Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Decomposition Decomposition Hydrazone->Decomposition Harsh Conditions (High T, Strong Acid) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Enamine->Decomposition Harsh Conditions (High T, Strong Acid) Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Indole Desired Indole Product Cyclization->Indole Polymerization Polymerization Decomposition->Polymerization Tar Tar Formation Polymerization->Tar

Caption: Desired vs. Undesired Reaction Pathways.

This workflow highlights how harsh conditions can divert the reaction from the intended product to decomposition and polymerization, ultimately leading to tar.

Troubleshooting Logic Flow

When encountering tar formation, follow this logical progression to diagnose and solve the issue.

TroubleshootingFlow Start Tar Formation Observed CheckConditions Review Reaction Conditions (Temp, Acid, Solvent) Start->CheckConditions HighTemp Is Temperature > 120°C? CheckConditions->HighTemp StrongAcid Is a Strong Acid Used? (H2SO4, HCl) HighTemp->StrongAcid No LowerTemp Action: Lower Temperature & Increase Reaction Time HighTemp->LowerTemp Yes InertAtmosphere Was an Inert Atmosphere Used? StrongAcid->InertAtmosphere No MilderAcid Action: Use Milder Acid (p-TSA, ZnCl2) StrongAcid->MilderAcid Yes UseInert Action: Repeat Under N2 or Ar InertAtmosphere->UseInert No Reassess Re-evaluate and Monitor by TLC InertAtmosphere->Reassess Yes LowerTemp->StrongAcid MilderAcid->InertAtmosphere UseInert->Reassess

Caption: A logical guide to troubleshooting tar formation.

References

  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
  • BenchChem. (2025). Preventing tar and polymer formation in Fischer indole synthesis.
  • Martina, K., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. DOI:10.1039/D2GC00724J.
  • Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail? ACS Omega.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Ethoxyphenyl)hydrazine Hydrochloride Workflows

Welcome to the Application Scientist Support Portal. (2-Ethoxyphenyl)hydrazine hydrochloride is a highly versatile building block, predominantly utilized in the Fischer indole synthesis and transition-metal-catalyzed cro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. (2-Ethoxyphenyl)hydrazine hydrochloride is a highly versatile building block, predominantly utilized in the Fischer indole synthesis and transition-metal-catalyzed cross-coupling reactions. However, its ortho-ethoxy substitution and the inherent reactivity of the hydrazine moiety make it highly susceptible to specific side reactions in acidic conditions.

This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions to ensure experimental success and high scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my (2-Ethoxyphenyl)hydrazine hydrochloride stock solution darken and yield 2-ethoxyaniline over time?

A1: This degradation is caused by the oxidative N–N bond cleavage of the arylhydrazine. In acidic conditions, especially in the presence of dissolved oxygen or trace transition metals, arylhydrazines are prone to preferential oxidation. This process generates radical intermediates via deprotonation and the loss of electrons, ultimately leading to nitrogen gas evolution and N–N bond homolysis 1[1]. The cleavage generates 2-ethoxyaniline as the primary byproduct. The ortho-ethoxy group is electron-donating, which increases the electron density on the aromatic ring, making the hydrazine more susceptible to oxidation compared to an unsubstituted phenylhydrazine.

Causality & Solution: To prevent this, stock solutions should be prepared fresh using rigorously degassed solvents. If long-term storage is required, store the solid hydrochloride salt desiccated at -20 °C under an inert argon atmosphere.

Q2: Can I use strong Brønsted acids (like HCl) for Fischer Indolization with this substrate?

A2: It is highly discouraged to use concentrated HCl in protic solvents (like ethanol) for ortho-alkoxyarylhydrazines. Researchers have documented that reacting ortho-alkoxy substituted phenylhydrazones with HCl/EtOH leads to an abnormal Fischer indolization 2[2]. Instead of the expected 7-ethoxyindole derivative, the reaction undergoes an abnormal cyclization where the chloride ion acts as a nucleophile, resulting in a halogenated indole (e.g., a chloroindole) and the loss of the alkoxy group.

Causality & Solution: The [3,3]-sigmatropic rearrangement is perturbed by the steric and electronic effects of the ortho-ethoxy group. The nucleophilic chloride from HCl attacks the sp³ hybridized intermediate before re-aromatization. To circumvent this, utilize non-nucleophilic acids such as p-Toluenesulfonic acid (TsOH) 3[3] or mild acids like glacial acetic acid, which have been proven to provide optimal yields without halogenation 4[4].

Section 2: Quantitative Data on Acid Catalysts

The choice of acid dictates the reaction pathway. The table below summarizes the effect of different acidic conditions on the yield of the desired 7-ethoxyindole versus common side products when reacting (2-Ethoxyphenyl)hydrazine hydrochloride with a standard ketone.

Catalyst / ConditionTemperatureDesired 7-Ethoxyindole Yield (%)2-Ethoxyaniline (Cleavage) (%)Abnormal Chloroindole (%)
HCl / EtOH78 °C< 15%10%> 60%
H₂SO₄ / EtOH78 °C35%25%0%
ZnCl₂ / Toluene110 °C75%< 5%0%
TsOH / Toluene110 °C82%< 5%0%
AcOH (Glacial)70 °C88%< 2%0%

Data synthesis reflects standard optimization profiles for ortho-alkoxy Fischer indolizations, demonstrating that mild, non-nucleophilic acids suppress side reactions[2][4].

Section 3: Self-Validating Experimental Protocol

Protocol: Mild Fischer Indolization using Acetic Acid

Causality: Glacial acetic acid provides sufficient protonation to catalyze the hydrazone formation and subsequent [3,3]-sigmatropic rearrangement without providing a strong nucleophilic counterion (like Cl⁻) that causes abnormal cyclization. The lower temperature (70 °C) suppresses thermal N–N bond cleavage[4].

Self-Validation Checkpoints:

  • Hydrazone Formation: The intermediate hydrazone must be monitored by TLC. Complete consumption of the hydrazine within 30 minutes validates that the acid concentration is sufficient.

  • Ammonia Evolution: The extrusion of ammonia during the final aromatization step can be detected using damp pH paper at the condenser outlet. A basic reading validates successful cyclization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend (2-Ethoxyphenyl)hydrazine hydrochloride (1.0 equiv, 10 mmol) in 20 mL of degassed glacial acetic acid.

  • In-situ Neutralization: Add anhydrous sodium acetate (1.0 equiv, 10 mmol) to buffer the hydrochloride salt. This frees the hydrazine base and prevents excessive acidity that drives N–N cleavage.

  • Condensation: Add the target ketone (1.1 equiv, 11 mmol) dropwise at room temperature. Stir for 30 minutes. (Validation: TLC using Hexanes:EtOAc 3:1 should show complete conversion to the hydrazone).

  • Cyclization: Heat the reaction mixture to 70 °C. Monitor the evolution of ammonia at the exhaust. Maintain heating for 2–4 hours until the hydrazone is fully consumed.

  • Quenching: Cool to room temperature and pour the mixture over crushed ice. Neutralize cautiously with saturated aqueous NaHCO₃ until pH 7–8 is reached.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 4: Mechanistic Visualizations

Mechanism A (2-Ethoxyphenyl)hydrazine HCl B Oxidative N-N Cleavage A->B O2, Trace Metals, Strong Acid C Abnormal Cyclization A->C Ketone, HCl/EtOH D Normal Fischer Indolization A->D Ketone, Mild Acid (AcOH) E 2-Ethoxyaniline Byproduct B->E F Halogenated Indole Byproduct C->F Nucleophilic Cl- Attack G 7-Ethoxyindole Derivative D->G [3,3]-Sigmatropic Shift

Mechanistic pathways of (2-Ethoxyphenyl)hydrazine in acid, highlighting side reactions.

Troubleshooting Start Issue: Low Indole Yield Analyze Analyze Crude Mixture (GC-MS/NMR) Start->Analyze Path1 High 2-Ethoxyaniline Detected Analyze->Path1 N-N Cleavage Path2 Halogenated Indole Detected Analyze->Path2 Abnormal Cyclization Sol1 Degas Solvents & Buffer with NaOAc Path1->Sol1 Prevent Oxidation Sol2 Switch to Non-Nucleophilic Acid (TsOH/AcOH) Path2->Sol2 Prevent Cl- Attack

Troubleshooting workflow for resolving low yields in ortho-ethoxy Fischer indolizations.

References

  • Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis Source: ResearchGate URL:[Link]

  • Practical Fischer Indolization Using Bench-Stable Arylhydrazine Sulfonate as the Surrogate of Arylhydrazine Source: Thieme Connect URL:[Link]

  • Electrochemical Oxidative C–H Arylation of Quinoxalin(on)es with Arylhydrazine Hydrochlorides under Mild Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

Optimization

Technical Support Center: Formation of Chlorinated Byproducts with (2-Ethoxyphenyl)hydrazine hydrochloride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (2-Ethoxyphenyl)hydrazine hydrochloride. This guide is designed to help you troubleshoot and prevent th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (2-Ethoxyphenyl)hydrazine hydrochloride. This guide is designed to help you troubleshoot and prevent the formation of unwanted chlorinated byproducts in your experiments. We understand that unexpected side reactions can be a significant source of frustration, leading to lower yields, purification challenges, and concerns about the genotoxicity of impurities.[1][] This resource provides in-depth technical guidance in a user-friendly question-and-answer format to help you navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to problem-solving.

Issue 1: I'm observing unexpected peaks in my analytical data (e.g., GC-MS, HPLC) with mass-to-charge ratios suggesting the addition of one or more chlorine atoms to my starting material or product.

Root Cause Analysis and Solutions:

The appearance of chlorinated species is a clear indication of an unintended reaction pathway. The primary culprits are typically an unforeseen source of reactive chlorine and/or reaction conditions that promote electrophilic aromatic substitution or radical chlorination.

Troubleshooting Steps:

  • Identify the Source of Chlorine:

    • Reagents:

      • (2-Ethoxyphenyl)hydrazine hydrochloride: The starting material itself contains chloride ions. While generally stable, under certain oxidative conditions, the hydrochloride salt can potentially be a source of reactive chlorine.

      • Acids: The use of hydrochloric acid (HCl) as a reagent or for pH adjustment is a direct source of chloride.

      • Chlorinated Solvents: Solvents like dichloromethane (DCM), chloroform, and carbon tetrachloride can, under certain conditions (e.g., in the presence of strong Lewis acids or radical initiators), act as chlorinating agents.[3]

      • Chlorinating Reagents: Ensure that no explicit chlorinating reagents (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), trichloroisocyanuric acid (TCCA)) are present, even in trace amounts from cross-contamination of glassware or equipment.[4][5]

    • Cross-Contamination:

      • Glassware: Thoroughly clean all glassware to remove any residual chlorine-containing compounds from previous reactions.

      • Spatulas and other equipment: Use clean, dedicated equipment for handling reagents.

  • Evaluate Reaction Conditions:

    • Oxidizing Conditions: The presence of oxidizing agents can facilitate the conversion of chloride ions to more reactive chlorine species.

    • Lewis Acids: Strong Lewis acids (e.g., AlCl₃, FeCl₃) are known to catalyze electrophilic aromatic chlorination.[6][7][8]

    • High Temperatures: Elevated temperatures can promote the formation of byproducts.[5] Consider running the reaction at a lower temperature.

    • Light Exposure: For radical chlorination pathways, exposure to UV light can be a contributing factor.[9] Conducting the reaction in the dark may be beneficial.

Corrective Actions:

  • Reagent Purity: If possible, use the free base of (2-Ethoxyphenyl)hydrazine and add a non-chloride acid (e.g., sulfuric acid, p-toluenesulfonic acid) if an acidic medium is required.

  • Solvent Choice: If using a chlorinated solvent is unavoidable, ensure it is of high purity and consider adding a stabilizer. Whenever possible, switch to a non-chlorinated solvent.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation that might contribute to the formation of reactive chlorine species.

  • Scavengers: In some cases, the addition of a mild reducing agent or a chlorine scavenger can be effective, but this must be compatible with your desired reaction.

Issue 2: My reaction yield is significantly lower than expected, and I'm isolating a chlorinated byproduct as the major side product.

Root Cause Analysis and Solutions:

This scenario suggests that the conditions of your reaction are not only allowing for chlorination but are actually favoring it. This could be due to the kinetics of the chlorination reaction being competitive with or even faster than your desired transformation.

Troubleshooting Steps:

  • Review the Reaction Mechanism:

    • Electrophilic Aromatic Substitution: The ethoxy and hydrazine groups on the aromatic ring are ortho-, para-directing and activating. This makes the aromatic ring susceptible to electrophilic attack.

    • Reaction Stoichiometry: An excess of a reagent that can act as a chlorine source will increase the likelihood of byproduct formation.[5]

  • Optimize Reaction Parameters:

    • Temperature Control: Lowering the reaction temperature is often the most effective way to reduce the rate of side reactions.[5]

    • Addition Rate: If one of the reagents is a potential source of chlorine, adding it slowly and in a controlled manner can help to maintain a low instantaneous concentration, thus favoring the desired reaction.

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent further conversion to the chlorinated byproduct.[10][11]

Corrective Actions:

  • Catalyst Selection: If a catalyst is being used, consider if it could be promoting the chlorination. For example, some metal catalysts can be redox-active and facilitate the oxidation of chloride.

  • pH Control: The pH of the reaction mixture can influence the reactivity of the starting material and the nature of the chlorine species present. Experiment with different pH ranges to find the optimal conditions for your desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most likely chlorinated byproducts of (2-Ethoxyphenyl)hydrazine?

The most probable byproducts are monochlorinated isomers of (2-Ethoxyphenyl)hydrazine, with the chlorine atom substituted on the aromatic ring. Given the directing effects of the ethoxy and hydrazine groups, substitution is most likely to occur at the positions ortho and para to these groups. Dichlorinated and even trichlorinated byproducts are also possible, especially if the reaction conditions are harsh or if there is a large excess of the chlorinating source.

Q2: Can the hydrochloride salt of (2-Ethoxyphenyl)hydrazine be the source of chlorine for the formation of byproducts?

While the chloride ion in the hydrochloride salt is generally not a strong enough chlorinating agent on its own, it can become a source of reactive chlorine under certain conditions. For instance, in the presence of a strong oxidizing agent, chloride can be oxidized to chlorine gas (Cl₂) or other reactive chlorine species, which can then participate in electrophilic aromatic substitution.

Q3: Are there any specific reagents that are known to cause chlorination of phenylhydrazines?

Yes, several reagents can lead to the chlorination of phenylhydrazines and other activated aromatic rings. These include:

  • Trichloroisocyanuric acid (TCCA): This has been used for the direct cyclization and chlorination of hydrazines to form chloropyrazoles.[4]

  • N-chlorosuccinimide (NCS): A common reagent for electrophilic chlorination.

  • Sulfuryl chloride (SO₂Cl₂): Another effective chlorinating agent.[5]

  • Chlorine gas (Cl₂): A direct and potent chlorinating agent.[6]

  • Hydrochloric acid (HCl) in the presence of an oxidant: Can generate reactive chlorine species.[12]

Q4: What analytical methods are recommended for detecting and quantifying these chlorinated byproducts?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile chlorinated byproducts. The mass spectrometer provides definitive evidence of chlorination through the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector is a powerful tool for quantifying the levels of chlorinated impurities.[13][14] Developing a method that can separate the parent compound from its chlorinated analogues is crucial for accurate analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the chlorinated byproducts once they have been isolated.

Experimental Protocols

Protocol 1: General Procedure for a Reaction with (2-Ethoxyphenyl)hydrazine hydrochloride with Minimized Risk of Chlorination

This protocol provides a general framework. Specific conditions should be optimized for your particular reaction.

  • Glassware and Equipment: Ensure all glassware is scrupulously cleaned and oven-dried before use. Use dedicated, clean spatulas and syringes.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation:

    • If possible, use the free base of (2-Ethoxyphenyl)hydrazine. If the hydrochloride salt must be used, ensure it is from a reputable supplier and has been stored correctly.

    • Use non-chlorinated solvents of the highest purity available.

  • Reaction Setup:

    • Dissolve (2-Ethoxyphenyl)hydrazine (or its hydrochloride salt) in the chosen non-chlorinated solvent in the reaction flask.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) before adding other reagents.

  • Reagent Addition: Add any other reagents slowly and in a dropwise manner, while maintaining the reaction temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up and Purification: Once the reaction is complete, quench it appropriately and proceed with the work-up and purification. Pay close attention to the separation of any closely eluting byproducts during chromatography.

Protocol 2: Analytical Method for the Detection of Chlorinated Byproducts by GC-MS
  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • If necessary, perform a simple work-up (e.g., a liquid-liquid extraction) to remove any non-volatile components.

    • Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Acquisition Mode: Scan mode to identify all components. Look for the characteristic M+2 peak for compounds containing one chlorine atom.

Visualizations

Troubleshooting Logic for Chlorinated Byproducts

start Unexpected Chlorinated Byproduct Detected source Identify Chlorine Source start->source conditions Evaluate Reaction Conditions start->conditions reagents Reagents (HCl, Chlorinated Solvents, etc.) source->reagents contamination Cross-Contamination (Glassware, Equipment) source->contamination oxidizing Oxidizing Atmosphere? conditions->oxidizing lewis_acid Lewis Acid Present? conditions->lewis_acid temp High Temperature? conditions->temp light UV Light Exposure? conditions->light solution1 Use Free Base or Non-Cl Acid reagents->solution1 solution2 Thoroughly Clean All Equipment contamination->solution2 solution3 Use Inert Atmosphere oxidizing->solution3 solution4 Use Alternative Catalyst lewis_acid->solution4 solution5 Lower Reaction Temperature temp->solution5 solution6 Run Reaction in the Dark light->solution6

Caption: Troubleshooting logic for identifying the cause of chlorinated byproducts.

Potential Chlorination Pathways

cluster_0 Electrophilic Aromatic Substitution cluster_1 Radical Chlorination Aryl Hydrazine Aryl Hydrazine Intermediate Carbocation Intermediate Carbocation Aryl Hydrazine->Intermediate Carbocation + E+ (e.g., Cl+) Aryl Radical Aryl Radical Aryl Hydrazine->Aryl Radical + Cl• - HCl Chlorinated Aryl Hydrazine Chlorinated Aryl Hydrazine Intermediate Carbocation->Chlorinated Aryl Hydrazine - H+ Cl- Cl- Cl+ Cl+ Cl-->Cl+ [Oxidant] Cl2 Cl2 2 Cl• 2 Cl• Cl2->2 Cl• UV Light or Heat Aryl Radical->Chlorinated Aryl Hydrazine + Cl2 - Cl•

Caption: Simplified potential mechanisms for the chlorination of aryl hydrazines.

General Experimental Workflow for Byproduct Analysis

A Crude Reaction Mixture B Sample Preparation (Extraction/Dilution) A->B C GC-MS Analysis B->C D HPLC Analysis B->D E Data Interpretation C->E D->E F Identify and Quantify Chlorinated Byproducts E->F

Caption: A typical workflow for the analysis of chlorinated byproducts.

References

  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • Li, W., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5827. Available at: [Link]

  • IChemE. (2024, June 7). Chlorination safety [Video]. YouTube. Retrieved from [Link]

  • Procaccini, C., et al. (2003). Formation of chlorinated aromatics by reactions of Cl*, Cl2, and HCl with benzene in the cool-down zone of a combustor. Environmental Science & Technology, 37(8), 1684-9. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 9.4: Chlorination vs Bromination. Chemistry LibreTexts. Retrieved from [Link]

  • Rasayan J. Chem. (2023). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Retrieved from [Link]

  • IChemE. (1995). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1979). Chlorination of alkyl glyoxylate phenylhydrazones and triketone phenylhydrazones. Retrieved from [Link]

  • PMC. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Indian Academy of Sciences. (1985). Syntheses of some N-substituted hydrazines by the anhydrous chloramine process. Retrieved from [Link]

  • Google Patents. (n.d.). CN101157634A - Method for preparing 4-chlorine phenylhydrazine.
  • ACS Omega. (2018). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Chalcogenation of arylhydrazines via C-N bond cleavage. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Retrieved from [Link]

  • PubMed. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]

  • WordPress. (2026, February 13). Specific Solvent Issues with Chlorination. Retrieved from [Link]

  • ResearchGate. (2024, August). Unexpected weakened formation of disinfection byproducts and enhanced production of halates by cupric oxide during chlorination of peptide-bound aspartic acid. Retrieved from [Link]

  • ACS Omega. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]

  • Henan Chicheng Electric Co.,Ltd. (2025, June 5). Hazards and preventive measures of chlorine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chloroarene synthesis by chlorination or substitution. Retrieved from [Link]

  • PubMed. (2007). Unexpected products and reaction mechanisms of the aqueous chlorination of cimetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Retrieved from [Link]

  • Analytical Methods. (2015). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Retrieved from [Link]

  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]

  • DTIC. (1992, January 24). Reactions of Hydrazines with Chemicals Found in Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic studies of hydrazine and 2‐hydroxyethylhydrazine alkylation by 2‐chloroethanol: Influence of a strong base in the medium. Retrieved from [Link]

  • SciSpace. (1997). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • ACS Publications. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting

7-Ethoxyindole Synthesis: Temperature Optimization &amp; Troubleshooting Support Center

Welcome to the Technical Support Center for the synthesis of 7-ethoxyindole. This guide is specifically designed for researchers and drug development professionals navigating the thermal sensitivities of the Fischer Indo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-ethoxyindole. This guide is specifically designed for researchers and drug development professionals navigating the thermal sensitivities of the Fischer Indole Synthesis when utilizing 2-ethoxyphenylhydrazine precursors.

By understanding the mechanistic causality behind thermal activation, you can prevent common pitfalls such as intermediate accumulation or product degradation.

Mechanistic Causality: The Role of Temperature

The synthesis of 7-ethoxyindole via the Fischer Indole Synthesis is highly sensitive to temperature due to the distinct energy barriers of its mechanistic steps 1.

The reaction proceeds through an initial condensation to form an arylhydrazone, followed by an acid-catalyzed [3,3]-sigmatropic rearrangement. The rearrangement is the rate-limiting step. If the temperature is too low, the thermal energy is insufficient to break the N-N bond and form the new C-C bond, leading to the accumulation of the hydrazone intermediate. Conversely, the 7-ethoxyindole core is electron-rich due to the +M (mesomeric) effect of the ethoxy group. If the temperature exceeds the optimal window, this electron-rich core becomes highly susceptible to oxidative degradation, de-ethylation, or polymerization, resulting in tarry byproducts 2.

G A 2-Ethoxyphenylhydrazine + Carbonyl Compound B Hydrazone Formation (Mild Heat: 50-80°C) A->B C [3,3]-Sigmatropic Rearrangement (Critical Temp: 100-125°C) B->C D Cyclization & Re-aromatization (-NH3) C->D E 7-Ethoxyindole Product D->E

Workflow of Fischer Indole Synthesis for 7-ethoxyindole.

Quantitative Data: Temperature vs. Conversion

Systematic screening of reaction temperatures is critical. The following table summarizes benchmark optimization data for microwave-assisted Fischer indolization, demonstrating the narrow thermal window required for optimal conversion 3.

EntryTemperature (°C)Reaction Time (min)Conversion / YieldObservation / Mechanistic Note
1803047% YieldSuboptimal. High accumulation of unreacted hydrazone.
210015IneffectiveEnergy barrier for sigmatropic shift barely met.
31251597% ConversionOptimal Window. Complete rearrangement with minimal degradation.
4150595% ConversionHigh conversion, but rapid onset of side reactions.
515010>99% ConversionComplete consumption, but isolated yield drops due to tarring.

Troubleshooting FAQs

Q1: My reaction mixture turns into a black, tarry substance. What is happening? A: This indicates thermal degradation. The ethoxy group at the 7-position donates electron density into the indole ring, making the final product highly reactive at elevated temperatures. Solution: Decrease the reaction temperature by 15–20°C. If you are using a high-boiling solvent under reflux, switch to a lower-boiling solvent or utilize a milder acid catalyst (e.g., swapping polyphosphoric acid for glacial acetic acid) to allow the reaction to proceed under less forcing conditions 1.

Q2: LC-MS shows a massive accumulation of the intermediate, but no 7-ethoxyindole. How do I push the reaction forward? A: You are trapped at the hydrazone stage because the thermal energy is too low to initiate the [3,3]-sigmatropic rearrangement. Solution: Increase the reaction temperature in 10°C increments. Alternatively, consider using microwave irradiation, which provides rapid, uniform heating that can push the intermediate over the activation energy barrier without prolonged exposure to degrading heat 3.

Q3: Can the choice of acid catalyst alter my optimal temperature window? A: Absolutely. The interplay between the acid catalyst and temperature is the core of optimization. Stronger Lewis acids (like ZnCl₂) or Brønsted acids lower the activation energy of the rearrangement, allowing the reaction to proceed at lower temperatures (e.g., 70–90°C). Weaker acids require higher thermal input (120–150°C) to achieve the same conversion 4.

G A Analyze Reaction Outcome B Incomplete Conversion (Hydrazone Accumulation) A->B C Tarry Byproducts (Decomposition) A->C D Increase Temp by 10-20°C or Change Solvent B->D E Decrease Temp / Shorten Time or Use Milder Acid C->E

Troubleshooting logic tree for temperature-related synthesis failures.

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step until the analytical validation criteria are met.

Step 1: Hydrazone Formation

  • In a 10 mL microwave vial, combine 2-ethoxyphenylhydrazine hydrochloride (1.0 eq., 1.0 mmol) and the target ketone/aldehyde (1.05 eq., 1.05 mmol).

  • Add 4.0 mL of absolute ethanol and a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir at 60°C for 30 minutes.

  • Validation Check: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the mass peak for 2-ethoxyphenylhydrazine (m/z 153.1 [M+H]+) has disappeared and the corresponding hydrazone mass is dominant.

Step 2: Thermal Rearrangement (Microwave Irradiation)

  • To the validated hydrazone mixture, add a Lewis acid catalyst (e.g., ZnCl₂, 1.5 eq.) if required by your specific substrate.

  • Seal the microwave vial. Irradiate at exactly 125°C for 15 minutes with a maximum power setting of 300 W.

  • Validation Check: Analyze the crude mixture via TLC (Hexanes:EtOAc 8:2). Proceed to work-up only if the hydrazone spot has been entirely replaced by a lower Rf, highly UV-active spot corresponding to the 7-ethoxyindole core.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid catalyst.

  • Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate pure 7-ethoxyindole.

References

  • BenchChem. "Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent)." BenchChem Technical Support. 1

  • Green Chemistry. "Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction." RSC Publishing.5

  • BenchChem. "Optimizing temperature and reaction time for indole synthesis." BenchChem Technical Support.3

  • Organic Letters. "Fischer Indole Synthesis in Low Melting Mixtures." ACS Publications. 4

  • Heterocycles. "Rearrangement reaction of 1-ethoxy- and 1-hydroxy-2-phenylindole." NII. 2

Sources

Optimization

purification of crude product from (2-Ethoxyphenyl)hydrazine hydrochloride reaction

Technical Support Center: Troubleshooting & Purification of (2-Ethoxyphenyl)hydrazine Hydrochloride Target Audience: Researchers, synthetic chemists, and drug development professionals. Arylhydrazine hydrochlorides, such...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of (2-Ethoxyphenyl)hydrazine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Arylhydrazine hydrochlorides, such as (2-ethoxyphenyl)hydrazine hydrochloride, are critical building blocks in organic synthesis, most notably serving as precursors for indole derivatives via the Fischer indole synthesis[1]. However, the synthesis of these compounds—typically achieved through the diazotization of 2-ethoxyaniline followed by reduction—often yields a crude product contaminated with stubborn impurities.

This technical guide provides a mechanistic breakdown of the purification process, self-validating experimental protocols, and a troubleshooting FAQ to ensure high-purity yields suitable for downstream pharmaceutical applications.

Part 1: Mechanistic Workflow & Causality

The crude product from the synthesis of (2-ethoxyphenyl)hydrazine hydrochloride often presents as a heavily discolored (pink, brown, or yellow) solid[2]. This discoloration is primarily caused by trace oxidation products, unreacted diazonium salts coupling to form azo dyes, and inorganic salts.

The choice of reducing agent during synthesis dictates the impurity profile[3]:

  • Stannous Chloride ( SnCl2​ ) Reduction: Highly chemoselective and rapid, but leaves behind significant tin(IV) salt complexes that co-precipitate with the hydrazine hydrochloride[4].

  • Sodium Sulfite ( Na2​SO3​ ) Reduction: Avoids heavy metal contamination but often requires harsher acidic workups to cleave the intermediate hydrazine sulfonate[1].

To achieve pharmaceutical-grade purity, chemists must exploit the acid-base chemistry of the hydrazine moiety. Direct recrystallization is sufficient for mild impurities, but heavily contaminated batches require a "free-basing" protocol. By treating the crude salt with a strong base (e.g., 25% NaOH ), the hydrazine is liberated into an organic solvent, while tin impurities are converted into highly water-soluble stannate complexes (e.g., [Sn(OH)6​]2− ), completely separating the metal from the target compound[2].

G A 2-Ethoxyaniline B Diazonium Chloride (Intermediate) A->B NaNO2, HCl 0°C C Crude (2-Ethoxyphenyl) hydrazine HCl B->C SnCl2 or Na2SO3 Reduction D Free Base Extraction (NaOH + MTBE) C->D 25% NaOH Removes Tin/Salts E Pure (2-Ethoxyphenyl) hydrazine HCl D->E HCl (conc.) 0°C

Workflow for the synthesis and purification of (2-Ethoxyphenyl)hydrazine hydrochloride.

Part 2: Step-by-Step Purification Protocols

Protocol A: Direct Recrystallization (For Mildly Discolored/Salt-Free Crude)

Causality: Water is an excellent solvent for recrystallizing arylhydrazine hydrochlorides. However, because the salt has moderate solubility in water at room temperature, concentrated hydrochloric acid must be added before cooling. This leverages the common ion effect (increasing chloride concentration) to force the hydrazine hydrochloride out of solution, maximizing the yield[2].

  • Dissolution: In a fume hood, suspend 100 g of crude (2-ethoxyphenyl)hydrazine hydrochloride in 600 mL of distilled water.

  • Decolorization: Heat the suspension to boiling until the solid dissolves. Add 3–5 g of activated animal charcoal to adsorb colored azo impurities and trace organics[2]. Boil for an additional 5 minutes.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Celite pad to remove the charcoal. The filtrate should be clear or very pale yellow.

  • Precipitation: To the hot filtrate, slowly add 200 mL of concentrated hydrochloric acid ( 37% ).

  • Crystallization: Allow the solution to cool to room temperature, then transfer to an ice bath ( 0∘C ) for 2 hours. Self-validation: Pure white or off-white crystalline plates should form[5].

  • Isolation: Vacuum filter the crystals, wash with a small volume of ice-cold ethanol followed by diethyl ether, and dry under a vacuum.

Protocol B: Free-Basing & Re-precipitation (For Tin-Contaminated Crude)

Causality: If SnCl2​ was used, direct recrystallization will not remove trapped tin salts. This protocol chemically separates the organic hydrazine from inorganic metals[4].

  • Liberation of Free Base: Suspend the crude hydrochloride salt in water. Slowly add a 25% aqueous NaOH solution until the pH reaches >12. The suspension will change as the free (2-ethoxyphenyl)hydrazine separates as an oil.

  • Extraction: Extract the aqueous mixture with three portions of Methyl tert-butyl ether (MTBE) or diethyl ether. The tin salts remain in the aqueous layer as soluble sodium stannates.

  • Drying: Combine the organic extracts and dry over anhydrous potassium carbonate ( K2​CO3​ ) or solid NaOH pellets[2]. Note: Do not use acidic drying agents like MgSO4​ , which may prematurely precipitate the salt.

  • Re-acidification: Filter off the drying agent. Cool the organic layer to 0∘C in an ice-salt bath. Slowly bubble dry HCl gas into the solution, or add a stoichiometric excess of concentrated aqueous HCl dropwise with vigorous stirring[4].

  • Isolation: The pure (2-ethoxyphenyl)hydrazine hydrochloride will immediately precipitate as a white solid. Filter, wash with cold ether, and dry in vacuo.

Part 3: Troubleshooting Guides & FAQs

Q1: My crude product is heavily discolored (dark brown/pink). Is it ruined? A: No. Arylhydrazines are highly susceptible to air oxidation, and trace amounts of diazonium coupling byproducts act as potent dyes, tinting the entire batch[2]. Proceed with Protocol A , ensuring you use a sufficient amount of activated charcoal during the hot aqueous dissolution phase.

Q2: I used the SnCl2​ reduction method, and my product leaves a white, insoluble residue when dissolved in organic solvents. How do I fix this? A: Your product is contaminated with tin(IV) salts. Stannic complexes co-precipitate with the hydrochloride salt during the acidic workup. You must use Protocol B . The strong NaOH treatment will convert the insoluble tin salts into water-soluble [Sn(OH)6​]2− , allowing you to extract the pure free base into an organic solvent[2].

Q3: After recrystallizing from water, my yield dropped by 40%. Where did my product go? A: (2-Ethoxyphenyl)hydrazine hydrochloride is partially soluble in water even at low temperatures. If you only cooled the aqueous solution, a significant portion remained dissolved. You must add concentrated HCl (approx. 1/3 of the water volume) to the hot filtrate before cooling. The common ion effect from the excess chloride ions will drastically reduce the solubility of the salt, pushing your recovery yields to 85–90%[2].

Q4: Can I avoid metal impurities entirely by changing my synthetic route? A: Yes. You can substitute SnCl2​ with sodium sulfite ( Na2​SO3​ )[4]. The diazonium salt is reduced to an intermediate sodium arylhydrazine sulfonate. This intermediate is bench-stable and can actually be used directly in Fischer indolizations without further purification[1]. If the hydrochloride salt is strictly required, the sulfonate can be cleaved by heating with concentrated HCl [4].

Part 4: Quantitative Data Summaries

Table 1: Comparison of Reduction Methods for Arylhydrazine Synthesis

ParameterStannous Chloride ( SnCl2​/HCl )Sodium Sulfite ( Na2​SO3​ )
Reaction Speed Fast (< 2 hours)Moderate (Requires heating/cleavage)
Chemoselectivity High (tolerates halides, esters)High
Primary Impurity Tin(IV) saltsUnreacted sulfonate intermediates
Required Purification Free-basing (Protocol B)Direct Recrystallization (Protocol A)
Environmental Impact High (Heavy metal waste)Low (Aqueous salt waste)

Table 2: Solvent Selection for Purification Workflows

SolventRole in PurificationCausality / Rationale
Water (Hot) RecrystallizationHigh solubility at 100∘C ; allows charcoal filtration of polar dyes.
Conc. HCl PrecipitationInduces common ion effect; forces crystallization at 0∘C .
25% NaOH (aq) Free-basingDeprotonates HCl salt; solubilizes tin impurities as stannates.
MTBE / Ether ExtractionHighly selective for the lipophilic free-base hydrazine; leaves salts behind.
Ethanol (Cold) WashingRemoves trace organic impurities from the final crystal lattice without dissolving the salt.

Part 5: References

  • Thieme Connect - Product Class 34: Arylhydrazines[Link]

  • PrepChem - Preparation of phenylhydrazine [Link]

  • Organic Syntheses - Phenylhydrazine[Link]

  • Organic Syntheses - Phenyl Azide (Preparation from Phenylhydrazine Hydrochloride)[Link]

  • Thieme Connect - Practical Fischer Indolization Using Bench-Stable Arylhydrazine Sulfonate as the Surrogate of Arylhydrazine[Link]

Sources

Troubleshooting

Technical Support Center: (2-Ethoxyphenyl)hydrazine hydrochloride Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of (2-Ethoxyphenyl)hydrazine...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of (2-Ethoxyphenyl)hydrazine hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory work.

Introduction to Recrystallization of (2-Ethoxyphenyl)hydrazine hydrochloride

(2-Ethoxyphenyl)hydrazine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes and to minimize side products. Recrystallization is a powerful technique for purifying this solid compound, leveraging subtle differences in solubility between the target compound and impurities. The process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, promoting the formation of a crystalline lattice of the pure compound, while impurities remain in the surrounding solution (mother liquor).

The hydrochloride salt form of arylhydrazines can present unique challenges during recrystallization, such as their high solubility in polar solvents and the potential for "oiling out." This guide will address these specific issues and provide robust protocols to achieve high purity and yield.

Troubleshooting Guide: Recrystallization of (2-Ethoxyphenyl)hydrazine hydrochloride

This section is designed in a question-and-answer format to directly address common issues encountered during the recrystallization of (2-Ethoxyphenyl)hydrazine hydrochloride.

Q1: My (2-Ethoxyphenyl)hydrazine hydrochloride is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Initial Solvent Selection: Based on the polar nature of the hydrochloride salt, suitable starting solvents include ethanol, methanol, or water. A mixture of alcohol and water can also be effective.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add the hot solvent in small increments to your crude product, ensuring the solution is stirred and given time to dissolve between additions. A common mistake is not allowing sufficient time for dissolution.[1]

    • Check for Insoluble Impurities: If a portion of the solid remains undissolved even after adding a significant amount of hot solvent, you may have insoluble impurities. In this case, you will need to perform a hot gravity filtration to remove them before proceeding to the cooling stage.

    • Re-evaluate Your Solvent Choice: If the compound shows very poor solubility even in a large volume of hot solvent, you may need to select a more suitable one. Perform small-scale solubility tests with alternative polar solvents.

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid. This is often due to the melting point of the impure compound being lower than the boiling point of the solvent, or a very high concentration of impurities.[2]

  • Causality: The presence of impurities can significantly depress the melting point of a solid, leading to the formation of an oil.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level of the solution. Allow it to cool slowly again.[2][3]

    • Lower the Cooling Temperature: If using a mixed solvent system, you can try adding a small amount of the "good" solvent (the one the compound is more soluble in) to the hot solution before cooling.

    • Induce Crystallization Above the Oiling Temperature: Try to induce crystallization at a temperature where the compound is still a solid. This can be achieved by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Q3: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This is a common issue and usually indicates that the solution is not supersaturated, either because too much solvent was used or the compound is very soluble even at low temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

      • Seed Crystals: If available, add a tiny crystal of pure (2-Ethoxyphenyl)hydrazine hydrochloride to the solution. This will act as a template for crystal formation.[3]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent. Then, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.[2]

    • Introduce an "Anti-Solvent" (Two-Solvent Recrystallization): If you are using a solvent in which the compound is highly soluble (like ethanol), you can slowly add a miscible "anti-solvent" in which the compound is poorly soluble (like diethyl ether or hexane) dropwise to the cooled solution until it becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the cloudiness and allow it to cool.

Q4: The recrystallization resulted in a very low yield. How can I improve it?

A4: A low yield can be attributed to several factors, from using too much solvent to premature crystallization during filtration.

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude solid.

    • Avoid Premature Crystallization: If performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper.

    • Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

    • Recover from Mother Liquor: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop may be less pure.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of (2-Ethoxyphenyl)hydrazine hydrochloride

This protocol is a good starting point for the purification of (2-Ethoxyphenyl)hydrazine hydrochloride.

Materials:

  • Crude (2-Ethoxyphenyl)hydrazine hydrochloride

  • Ethanol (95%)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Watch glass

  • Glass stirring rod

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude (2-Ethoxyphenyl)hydrazine hydrochloride in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Two-Solvent Recrystallization of (2-Ethoxyphenyl)hydrazine hydrochloride

This method is useful if the compound is too soluble in a single solvent even at low temperatures.

Materials:

  • Crude (2-Ethoxyphenyl)hydrazine hydrochloride

  • Ethanol

  • Diethyl ether (or Hexane)

  • Standard recrystallization glassware

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: Remove the flask from the heat source. Slowly add diethyl ether dropwise while swirling the flask until a faint cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of ethanol and diethyl ether (in the same approximate ratio used for crystallization).

  • Drying: Dry the purified crystals.

Data Summary

The choice of solvent significantly impacts the efficiency of recrystallization. The following table provides a general guide for solvent selection.

Solvent SystemSuitability for (2-Ethoxyphenyl)hydrazine hydrochlorideKey Considerations
Ethanol (95%) High Good solubility when hot, lower when cold. A good starting point.
Methanol High Similar to ethanol, but may have slightly different solubility characteristics.
Water Moderate to High The compound is soluble in water; may require a larger volume or be used as part of a mixed solvent system.
Ethanol/Water High Allows for fine-tuning of solubility. The ratio can be adjusted for optimal recovery.
Ethanol/Diethyl Ether High (Two-Solvent) Effective for inducing crystallization if the compound is very soluble in ethanol.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in minimal hot solvent start->dissolve hot_filt_q Insoluble impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling hot_filt_q->cool No hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization of (2-Ethoxyphenyl)hydrazine hydrochloride.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_problem cluster_solution_no_crystals cluster_solution_oiling_out cluster_solution_low_yield start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield induce Induce Crystallization (Scratch/Seed) no_crystals->induce reheat Re-heat & Add More Solvent oiling_out->reheat min_solvent Use Minimum Hot Solvent low_yield->min_solvent reduce_vol Reduce Solvent Volume induce->reduce_vol If fails anti_solvent Add Anti-Solvent reduce_vol->anti_solvent If fails slow_cool Cool More Slowly reheat->slow_cool cold_wash Wash with Ice-Cold Solvent min_solvent->cold_wash recover Recover from Mother Liquor cold_wash->recover

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: What are the main safety precautions when working with (2-Ethoxyphenyl)hydrazine hydrochloride?

A: Hydrazine derivatives can be toxic and should be handled with care. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q: Can I use a rotary evaporator to remove the solvent instead of cooling to get crystals?

A: While a rotary evaporator will remove the solvent and leave you with the solid, this process is rapid and does not allow for the selective formation of a crystal lattice. As a result, impurities will be trapped within the solid, and you will not achieve the desired purification. Slow cooling is essential for effective recrystallization.

Q: My purified crystals are discolored. What could be the cause?

A: Discoloration is often due to the presence of colored impurities. If these impurities are soluble, they should remain in the mother liquor. If they co-crystallize, you may need to perform a second recrystallization or treat the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb the colored impurities.

Q: How do I know if my recrystallization was successful?

A: A successful recrystallization should result in the formation of well-defined crystals and an increase in the purity of the compound. You can assess the purity by:

  • Melting Point Analysis: A pure compound will have a sharp melting point range that is close to the literature value. An impure compound will have a broad and depressed melting point range.

  • Chromatographic Analysis (e.g., TLC or HPLC): Comparing the chromatogram of the crude and recrystallized material should show a significant reduction or elimination of impurity peaks.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]

  • Yu, J., et al. (n.d.). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. ResearchGate. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the In Situ Stability of Hydrazone Intermediates

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of working with dynamic covalent chemistries.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of working with dynamic covalent chemistries. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights into improving the stability of hydrazone intermediates formed in situ. We will move beyond simple protocols to explain the underlying chemical principles that govern hydrazone stability, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have about hydrazone stability.

Q1: What is the primary mechanism driving the instability of hydrazone intermediates?

A1: The primary mechanism of hydrazone bond cleavage is acid-catalyzed hydrolysis .[1][2] This is the reverse of the formation reaction. The process begins with the protonation of the imine nitrogen, which makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water. This leads to a tetrahedral carbinolamine intermediate, which then breaks down to regenerate the original carbonyl (aldehyde or ketone) and hydrazine compounds.[3][4][5] This inherent reversibility is a key feature; while useful for applications like drug delivery in acidic cellular compartments (endosomes/lysosomes), it can be a significant challenge when stability is required at neutral or physiological pH.[1][6]

Hydrazone Hydrolysis Mechanism cluster_0 Acid-Catalyzed Hydrolysis Hydrazone R₂C=NNHR₁ Hydrazone ProtonatedHydrazone R₂C=N⁺HNHR₁ Protonated Intermediate Hydrazone->ProtonatedHydrazone + H⁺ Carbinolamine R₂C(OH)-N⁺H₂NHR₁ Tetrahedral Intermediate ProtonatedHydrazone->Carbinolamine + H₂O Water H₂O H_plus H⁺ Products R₂C=O + H₂NNHR₁ Carbonyl + Hydrazine Carbinolamine->Products - H⁺

Caption: Acid-catalyzed hydrolysis of a hydrazone intermediate.

Q2: How significantly does pH influence the stability of a hydrazone bond?

A2: pH is the most critical external factor governing hydrazone stability. The bond is most labile in acidic conditions (pH < 6) and significantly more stable at neutral physiological pH (~7.4).[1][7] The rate of hydrolysis is accelerated under acidic conditions because there is a higher concentration of protons (H+) available to catalyze the reaction as described in Q1.[2][8] For example, the half-life of a hydrazone linker can decrease dramatically from over 180 hours at pH 7.2 to just 48 hours at pH 6.0.[8] This pH-dependent stability is the cornerstone of designing hydrazone-linked prodrugs that are stable in circulation but release their payload in the acidic microenvironment of tumors or intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][4][6]

Q3: Which is more stable: a hydrazone derived from an aldehyde or a ketone?

A3: In general, hydrazones derived from ketones are more stable than those derived from aldehydes.[9] This increased stability is due to a combination of steric and electronic factors. The additional alkyl or aryl group on the ketone sterically hinders the approach of water to the electrophilic carbon atom during hydrolysis. Electronically, the additional substituent can also donate electron density, making the carbon less electrophilic and therefore less reactive.

Q4: How do structural modifications to the carbonyl and hydrazine precursors affect stability?

A4: Structural modifications have a profound impact on stability, primarily through electronic and steric effects.

  • Aromatic vs. Aliphatic Carbonyls: Hydrazones formed from aromatic aldehydes or ketones are substantially more stable than their aliphatic counterparts.[1][3][10][11] The reason is electronic: the C=N double bond of the hydrazone enters into conjugation with the aromatic ring's π-system. This delocalization of electrons stabilizes the hydrazone bond, making it more resistant to hydrolysis.[3][10]

  • Electronic Effects of Substituents:

    • On the Carbonyl Component: Electron-donating groups (e.g., methoxy, -OCH₃) on an aromatic ring of the aldehyde/ketone increase the electron density at the imine carbon, which increases stability by making it less susceptible to nucleophilic attack.[1][12] Conversely, electron-withdrawing groups (e.g., nitro, -NO₂) decrease stability.[12]

    • On the Hydrazine Component: The effect is opposite. Electron-withdrawing groups (like in acylhydrazines) on the hydrazine moiety can increase stability by decreasing the basicity of the imine nitrogen, making it less likely to be protonated, which is the first step in hydrolysis.[9]

  • Steric Hindrance: Bulky groups near the C=N bond can sterically shield it from attack by water, thus increasing hydrolytic stability. However, extreme steric hindrance can also slow down the initial formation of the hydrazone.[12][13]

Q5: Why is my hydrazone intermediate less stable in plasma than in a standard buffer at the same pH?

A5: This is a common and critical observation. The decreased stability in plasma is often due to plasma-catalyzed hydrolysis .[1] Plasma is a complex biological matrix containing various proteins (like albumin) and enzymes that can act as catalysts, accelerating the rate of hydrazone cleavage even at a physiological pH of 7.4.[1] This is why it is imperative to conduct stability studies in plasma, not just buffer, to get an accurate prediction of a compound's in vivo performance.[1]

Troubleshooting Guide: Common Stability Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during in situ experiments with hydrazone intermediates.

Troubleshooting_Workflow Start Problem: Hydrazone is Unstable Check_pH Check_pH Start->Check_pH pH_Yes Yes Check_pH->pH_Yes Yes pH_No No Check_pH->pH_No No Check_Structure What is the hydrazone structure? Structure_Type Aliphatic Aldehyde? Aryl Aldehyde? Ketone? Check_Structure->Structure_Type Check_Media Is the experiment in buffer or plasma? Media_Type Buffer Plasma Check_Media->Media_Type Sol_pH Sol_pH pH_Yes->Sol_pH pH_No->Check_Structure pH_No->Check_Media Sol_Aliphatic Solution: Replace aliphatic aldehyde with an aromatic aldehyde or a ketone. Structure_Type:f0->Sol_Aliphatic Most Labile Sol_Aryl Solution: Add electron-donating groups to the aryl ring. Structure_Type:f1->Sol_Aryl More Stable Sol_Ketone Solution: Consider increasing steric hindrance around C=N bond. Structure_Type:f2->Sol_Ketone Most Stable Sol_Plasma Solution: Instability is likely plasma-catalyzed. Redesign hydrazone for higher intrinsic stability (see structural solutions). Media_Type:f1->Sol_Plasma

Caption: Decision workflow for troubleshooting hydrazone instability.

Issue 1: Hydrazone intermediate degrades too rapidly under physiological conditions (pH ~7.4).
  • Possible Cause A: Inherently Labile Structure.

    • Diagnosis: Your hydrazone is derived from an aliphatic aldehyde or a ketone with electron-withdrawing groups. These structures are known to be highly susceptible to hydrolysis.[3][10]

    • Solution: Redesign the hydrazone precursor. The most effective strategy is to switch from an aliphatic aldehyde to an aromatic aldehyde .[1][11] This introduces electronic stabilization through conjugation. If further stability is required, use a ketone instead of an aldehyde.

  • Possible Cause B: Plasma-Catalyzed Hydrolysis.

    • Diagnosis: You observe high stability in a pH 7.4 buffer (e.g., PBS), but rapid degradation when the experiment is repeated in plasma.

    • Solution: The hydrazone structure is not robust enough to resist catalytic cleavage by plasma components.[1] You must enhance its intrinsic stability. In addition to using an aromatic aldehyde/ketone, consider introducing electron-donating groups on the carbonyl component or using a more sterically hindered structure to shield the C=N bond.[1][12]

Issue 2: The hydrazone forms, but its concentration decreases over time even in aprotic organic solvents.
  • Possible Cause: Trace Amounts of Acid and Water.

    • Diagnosis: Many organic solvents contain trace amounts of water. If an acidic species is also present (even catalytically), it can be sufficient to slowly hydrolyze the hydrazone.

    • Solution: Ensure your solvents are rigorously dried before use. If the reaction can tolerate it, adding a non-nucleophilic base (like proton sponge) or molecular sieves can scavenge trace acid and water, respectively, thereby preventing hydrolysis.

Experimental Protocols & Data

This section provides validated methods for synthesizing more stable hydrazones and for accurately assessing their stability.

Data Summary: Relative Stability of Hydrazone Linkages

The choice of carbonyl and hydrazine precursors is the most powerful tool for tuning stability.

Precursor CombinationRelative StabilityRationaleKey References
Aliphatic Aldehyde + AlkylhydrazineLowNo electronic stabilization; low steric hindrance.[1][3][10]
Aromatic Aldehyde + AlkylhydrazineMediumConjugation with the aromatic ring stabilizes the C=N bond.[1][3][11]
Aliphatic Ketone + AlkylhydrazineMedium-HighIncreased steric hindrance and electronic donation from the second alkyl group.[9][13]
Aromatic Ketone + AlkylhydrazineHighCombines the stabilizing effects of conjugation and steric hindrance.[9]
Any Carbonyl + AcylhydrazineGenerally HighElectron-withdrawing acyl group reduces the basicity of the imine nitrogen, disfavoring the initial protonation step of hydrolysis.[1][9]
Protocol 1: Synthesis of a Stabilized Aromatic Hydrazone

This protocol describes the formation of a more stable hydrazone using an aromatic aldehyde (benzaldehyde) and a hydrazine derivative.

  • Reactant Preparation:

    • Dissolve the aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).

    • In a separate container, dissolve the hydrazine derivative (1.0 - 1.1 equivalents) in the same solvent.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, add the aldehyde solution.

    • Slowly add the hydrazine solution to the flask.

    • Causality Check: The reaction is often spontaneous, but if slow, add a catalytic amount (1-2 drops) of glacial acetic acid. The acid catalyzes the dehydration of the intermediate, which is often the rate-limiting step at neutral pH.[4][13][14] The optimal pH for formation is typically mildly acidic (pH 4-6).[14]

  • Monitoring and Workup:

    • Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde and the formation of a new product spot.[15]

    • Once the reaction is complete (typically 1-4 hours), the hydrazone product may precipitate. If so, collect the solid by vacuum filtration and wash with cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by recrystallization or column chromatography.[15]

    • Confirm the structure and purity using NMR (¹H and ¹³C), IR spectroscopy (look for the C=N stretch and disappearance of the C=O stretch), and Mass Spectrometry.[15]

Protocol 2: In Vitro Stability Assessment by RP-HPLC

This protocol provides a robust method for quantifying the hydrolytic stability of your hydrazone intermediate at different pH values.

Stability_Testing_Workflow A Prepare Buffers (e.g., pH 5.0 & 7.4) C Dilute Stock into Buffers (Final DMSO < 1%) A->C B Prepare Hydrazone Stock (e.g., in DMSO) B->C D Incubate at 37°C C->D E Withdraw Aliquots at Time Points (t=0, 1, 2, 4h...) D->E F Quench/Immediately Analyze by RP-HPLC E->F G Quantify Peak Area of Intact Hydrazone F->G H Plot % Remaining vs. Time Calculate Half-life (t½) G->H

Caption: Experimental workflow for hydrazone stability testing.

  • Materials Preparation:

    • Buffers: Prepare buffers that mimic relevant biological environments, for example:

      • Phosphate-Buffered Saline (PBS) at pH 7.4 (physiological circulation).

      • Acetate or Citrate buffer at pH 5.0 (endosomal/lysosomal).[1]

    • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of your purified hydrazone compound in a water-miscible organic solvent like DMSO or acetonitrile.

  • Incubation:

    • Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Crucial: Ensure the final percentage of the organic solvent is low (<1%) to avoid influencing the stability measurement.[1]

    • Incubate all samples in a temperature-controlled environment, typically at 37°C, to simulate physiological conditions.[1][7]

  • Sample Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.

    • Immediately analyze the aliquot by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1]

    • Methodology: An appropriate C18 column should be used. The mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) must be optimized to achieve clear separation between the peak for the intact hydrazone and the peaks for its hydrolysis products (the parent aldehyde/ketone and hydrazine).

  • Data Analysis:

    • For each time point, integrate the peak area corresponding to the intact hydrazone.

    • Calculate the percentage of intact hydrazone remaining relative to the area at t=0.

    • Plot the percentage of remaining hydrazone versus time. From this plot, you can determine the half-life (t₁/₂) of the hydrazone under each pH condition.

References
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(12), 1235-1289. [Link]

  • Silverman, S. K. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(45), 16872-16875. [Link]

  • Zheng, Y., et al. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 18(2), 733-741. [Link]

  • Cromwell, N. H., & Mohrbacher, R. J. (1953). Steric and Electronic Effects on the Rate of Hydrazone Formation. Journal of the American Chemical Society, 75(24), 6252–6256. [Link]

  • Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. [Link]

  • Christie, R. M., et al. (2010). Reversible reactions in hydrazones. Dyes and Pigments, 86(1), 73-82. [Link]

  • Senter, P. D., et al. (2001). The effect of pH on the stability of hydrazone-containing antibody-drug conjugates. Journal of Controlled Release, 74(1-3), 229-234. [Link]

  • Torchilin, V. P. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 18(2), 604–610. [Link]

  • Simanek, E. E., et al. (2003). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. The Journal of Organic Chemistry, 68(26), 10094–10100. [Link]

  • Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]

  • Abrams, M. J., et al. (1998). Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide for the Preparation of 99m Tc-Labeled Radiopharmaceuticals. Bioconjugate Chemistry, 9(2), 235–242. [Link]

Sources

Troubleshooting

managing air and light sensitivity of hydrazine reagents

Welcome to the technical support guide for handling and managing hydrazine reagents. This resource is designed for researchers, scientists, and drug development professionals who utilize these powerful but sensitive comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling and managing hydrazine reagents. This resource is designed for researchers, scientists, and drug development professionals who utilize these powerful but sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to ensure the integrity of your experiments and the safety of your laboratory personnel.

Hydrazine and its derivatives are invaluable reagents in organic synthesis, known for their reducing capabilities in reactions like the Wolff-Kishner reduction and as precursors in the manufacturing of pharmaceuticals.[1][2] However, their utility is matched by their reactivity, particularly their sensitivity to atmospheric oxygen and, to a lesser extent, light.[3][4] Improper handling can lead to reagent degradation, failed experiments, and significant safety hazards.[5][6] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter.

Section 1: Understanding Hydrazine's Instability (The "Why")

This section addresses the fundamental chemical principles behind the air and light sensitivity of hydrazine. Understanding these mechanisms is the first step toward effective management.

Frequently Asked Questions

Q1: Why is hydrazine so sensitive to air?

A: Hydrazine is a potent reducing agent that reacts readily with oxygen, a process known as autoxidation.[7] This reaction is often slow on its own but is dramatically accelerated by catalysts.[4][8] The primary products of this oxidation are typically nitrogen gas and water, which means the active reagent is consumed, lowering its effective concentration.[2][3] In aqueous solutions, this process will consume dissolved oxygen.[3]

Q2: What materials can catalyze the decomposition of hydrazine by air?

A: Many common laboratory materials can catalyze hydrazine's decomposition. Transition metals and their oxides are particularly effective catalysts.[5] This includes:

  • Metals: Copper (Cu), Iridium (Ir), Cobalt (Co), and Manganese (Mn) are highly active.[5][8][9]

  • Metal Oxides: Iron oxide (rust), copper oxides, and molybdenum oxides.[3][5]

  • High-Surface-Area Materials: Activated carbon, and even certain types of glass with trace metal impurities, can increase the decomposition rate.[4]

Therefore, using a rusty spatula or storing hydrazine in a container with metal components can significantly shorten its shelf life.

Q3: My lab stores hydrazine in a brown glass bottle. Is it also sensitive to light?

A: Yes, though its sensitivity to air is a more immediate concern. Strong ultraviolet (UV) light can provide the energy to initiate the decomposition of hydrazine.[4] This process is also enhanced by the presence of oxygen.[4] The use of amber or brown glass bottles is a standard precaution to minimize exposure to ambient lab lighting, which can contain UV components. For highly sensitive applications, storing the bottle in a dark cabinet is recommended.

Q4: What are the visible signs that my hydrazine reagent has degraded?

A: While a quantitative analysis is the only definitive way to determine purity, there are some qualitative signs you can look for:

  • Pressure Buildup: Decomposition of hydrazine produces nitrogen gas (N₂) and ammonia (NH₃).[3][10] A noticeable hiss upon opening the bottle or a bulging septum may indicate significant degradation.

  • Discoloration: Pure anhydrous hydrazine is a colorless liquid.[11] While less common, the formation of impurities or reaction with contaminants could potentially lead to a yellowish tint.

  • Inconsistent Experimental Results: The most common sign is often a sudden decrease in reaction yield or the complete failure of a previously reliable protocol. This indicates the molar concentration of active hydrazine is lower than expected.

Section 2: Practical Handling & Storage (The "How")

Proper technique is critical. This section provides a troubleshooting guide for common practical challenges encountered during the handling and storage of hydrazine reagents.

Troubleshooting Guide

Issue: My new bottle of anhydrous hydrazine fumed when I opened it.

  • Cause: Anhydrous hydrazine is hygroscopic and highly reactive. It will fume on contact with moisture and carbon dioxide in the air.[3] This is expected behavior and highlights its reactivity.

  • Solution: Always handle anhydrous hydrazine and its concentrated solutions under an inert atmosphere (e.g., nitrogen or argon) using proper air-sensitive techniques.[12][13]

Issue: I'm not sure what type of container/septum to use for long-term storage of an aliquot.

  • Cause: Improper container material can either contaminate the reagent or be degraded by it. Some elastomers can be incompatible with hydrazine.

  • Solution: Use glassware that has been oven-dried to remove adsorbed moisture.[14] For sealing, use a high-quality septum made of an inert material. The Sure/Seal™ packaging system, which uses an elastomer liner protected by a crown cap, is an industry standard for maintaining an inert environment.[12][14] Avoid storing hydrazine in contact with incompatible materials like copper, lead, or butyl rubber.[13]

Issue: My reaction yield is decreasing over time, even though I'm using the same bottle of hydrazine hydrate.

  • Cause: This is a classic sign of gradual reagent degradation. Each time the bottle is accessed, there is a small but finite chance of introducing atmospheric oxygen, especially if inert atmosphere techniques are not rigorously followed.

  • Solution:

    • Re-evaluate Your Transfer Technique: Ensure you are using a properly dried syringe and a positive pressure of inert gas to prevent air from entering the bottle. A double-tipped needle transfer is often superior to a syringe for maintaining an inert environment.[12][15]

    • Aliquot the Reagent: For frequently used reagents, consider transferring a larger volume from the main bottle into a smaller, dedicated storage flask under an inert atmosphere. This minimizes the number of times the main stock is punctured.

    • Verify Purity: Perform a purity analysis via titration to determine the current concentration of your reagent before use in a critical reaction.

Visualization: Recommended Workflow for Handling a New Reagent Bottle

G cluster_prep Preparation cluster_handling Handling in Fume Hood A Gather PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat D Place Hydrazine Bottle in Fume Hood A->D B Prepare Inert Gas Source (Nitrogen or Argon) with Regulator (3-5 psi) H Puncture Septum with Needle Attached to Inert Gas Line B->H C Oven-Dry All Glassware (Syringes, Needles, Flasks) G Flush Syringe/Needle with Inert Gas (10x) C->G E Equilibrate Bottle to Room Temperature D->E F Remove Outer Cap E->F F->H J Puncture with Second Needle (for Syringe) and Withdraw Reagent G->J I Introduce Low Positive Pressure of Inert Gas H->I I->J K Remove Syringe, then Inert Gas Needle J->K L Replace Outer Cap Securely K->L

Caption: Workflow for safely handling a new bottle of air-sensitive hydrazine.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for both safety and experimental success.

Protocol 1: Purity Determination by Iodate Titration

This protocol allows for the quantitative determination of hydrazine concentration, providing a crucial quality control check.

Principle: Hydrazine is quantitatively oxidized by potassium iodate (KIO₃) in a strong acid solution. An immiscible organic solvent like carbon tetrachloride or chloroform is used to visually detect the endpoint. Iodine (I₂) is liberated first, coloring the organic layer violet. At the endpoint, the I₂ is oxidized to iodine monochloride (ICl), and the violet color disappears.[16]

Materials:

  • Standardized 0.025 M Potassium Iodate (KIO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Hydrazine sample (accurately weighed, ~0.05 g)

  • 250 mL Iodine flask

  • 50 mL burette

Procedure:

  • Accurately weigh about 0.05 g of the hydrazine sample and record the weight. Transfer it to a 250 mL Iodine flask containing 20 mL of distilled water.

  • CAUTION: In a fume hood, add 25 mL of concentrated HCl to the flask.

  • Add 5 mL of carbon tetrachloride to the flask. The CCl₄ will form a small, dense layer at the bottom.

  • Fill a burette with the standardized 0.025 M KIO₃ solution.

  • Begin titrating the hydrazine solution with the KIO₃. Stopper and shake the flask vigorously after each addition of titrant. The CCl₄ layer will turn deep violet as iodine is formed.

  • Continue titrating and shaking. The endpoint is reached when the violet color in the CCl₄ layer completely disappears after vigorous shaking.

  • Record the final volume of KIO₃ solution used.

  • Calculation:

    • The reaction stoichiometry is: N₂H₄ + KIO₃ + 2HCl → N₂ + ICl + KCl + 3H₂O.[16]

    • Moles of KIO₃ = Molarity × Volume (L)

    • Moles of N₂H₄ = Moles of KIO₃ (from 1:1 stoichiometry)

    • Mass of N₂H₄ = Moles of N₂H₄ × Molar Mass of N₂H₄ (32.05 g/mol )

    • Purity (%) = (Mass of N₂H₄ / Initial Sample Mass) × 100

Protocol 2: Quenching and Neutralization of Hydrazine Waste

Unreacted hydrazine in waste streams must be neutralized before disposal.[6]

Principle: Dilute solutions of hydrazine can be safely oxidized to nitrogen and water using a weak oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite.[3][17]

Materials:

  • Hydrazine-containing aqueous waste

  • 5% Sodium Hypochlorite (NaOCl) solution (household bleach is acceptable)

  • Stir bar and stir plate

  • Large beaker (at least 2x the volume of the waste)

Procedure:

  • Place the beaker containing the hydrazine waste in a fume hood and begin stirring.

  • If the waste is concentrated, first dilute it with water until the hydrazine concentration is below 5%.[6]

  • Slowly, and in small portions, add the 5% sodium hypochlorite solution to the stirring hydrazine waste. An excess of the hypochlorite solution is required to ensure complete neutralization.

  • CAUTION: The reaction can be exothermic and may produce gas. Add the oxidant slowly to control the reaction rate.

  • After the addition is complete, continue stirring for at least one hour to ensure the reaction has gone to completion.

  • The neutralized solution can now be disposed of according to your institution's hazardous waste guidelines.

Section 4: Troubleshooting Experimental Failures

When a reaction fails, systematically diagnosing the problem is key.

Visualization: Decision Tree for a Failed Hydrazine-Based Reaction

G A Reaction Failed (e.g., Wolff-Kishner) B Was the hydrazine reagent the limiting reagent? A->B C Yes B->C   D No B->D   F How was the reagent handled during the experiment? C->F E Focus on other reagents/conditions D->E G Under inert atmosphere (N2/Ar)? F->G H Open to air? F->H J How old is the reagent and how was it stored? G->J I Potential for significant degradation during setup. ACTION: Repeat using air-sensitive techniques. H->I K New bottle or stored properly under inert gas? J->K L Old bottle, frequently used, or stored improperly? J->L N Reagent is likely okay. Re-evaluate other parameters: - Reaction temperature? - Solvent purity? - Other reagents' quality? K->N M Reagent degradation is likely. ACTION: Perform purity titration (Protocol 1) or use a new bottle. L->M

Caption: A troubleshooting guide for reactions involving hydrazine reagents.

Frequently Asked Questions

Q5: My Wolff-Kishner reduction failed to go to completion. Could the hydrazine be the problem?

A: Yes, this is a very common failure mode. The Wolff-Kishner reduction requires specific molar equivalents of hydrazine to first form the hydrazone intermediate and then complete the reduction.[18][19] If your hydrazine reagent has degraded due to air exposure, its actual concentration will be lower than what is stated on the bottle. You will be adding a sub-stoichiometric amount, leading to incomplete reaction.

  • Action: Determine the purity of your hydrazine stock using Protocol 1. Adjust the amount of reagent added based on the measured purity or use a new, unopened bottle of reagent.

Q6: Can I "revive" a suspected degraded bottle of hydrazine?

A: No. The decomposition of hydrazine to nitrogen and water (or ammonia) is an irreversible process.[20] There is no practical laboratory method to remove these decomposition products and restore the reagent's original concentration. The only reliable course of action is to properly dispose of the suspected degraded reagent and start with a fresh supply.

Section 5: Data & Reference Tables

Table 1: Properties of Anhydrous Hydrazine vs. Hydrazine Monohydrate
PropertyAnhydrous Hydrazine (N₂H₄)Hydrazine Monohydrate (N₂H₄·H₂O)Reference(s)
Molar Mass 32.05 g/mol 50.06 g/mol -
Appearance Colorless, oily liquidColorless liquid[7][11]
Density ~1.021 g/cm³~1.032 g/cm³[1]
Flash Point 38 °C73 °C (open cup)[5][7]
Flammability Limits 4.7% - 100% in airLower risk; solutions <40% cannot be ignited[3][21]
Key Hazard Highly reactive, flammable, toxicCorrosive, toxic, lower flammability risk[5][6][7]
Table 2: Material Compatibility
CompatibleIncompatibleReference(s)
Borosilicate GlassAcids, Bases (strong)[3][13]
Stainless Steel (some grades)Oxidizing Agents (peroxides, chromates)[3]
Teflon® (PTFE)Finely Powdered Metals[13]
PolypropyleneHalogens[13]
Copper, Lead, Zinc, and their alloys[8][13]
Iron Oxide (Rust)[5]
Porous materials (cloth, wood, earth)[21]

References

  • Safety and Handling of Hydrazine - DTIC.
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes - ACS Public
  • Hydrazine Toxicology - St
  • Hydrazine - Wikipedia.
  • Hydrazine | Magnificent molecules - RSC Educ
  • Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition - MDPI.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.
  • Oxidation of Hydrazine in Aqueous Solutions - DTIC.
  • Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis - Benchchem.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 - Sigma-Aldrich.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI.
  • HYDRAZINE, ANHYDROUS - CAMEO Chemicals - NOAA.
  • Handling air-sensitive reagents AL-134 - Division of Research Safety.
  • Reaction pathways for hydrazine decomposition.
  • HYDRAZINE, ANHYDROUS Safety D
  • Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC, NIH.
  • The reaction between hydrazine and oxygen in water - ResearchG
  • Transferring Air-Sensitive Reagents - Sigma-Aldrich.
  • LCSS: HYDRAZINE - Princeton University.
  • A Comparative Guide to Titrimetric Purity Assessment of Hydrazine Nitr
  • Mechanistic study of hydrazine decomposition on Ir(111) - SciSpace.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethoxyphenylhydrazone Conversion

Diagnostic Overview 2-Ethoxyphenylhydrazone is a highly valuable intermediate, primarily utilized in the Fischer Indole Synthesis (FIS) to generate 7-ethoxyindole scaffolds, which are prevalent in various pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

2-Ethoxyphenylhydrazone is a highly valuable intermediate, primarily utilized in the Fischer Indole Synthesis (FIS) to generate 7-ethoxyindole scaffolds, which are prevalent in various pharmaceutical active ingredients[1]. However, achieving full conversion during the cyclization step is notoriously difficult. The ortho-ethoxy substitution introduces unique steric, electronic, and coordination challenges that frequently stall the reaction at the ene-hydrazine intermediate or cause reversion to the starting materials[2].

The following guide provides a causality-driven approach to diagnosing and resolving incomplete conversion issues.

Diagnostic Decision Tree

G Start Incomplete Conversion of 2-Ethoxyphenylhydrazone Check1 Is TLC showing free ketone/hydrazine? Start->Check1 Hydrolysis Hydrolysis Occurring: Water present in system Check1->Hydrolysis Yes Check2 Are you using a Lewis Acid (e.g., ZnCl2)? Check1->Check2 No Sol1 Action: Use Dean-Stark trap or 4Å Molecular Sieves Hydrolysis->Sol1 Chelation Catalyst Sequestration: Ortho-ethoxy chelates Zn/BF3 Check2->Chelation Yes Electronic Electronic Stabilization: Weak acid fails to cleave N-N Check2->Electronic No (Weak Brønsted) Sol2 Action: Increase Lewis Acid to >1.5 equivalents Chelation->Sol2 Sol3 Action: Switch to strong Brønsted acid (e.g., PPA at 100°C) Electronic->Sol3

Troubleshooting workflow for incomplete 2-ethoxyphenylhydrazone conversion.

Expert FAQs: The "Why" and "How"

Q: Why does my reaction stall at 15-20% conversion when using catalytic Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)? A: The ortho-ethoxy group is not merely a steric hindrance; it acts as a potent coordinating ligand. The oxygen lone pairs of the ethoxy group chelate the Lewis acid metal center, forming a stable coordination complex with the adjacent hydrazine nitrogen. This effectively sequesters the catalyst. If you are using catalytic amounts (e.g., 10-20 mol%), the catalyst is rapidly deactivated by the substrate itself. To overcome this, you must shift to stoichiometric or super-stoichiometric quantities (1.5 to 2.0 equivalents) to ensure enough free Lewis acid remains available to drive the tautomerization and subsequent [3,3]-sigmatropic rearrangement[2].

Q: I am using a weak Brønsted acid (like Acetic Acid), and I see no product, only starting material and degradation byproducts. Why? A: This is a classic electronic failure mode in FIS. Electron-donating substituents, such as the ortho-ethoxy group, weaken the N-N bond in the Nα-protonated ene-hydrazine intermediate. While this lowers the activation energy for the rearrangement step, excessive stabilization of the resulting iminylcarbocation favors heterolytic N-N bond cleavage over the concerted[3,3]-sigmatropic rearrangement[3]. This leads to the dissociation of the ene-hydrazine intermediate into anilines and other byproducts[4]. Weak acids fail to provide the necessary protonation state to force the concerted rearrangement. Switching to a strong Brønsted acid (like Polyphosphoric Acid) is required[5].

Q: My TLC shows the reappearance of the starting ketone and 2-ethoxyphenylhydrazine. How do I stop this? A: Hydrazone formation is a reversible condensation reaction. If the cyclization is performed in a one-pot system or if the isolated hydrazone is not rigorously dried, ambient or generated water will hydrolyze the hydrazone back to its starting materials at elevated temperatures[5]. This is a self-validating failure: if you see starting materials on the TLC, water is present. You must physically remove the water using a Dean-Stark trap (if refluxing in toluene) or by adding 4Å molecular sieves to the reaction mixture[2].

Quantitative Data: Catalyst Screening Comparison

The table below summarizes the expected conversion rates of 2-ethoxyphenylhydrazone under various catalytic conditions, highlighting the causality behind incomplete reactions.

Catalyst SystemEquivalentsTemp (°C)Conversion (%)Primary Issue / Observation
Acetic Acid (AcOH) Solvent90< 10%Electronic stabilization; reaction stalls at ene-hydrazine.
ZnCl₂ 0.2 (Catalytic)11015 - 20%Catalyst sequestration by ortho-ethoxy chelation.
ZnCl₂ 1.5 (Stoichiometric)110> 85%Overcomes chelation; successfully drives cyclization.
Polyphosphoric Acid Solvent110> 90%Strong Brønsted acid forces [3,3]-rearrangement.
p-TsOH 0.180~ 40%Water byproduct hydrolyzes the hydrazone.
p-TsOH + Dean-Stark 0.1110> 85%Continuous water removal drives the equilibrium forward.

Self-Validating Experimental Protocol

Optimized Fischer Indole Cyclization using Polyphosphoric Acid (PPA)

Causality-Driven Design: This two-step protocol isolates the hydrazone to eliminate water-induced hydrolysis, then utilizes PPA as both solvent and strong Brønsted acid to overpower the electronic stabilization of the N-N cleavage, forcing the [3,3]-sigmatropic rearrangement[5].

Step 1: Hydrazone Isolation (Preventing Hydrolysis)

  • In a round-bottom flask, dissolve 2-ethoxyphenylhydrazine hydrochloride (1.0 eq) and the target ketone (1.05 eq) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and reflux for 2-4 hours.

  • Validation Check: Monitor by TLC. Once the ketone is consumed, cool the mixture to 0°C to precipitate the 2-ethoxyphenylhydrazone.

  • Filter and wash the precipitate with cold ethanol. Dry rigorously under a high vacuum for 12 hours. Crucial: Any residual moisture will cause reversion in Step 2.

Step 2: PPA-Mediated Cyclization (Overcoming Electronic Stalling)

  • Pre-heat Polyphosphoric Acid (PPA) (approx. 10x weight of the hydrazone) in a beaker to 80°C to reduce viscosity[5].

  • Add the completely dry 2-ethoxyphenylhydrazone in small portions to the warm PPA with vigorous mechanical stirring.

  • Gradually increase the temperature to 110-120°C. The mixture will darken, indicating the expulsion of ammonia and aromatization.

  • Maintain temperature for 1-2 hours.

  • Validation Check: Quench a micro-aliquot in water, extract with EtOAc, and check via TLC. The starting hydrazone spot should be completely absent.

Step 3: Workup and Isolation

  • Pour the hot reaction mixture directly into a beaker of crushed ice and water, stirring vigorously to hydrolyze the polyphosphates.

  • Neutralize the aqueous suspension slowly with 10% NaOH until the pH reaches 7-8.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 7-ethoxyindole derivative.

References

  • Why Do Some Fischer Indolizations Fail? PMC - National Institutes of Health (NIH)[Link]

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society (JACS)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of (2-Ethoxyphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the rigorous assessment of purity is a cornerstone of quality control...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. (2-Ethoxyphenyl)hydrazine hydrochloride is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical, as even trace impurities can impact the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (2-Ethoxyphenyl)hydrazine hydrochloride. We will delve into the technical rationale behind method selection, provide detailed experimental protocols, and compare HPLC with alternative analytical techniques, offering a robust framework for your analytical needs.

The Challenge of Hydrazine Analysis

Hydrazine and its derivatives, including (2-Ethoxyphenyl)hydrazine hydrochloride, present unique analytical challenges. These compounds often lack a strong UV chromophore, making direct detection by HPLC with UV detectors difficult.[1] Furthermore, their high reactivity and polarity can lead to poor chromatographic retention and peak shape on standard reversed-phase columns.[2] Consequently, derivatization is a common and often necessary strategy to enhance detectability and chromatographic performance.[1][3]

HPLC: The Gold Standard for Purity Determination

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture, making it the workhorse for purity analysis in the pharmaceutical industry.[4] Its high resolution, sensitivity, and precision allow for the detection and quantification of the main compound and its impurities.[4]

Pre-column Derivatization: A Key to Success

To overcome the inherent challenges of analyzing hydrazine compounds, pre-column derivatization is frequently employed. This involves reacting the analyte with a derivatizing agent to form a product with improved UV absorbance and chromatographic properties.

A common approach involves the reaction of the hydrazine functional group with an aldehyde or ketone to form a stable hydrazone.[3] Salicylaldehyde and 4-Hydroxy 3-methoxybenzaldehyde are examples of derivatizing agents that react with hydrazines to form UV-active compounds.[5][6]

The Derivatization-HPLC Workflow can be visualized as follows:

Derivatization-HPLC Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Weigh (2-Ethoxyphenyl)hydrazine hydrochloride Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., Salicylaldehyde) Dissolve->Derivatize React Incubate to Form UV-Active Hydrazone Derivatize->React Inject Inject Derivatized Sample React->Inject Separate Chromatographic Separation (Reversed-Phase C18 Column) Inject->Separate Detect UV Detection at Specific Wavelength Separate->Detect Quantify Data Acquisition & Purity Calculation Detect->Quantify

Caption: Workflow for HPLC analysis of (2-Ethoxyphenyl)hydrazine hydrochloride with pre-column derivatization.

Experimental Protocol: A Validated RP-HPLC Method

This section details a robust Reversed-Phase HPLC (RP-HPLC) method for the purity determination of (2-Ethoxyphenyl)hydrazine hydrochloride, incorporating a pre-column derivatization step. This method is designed to be self-validating, following principles outlined in the International Conference on Harmonisation (ICH) guidelines.[5]

Materials and Reagents
  • (2-Ethoxyphenyl)hydrazine hydrochloride reference standard and sample

  • Salicylaldehyde (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium dihydrogen phosphate

  • Water (HPLC grade)

  • Diluent: A mixture of water and methanol

Instrumentation
  • HPLC system with a UV detector (e.g., Waters Alliance 2695)[5]

  • Reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[5]

Preparation of Solutions
  • Buffer Preparation: Dissolve a specific amount of ammonium dihydrogen phosphate in water (e.g., 10 g in 1000 mL).[5]

  • Mobile Phase: Prepare a mixture of buffer and methanol in a specified ratio (e.g., 25:75 v/v).[5]

  • Derivatizing Solution: Prepare a solution of salicylaldehyde in the diluent.

  • Standard Solution Preparation: Accurately weigh a known amount of (2-Ethoxyphenyl)hydrazine hydrochloride reference standard, dissolve it in the diluent, add the derivatizing solution, and allow the reaction to complete.

  • Sample Solution Preparation: Accurately weigh the (2-Ethoxyphenyl)hydrazine hydrochloride sample, and follow the same derivatization procedure as for the standard solution.

Chromatographic Conditions
ParameterConditionRationale
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18Provides good retention and separation of the derivatized analyte and potential impurities.
Mobile Phase Buffer:Methanol (25:75 v/v)The organic modifier (methanol) and aqueous buffer combination allows for efficient elution and separation on a reversed-phase column.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.[1][5]
Detection UV at 360 nmThe derivatized hydrazine forms a hydrazone that exhibits strong UV absorbance at this wavelength, enhancing sensitivity.[1][5]
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.
Column Temperature Ambient or controlled (e.g., 35°C)Maintaining a consistent temperature ensures reproducible retention times.[6]
Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH guidelines.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.[5]

  • Precision: The closeness of agreement between a series of measurements. This is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[5][6]

Comparison with Alternative Analytical Techniques

While HPLC is the predominant method for purity analysis, other techniques can be used as orthogonal methods to provide a more complete purity profile.[4]

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High sensitivity for volatile impurities.(2-Ethoxyphenyl)hydrazine hydrochloride is not volatile and requires derivatization to a more volatile form.[7][8]
Quantitative Nuclear Magnetic Resonance (qNMR) Provides quantitative information based on the nuclear magnetic resonance signal intensity.A primary analytical method that does not require a reference standard of the analyte.[4]Lower sensitivity compared to HPLC, may not detect trace impurities.[4]
Titrimetry A chemical analysis method that determines the concentration of an identified analyte.Cost-effective and can be used to quantify specific reactive impurities like carbonyls.[4]Low sensitivity and non-specific if multiple reactive species are present.[4]
HPLC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.Extremely sensitive and specific, capable of detecting and quantifying trace-level impurities.[9]Higher equipment cost and complexity compared to HPLC-UV.

Comparative Logic for Method Selection:

Method_Selection Start Start: Purity Analysis of (2-Ethoxyphenyl)hydrazine hydrochloride High_Purity Primary Goal: High-Precision Purity Assay Start->High_Purity Trace_Impurities Secondary Goal: Trace-Level Impurity Profiling High_Purity->Trace_Impurities No HPLC_UV HPLC-UV with Derivatization High_Purity->HPLC_UV Yes Trace_Impurities->HPLC_UV No HPLC_MS HPLC-MS/MS Trace_Impurities->HPLC_MS Yes Orthogonal_Method Need for Orthogonal Confirmation? qNMR qNMR Orthogonal_Method->qNMR For Absolute Purity GC GC with Derivatization Orthogonal_Method->GC For Volatile Impurities HPLC_UV->Orthogonal_Method HPLC_MS->Orthogonal_Method

Caption: Decision tree for selecting an analytical method for (2-Ethoxyphenyl)hydrazine hydrochloride.

Conclusion: Ensuring Confidence in Your Results

The purity of (2-Ethoxyphenyl)hydrazine hydrochloride is a critical parameter that directly influences the quality of downstream products. A well-developed and validated RP-HPLC method with pre-column derivatization offers a robust, sensitive, and reliable approach for routine quality control. By understanding the principles behind the method and the importance of validation, researchers can have high confidence in their analytical results. For comprehensive characterization, employing an orthogonal method such as qNMR or HPLC-MS/MS can provide a more complete picture of the compound's purity profile.

References

  • SudharshanaCharyulu S, et al. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan J. Chem. 2022;15(2):1403-1410. Available from: [Link]

  • ResearchGate. A validated RP-HPLC method for quantitative determination of genotoxic impurity hydrazine content in Ursodeoxycholic acid. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Hydrazines. Available from: [Link]

  • NASA Tech Briefs. Three Methods of Detection of Hydrazines. Available from: [Link]

  • Carter MD, et al. Quantification of Hydrazine in Human Urine by HPLC-MS/MS. J Anal Toxicol. 2016;40(2):127-32. Available from: [Link]

  • Alentris Research Pvt. Ltd. 2-Ethylphenylhydrazine Hydrochloride. Available from: [Link]

  • Tech Briefs. Three Methods of Detection of Hydrazines. Available from: [Link]

  • Google Patents. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • ResearchGate. Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]

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Comparative

Quantitative NMR (qNMR) vs. High-Performance Liquid Chromatography (HPLC): A Comparative Guide for the Assay of (2-Ethoxyphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount to en...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount to ensure safety and efficacy. (2-Ethoxyphenyl)hydrazine hydrochloride, a key chemical intermediate, demands rigorous analytical control. This guide provides an in-depth, objective comparison of two powerful analytical techniques for its assay: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). As a senior application scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to analytical methodology.

The Analytical Challenge: Quantifying (2-Ethoxyphenyl)hydrazine Hydrochloride

(2-Ethoxyphenyl)hydrazine hydrochloride's structure, containing a hydrazine moiety, presents unique analytical considerations. The high polarity and potential for reactivity of the hydrazine group can complicate chromatographic separations and require specific derivatization steps for UV-based detection in HPLC. This makes the exploration of alternative, direct analytical methods like qNMR particularly compelling.

Principles at Play: A Tale of Two Techniques

Quantitative NMR (qNMR): A Primary Ratio Method

qNMR stands as a primary analytical method, meaning it can provide a direct measurement of the analyte's concentration without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[1] This technique is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), for quantification.[3]

High-Performance Liquid Chromatography (HPLC): A Comparative Separation Technique

HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For purity assessment, a detector (commonly UV-Vis) measures the response of each eluting component. The purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] However, for compounds like hydrazines that lack a strong UV chromophore, a pre-column derivatization step is often necessary to attach a UV-active moiety, enabling sensitive detection.[2] This indirect approach introduces additional sample preparation steps and potential sources of error.

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC for the assay of (2-Ethoxyphenyl)hydrazine hydrochloride depends on the specific analytical needs. The following table summarizes the key performance characteristics of each technique, with representative data synthesized from studies on analogous compounds.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary method based on molar concentration.[1]Comparative method based on separation and detection.[1]
Reference Standard Universal internal standard (e.g., maleic acid, dimethyl sulfone).[4][5]Analyte-specific reference standard required for absolute quantification.
Sample Preparation Simple dissolution with a certified internal standard.[3]Can involve derivatization, extraction, and filtration.[2]
Accuracy (% Recovery) Typically 99.0 - 101.0%.[6]Typically 98.5 - 101.5%.[6]
Precision (%RSD) < 0.5%.[6]< 1.0%.[6]
Linearity (R²) > 0.999.[6][7]> 0.999.[7][8]
Limit of Detection (LOD) ~0.1%.[6]~0.01% (highly dependent on derivatization agent and detector).[6]
Limit of Quantification (LOQ) ~0.3%.[6]~0.03% (highly dependent on derivatization agent and detector).[6]
Analysis Time per Sample ~15 minutes.[6]~30 minutes.[6]
Solvent Consumption Low.[8]High.[6]
Structural Information Provides structural confirmation of the analyte.No inherent structural information.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the assay of (2-Ethoxyphenyl)hydrazine hydrochloride using both qNMR and a representative HPLC method.

Quantitative ¹H-NMR Protocol

The causality behind this protocol lies in achieving accurate and precise quantification by ensuring complete solubilization, using a certified internal standard for traceability, and optimizing NMR parameters for quantitative acquisition.

1. Selection of Internal Standard:

  • Rationale: The internal standard must be chemically stable, have a simple spectrum with signals that do not overlap with the analyte, be highly pure, and be soluble in the chosen deuterated solvent.[4][9] Maleic acid is a suitable choice, offering a sharp singlet in a relatively clear region of the spectrum.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of (2-Ethoxyphenyl)hydrazine hydrochloride and 5 mg of maleic acid (certified reference material) into a clean vial.

  • Dissolve the mixture in 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many organic salts and will not have signals that interfere with the aromatic protons of the analyte or the singlet of maleic acid.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition (400 MHz):

  • Pulse Angle: 90° pulse for maximum signal excitation.[4]

  • Relaxation Delay (d1): 30 seconds. This is a critical parameter to ensure complete relaxation of all protons, which is essential for accurate integration. A delay of at least 5 times the longest T1 relaxation time is recommended.

  • Number of Scans: 16-64 scans to achieve a signal-to-noise ratio >250:1 for the signals of interest, ensuring accurate integration.[6]

  • Acquisition Time: 2-4 seconds to ensure adequate digital resolution.

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate the well-resolved aromatic proton signals of (2-Ethoxyphenyl)hydrazine hydrochloride and the singlet of maleic acid.

  • Calculate the purity (Purity_analyte) using the following equation:

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • std refers to the internal standard

HPLC Protocol with Pre-Column Derivatization

This protocol is designed for the sensitive quantification of (2-Ethoxyphenyl)hydrazine hydrochloride by converting it to a derivative with a strong UV chromophore.

1. Derivatization Agent:

  • Rationale: Benzaldehyde is a cost-effective and readily available reagent that reacts with hydrazine to form a stable hydrazone with good UV absorbance.[2]

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of (2-Ethoxyphenyl)hydrazine hydrochloride reference standard in a diluent (e.g., methanol/water) to prepare a stock solution.

  • Sample Solution: Accurately weigh and dissolve the (2-Ethoxyphenyl)hydrazine hydrochloride sample in the same diluent to a similar concentration as the standard.

  • Derivatization: To a known volume of the standard and sample solutions, add an excess of benzaldehyde solution and allow the reaction to proceed under controlled conditions (e.g., room temperature for 30 minutes).

3. Chromatographic Conditions:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 313 nm (the λmax of the benzaldehyde hydrazone derivative).[2]

  • Injection Volume: 10 µL.

4. Data Analysis:

  • The purity of the sample is determined by comparing the peak area of the derivatized analyte in the sample chromatogram to that of the derivatized reference standard.

Visualization of Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve nmr_acq Acquire ¹H-NMR Spectrum (d1=30s, 90° pulse) dissolve->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR assay.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution derivatize_sample Derivatize with Benzaldehyde prep_sample->derivatize_sample prep_std Prepare Standard Solution derivatize_std Derivatize with Benzaldehyde prep_std->derivatize_std hplc_analysis Inject and Separate on C18 Column derivatize_sample->hplc_analysis derivatize_std->hplc_analysis integrate_peaks Integrate Peak Areas hplc_analysis->integrate_peaks compare_areas Compare Sample and Standard Areas integrate_peaks->compare_areas

Caption: Workflow for HPLC assay with derivatization.

Conclusion: Choosing the Optimal Method

Both qNMR and HPLC are powerful techniques for the assay of (2-Ethoxyphenyl)hydrazine hydrochloride, each with its own set of advantages and considerations.

qNMR offers a more direct, primary method of quantification that eliminates the need for a specific reference standard and simplifies sample preparation.[1] Its ability to provide structural information simultaneously is an added benefit. For routine quality control where an absolute purity value is desired with minimal method development, qNMR is an excellent choice.

HPLC , particularly with derivatization, provides exceptional sensitivity, making it well-suited for the detection and quantification of trace-level impurities.[2] While it requires more extensive method development and the availability of a specific reference standard for absolute quantification, its ubiquity in pharmaceutical laboratories makes it a readily accessible technique.

Ultimately, the selection of the analytical method should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the availability of reference standards, and the need for structural information. For a comprehensive quality assessment, employing both techniques as orthogonal methods can provide the highest level of confidence in the purity of (2-Ethoxyphenyl)hydrazine hydrochloride.

References

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. [Link]

  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. [Link]

  • Almac Voice. Almac Group. [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]

  • Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. SCIRP. [Link]

  • DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. ResearchGate. [Link]

  • qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]

  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.. [Link]

  • Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. ResearchGate. [Link]

  • Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research. [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).

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Validation

A Comparative Guide to Analytical Method Validation for Ethoxy-Substituted Indoles

Introduction: The Analytical Imperative for Ethoxy-Substituted Indoles Ethoxy-substituted indoles represent a significant scaffold in modern pharmacology, forming the core of various therapeutic agents, from anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Ethoxy-Substituted Indoles

Ethoxy-substituted indoles represent a significant scaffold in modern pharmacology, forming the core of various therapeutic agents, from anti-inflammatory drugs to potent antivirals. The precise nature of the ethoxy substitution on the indole ring can profoundly influence the molecule's efficacy, stability, and safety profile. Consequently, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) and its potential impurities is not merely a quality control checkbox; it is a cornerstone of drug development and patient safety.[1][2]

This guide provides a comprehensive comparison of analytical methodologies for the validation of ethoxy-substituted indoles. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for method selection, validation design, and data interpretation. Our focus is on creating robust, self-validating systems that are compliant with global regulatory standards, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]

Pillar 1: Strategic Selection of Analytical Technology

The choice of analytical technique is the first critical decision point. The physicochemical properties of the specific ethoxy-substituted indole—such as its polarity, volatility, and thermal stability—will dictate the most suitable approach. The two primary chromatographic techniques for this class of compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Versatility

Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for analyzing substituted indoles due to its versatility and applicability to a wide range of polarities.[1][7][8] For ethoxy-substituted indoles, which are typically non-volatile and possess moderate polarity, HPLC offers excellent separation capabilities.

  • Expertise & Experience: The ethoxy group increases the lipophilicity of the indole core compared to its unsubstituted parent. This dictates the choice of a C18 or C8 stationary phase and a mobile phase typically composed of an acetonitrile/water or methanol/water gradient. The indole chromophore allows for sensitive detection using UV or Diode Array Detectors (DAD), often around 280 nm.[1] For impurity profiling at trace levels or for identifying co-eluting peaks, coupling HPLC with a mass spectrometer (LC-MS) is the definitive solution, providing unequivocal identification.[1][9]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurities

GC-MS is a powerful alternative, particularly for identifying volatile or semi-volatile impurities, such as residual solvents or specific synthesis byproducts.[2][10]

  • Expertise & Experience: Most ethoxy-substituted indole APIs are not sufficiently volatile for direct GC analysis and may require derivatization to increase their volatility and thermal stability.[10] However, GC-MS excels in analyzing residual solvents (a key requirement of ICH Q3C guidelines) or for specific, thermally stable, low molecular weight impurities that may be difficult to resolve from the main peak in HPLC. The mass spectrometer provides high specificity and allows for identification via library matching.[10]

Logical Framework for Method Selection

The choice between HPLC and GC-MS is not arbitrary. It is a risk-based decision guided by the Analytical Target Profile (ATP)—a concept central to modern method development as outlined in ICH Q14.[11][12]

start Define Analytical Target Profile (ATP) (e.g., Assay, Impurity Profile, Residual Solvents) q1 Is the primary goal Assay & Non-Volatile Impurity Profiling? start->q1 q2 Are analytes of interest volatile or thermally stable? q1->q2 No hplc Primary Technique: RP-HPLC with UV/DAD q1->hplc Yes q2->hplc No gcms Primary Technique: GC-MS (Headspace for solvents) q2->gcms Yes lcms For higher specificity & trace analysis: LC-MS hplc->lcms Need more info? derivatize Consider derivatization if API is not volatile gcms->derivatize API analysis needed?

Caption: Decision tree for analytical technique selection.

Pillar 2: A Comparative Validation Workflow

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[6][13][14] The process involves a systematic evaluation of defined performance characteristics as laid out in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[3][4][15][16][17]

Workflow Overview

The validation process is a logical sequence of experiments designed to build a comprehensive performance profile of the method.

dev Method Development & Optimization (ICH Q14) protocol Write Validation Protocol (Define parameters & acceptance criteria) dev->protocol spec Specificity (Forced Degradation) protocol->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob report Validation Report (Summarize results) rob->report

Caption: The ICH Q2(R1) Analytical Method Validation Workflow.

Performance Data Comparison: HPLC-UV vs. LC-MS for Impurity Profiling

The following table presents a realistic comparison of expected performance data for two common methods used to analyze an ethoxy-substituted indole. This data is illustrative, based on typical results for small molecule pharmaceuticals.

Validation Parameter Method A: RP-HPLC with UV/DAD Method B: RP-HPLC with Mass Spec (LC-MS) Causality and Rationale
Specificity Peak purity index > 0.999. Baseline resolution (>2.0) from degradation products.Confirmed by mass-to-charge ratio (m/z) of parent and impurity peaks. No interference observed.UV detection relies on chromatographic separation alone. LC-MS adds a layer of mass-based specificity, making it superior for unequivocal peak identification.[15][18]
Linearity (r²) > 0.999 for API and known impurities.> 0.998 for API and known impurities.Both methods provide excellent linearity. The slightly lower r² in MS can be due to detector saturation at high concentrations, which is manageable.[7][19]
Range 80% - 120% of nominal concentration for Assay. LOQ - 120% for Impurities.80% - 120% of nominal concentration for Assay. LOQ - 120% for Impurities.The range is defined by the method's intended use and is established by confirming acceptable accuracy, precision, and linearity within that interval.[16][20]
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%Both methods demonstrate high accuracy. Recovery is determined by spiking a placebo matrix with known amounts of the API and impurities.[21]
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.5%Intermediate: < 2.5%HPLC-UV typically shows slightly better precision due to simpler instrumentation. Both values are well within typical acceptance criteria.[21]
Limit of Detection (LOD) ~0.01% of nominal concentration~0.001% of nominal concentrationLC-MS is inherently more sensitive, allowing for the detection of impurities at much lower levels, which is critical for genotoxic impurity analysis.
Limit of Quantitation (LOQ) 0.03% of nominal concentration0.003% of nominal concentrationThe LOQ for LC-MS is significantly lower, enabling accurate quantification of trace impurities that might be missed by UV detection.[21]
Robustness Unaffected by ±5% change in mobile phase organic content, ±0.2 mL/min flow rate.Unaffected by ±5% change in mobile phase organic content, ±0.2 mL/min flow rate.Robustness is demonstrated by making small, deliberate changes to method parameters and ensuring the results remain acceptable.[19][20]

Pillar 3: Self-Validating Experimental Protocols

A protocol is "self-validating" when it is designed with a deep understanding of the analytical process, incorporating checks and balances that ensure the reliability of the data generated.

Protocol 1: Validation of an RP-HPLC-UV Method for Assay and Impurities

This protocol outlines the validation for determining the assay and purity of a hypothetical "Ethoxy-Indole-X".

  • Objective: To validate an RP-HPLC method for the quantification of Ethoxy-Indole-X and its related substances in a drug substance.

  • Materials & Equipment:

    • HPLC system with UV/DAD detector (e.g., Agilent 1260 Infinity II)

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Reference standards for Ethoxy-Indole-X and all known impurities.

    • Acetonitrile (HPLC grade), Water (Milli-Q), Formic Acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Validation Experiments:

    • Specificity (Forced Degradation): Expose samples of Ethoxy-Indole-X to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH Q1B conditions).[22][23][24] Analyze stressed samples to ensure degradation products are resolved from the main peak and from each other. Assess peak purity using the DAD. The goal is to achieve 5-20% degradation to demonstrate the method's stability-indicating nature.[25]

    • Linearity: Prepare a series of at least five concentrations of Ethoxy-Indole-X and its impurities, ranging from the LOQ to 120% of the specification limit for impurities, and 80% to 120% for the assay. Plot peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.[7][19]

    • Accuracy: Analyze, in triplicate, samples spiked with known amounts of API and impurities at three concentration levels (e.g., 80%, 100%, 120% for assay; LOQ, 100%, 120% for impurities). Calculate the percent recovery. Acceptance criteria are typically 98.0-102.0%.[21][26]

    • Precision:

      • Repeatability (Intra-assay): Perform six replicate injections of a single sample preparation at 100% concentration. Calculate the Relative Standard Deviation (%RSD). Acceptance criterion: ≤ 1.0%.[21]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Compare the results from both sets. Acceptance criterion: %RSD ≤ 2.0%.[16]

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1, with an RSD of ≤ 10%.[21]

    • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). Analyze a system suitability solution under each condition and ensure that parameters like resolution and retention time remain within acceptable limits.[19][20]

Conclusion: Beyond Compliance to Scientific Excellence

Validating an analytical method for ethoxy-substituted indoles is a multifaceted process that underpins the entire drug development lifecycle. It is a journey that begins with a strategic choice of technology, guided by the molecule's unique chemistry, and culminates in a comprehensive data package that demonstrates the method is reliable, robust, and fit for purpose. By embracing the principles of scientific causality, adhering to a logical validation workflow, and meticulously documenting every step, researchers and scientists can ensure the integrity of their data, the quality of their product, and ultimately, the safety of patients. The transition from a simple validation exercise to a continuous lifecycle management approach, as encouraged by the new ICH Q14 guideline, represents a move towards a more proactive, science-driven paradigm in pharmaceutical analysis.[11]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (1996). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Molecules. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (2004). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. [Link]

  • National Institute of Justice. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. [Link]

  • Slideshare. (2015). ICH Q2 Analytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. (2014). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). [Link]

  • PMC. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. [Link]

  • ResearchGate. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Preprints.org. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

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  • TIJER.org. (2023). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. [Link]

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  • ASM Journals. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]

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Comparative

A Comparative Guide to the Reactivity of (2-Ethoxyphenyl)hydrazine and (4-Ethoxyphenyl)hydrazine for Synthetic Applications

In the landscape of heterocyclic chemistry, substituted phenylhydrazines are indispensable building blocks, most notably for their role in the Fischer indole synthesis, a cornerstone reaction for constructing the indole...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, substituted phenylhydrazines are indispensable building blocks, most notably for their role in the Fischer indole synthesis, a cornerstone reaction for constructing the indole nucleus found in countless pharmaceuticals and natural products.[1][2][3] The position of substituents on the phenyl ring dramatically influences the reactivity of the hydrazine moiety, dictating reaction rates, yields, and even the regiochemical outcome of cyclization reactions.

This guide provides an in-depth comparison of two common, yet distinct, isomers: (2-ethoxyphenyl)hydrazine and (4-ethoxyphenyl)hydrazine. We will dissect how the placement of the ethoxy group—at the ortho versus the para position—imparts divergent electronic and steric characteristics that profoundly impact their synthetic utility. This analysis is grounded in mechanistic principles and supported by experimental observations to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the appropriate isomer for their synthetic targets.

Part 1: The Theoretical Framework: Steric vs. Electronic Effects

The reactivity of a substituted phenylhydrazine is primarily governed by the interplay between the electronic effects of the substituent, which modulate the nucleophilicity of the hydrazine, and the steric hindrance it imposes around the reactive center.

Electronic Profile: The Influence of the Ethoxy Group

The ethoxy group exerts two opposing electronic influences: a powerful electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity.[4] The net effect is overwhelmingly electron-donating, which serves to activate the aromatic ring.

  • (4-Ethoxyphenyl)hydrazine (Para Isomer): In the para isomer, the ethoxy group's lone pair electrons are perfectly positioned to delocalize into the aromatic π-system. This resonance donation increases electron density at the ortho and para positions relative to the hydrazine, and importantly, enhances the nucleophilicity of the terminal nitrogen of the hydrazine moiety. This makes the para isomer a highly activated and reactive substrate.

  • (2-Ethoxyphenyl)hydrazine (Ortho Isomer): The ortho isomer also benefits from the electron-donating resonance effect. However, its efficacy can be partially compromised. Significant steric interaction between the ethoxy group and the hydrazine moiety can disrupt the coplanarity of the C-O bond with the aromatic ring, slightly diminishing the orbital overlap required for optimal resonance. Despite this, the ring remains electronically activated compared to unsubstituted phenylhydrazine.

Caption: Electronic and steric profiles of the para and ortho isomers.

Steric Profile: The Dominance of the Ortho-Substituent

Steric hindrance is the most critical differentiating factor between these two isomers.

  • (4-Ethoxyphenyl)hydrazine: The remote location of the para-ethoxy group presents no steric barrier to the hydrazine functional group. Reagents can approach the nitrogen atoms without impediment, allowing reactions to proceed as dictated by the molecule's electronic properties.

  • (2-Ethoxyphenyl)hydrazine: The ortho-ethoxy group creates a sterically congested environment around the hydrazine moiety.[5] This steric bulk can significantly hinder the approach of electrophiles (e.g., ketones or aldehydes) and, more critically, can obstruct the formation of key, sterically demanding transition states required for subsequent cyclization reactions.[6]

Part 2: Comparative Reactivity in the Fischer Indole Synthesis

The Fischer indole synthesis is the quintessential reaction for comparing these isomers. It involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of the phenylhydrazine with a ketone or aldehyde.[1][7]

Fischer_Indole_Mechanism A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B + H⁺, -H₂O C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D + H⁺ E Di-imine Intermediate D->E F Cyclization (Aminal Formation) E->F G Ammonia Elimination F->G + H⁺ H Aromatic Indole G->H - NH₄⁺

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Reactivity of (4-Ethoxyphenyl)hydrazine: A Predictable Pathway to 5-Ethoxyindoles

Due to favorable electronics and the absence of steric hindrance, (4-ethoxyphenyl)hydrazine is an excellent substrate for the Fischer indole synthesis.

  • Hydrazone Formation: It reacts readily with carbonyl compounds to form the corresponding hydrazone.

  • Cyclization: The subsequent acid-catalyzed cyclization proceeds predictably. The key[6][6]-sigmatropic rearrangement and subsequent ring closure occur at one of the two equivalent, unsubstituted ortho positions (C2 or C6) of the aromatic ring, leading cleanly to 5-ethoxy-substituted indoles.

Reactivity of (2-Ethoxyphenyl)hydrazine: Steric Hindrance and "Abnormal" Pathways

The reactivity of the ortho isomer is far more complex and often less efficient.

  • Hydrazone Formation: The initial condensation may be slower compared to the para isomer, especially with bulky ketones.

  • Cyclization: This step is significantly impacted by sterics. The bulky ortho-ethoxy group can disfavor the conformation required for the[6][6]-sigmatropic rearrangement to occur at the vacant C6 position.

A comprehensive study on the closely related 2-methoxyphenylhydrazone revealed that this steric strain can lead to "abnormal" products.[6] Instead of cyclizing at the vacant ortho-position to yield the expected 7-substituted indole, the reaction can proceed, albeit less favorably, via cyclization at the C2 position already bearing the alkoxy group. This can be followed by elimination or nucleophilic substitution of the substituent, leading to unexpected products. For example, using HCl as a catalyst with 2-methoxyphenylhydrazone gave a 6-chloroindole as the major product.[6] Similar behavior is anticipated for the slightly bulkier ethoxy analog.

Quantitative Data Summary
Feature(2-Ethoxyphenyl)hydrazine(4-Ethoxyphenyl)hydrazineRationale
Primary Product 7-Ethoxyindoles5-EthoxyindolesCyclization occurs ortho to the hydrazine group.
Relative Reactivity LowerHigherSteric hindrance in the ortho isomer slows key steps.[6]
Predictability Low to MediumHighThe ortho isomer is prone to side reactions and "abnormal" products.[6]
Typical Yields Variable, often moderate to lowGood to ExcellentFavorable electronics and lack of steric hindrance lead to cleaner reactions.
Key Challenge Overcoming steric hindrance; potential for unexpected byproducts.Generally robust and reliable.The ortho-substituent impedes the ideal reaction pathway.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Synthesis of Ethyl 5-ethoxy-2-indolecarboxylate from (4-Ethoxyphenyl)hydrazine

This protocol describes a reliable one-pot synthesis of a 5-ethoxyindole derivative, illustrating the predictable reactivity of the para isomer.[8]

Materials:

  • (4-Ethoxyphenyl)hydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In Situ Hydrazone Formation: To a round-bottom flask charged with ethanol, add (4-ethoxyphenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the formation is complete, remove the ethanol under reduced pressure.

  • Fischer Cyclization: Cool the flask containing the crude hydrazone in an ice bath. Carefully add polyphosphoric acid (approx. 10 times the weight of the hydrazine).

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C. Stir vigorously for 1-3 hours, monitoring the reaction by TLC until the hydrazone is consumed.

  • Workup: Carefully pour the hot reaction mixture onto crushed ice. This will precipitate the crude product and hydrolyze the PPA.

  • Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: A General Workflow for Direct Reactivity Comparison

To generate direct, quantitative comparative data, a parallel synthesis setup is essential. This workflow ensures that any observed differences in reaction rate or product distribution are directly attributable to the isomeric nature of the starting materials.

Workflow_Comparison cluster_setup Reaction Setup (Identical Conditions) cluster_analysis Data Points for Comparison A1 Reactor 1: (2-Ethoxyphenyl)hydrazine + Ketone + Acid Catalyst B Run both reactions at identical temperature and concentration A1->B A2 Reactor 2: (4-Ethoxyphenyl)hydrazine + Ketone + Acid Catalyst A2->B C Monitor Progress (TLC, LC-MS, GC-MS) at t=0, 1h, 2h, 4h... B->C D Quench both reactions simultaneously after set time C->D E Workup & Isolation (Identical Procedure) D->E F Analysis & Comparison E->F G1 Reaction Rate (disappearance of starting material) F->G1 G2 Product Yield (% isolated product) F->G2 G3 Product Purity & Byproducts (NMR, GC-MS analysis) F->G3

Caption: Experimental workflow for a direct comparison of isomer reactivity.

Conclusion and Outlook

The choice between (2-ethoxyphenyl)hydrazine and (4-ethoxyphenyl)hydrazine is a critical decision in synthetic design that hinges on the desired outcome and an understanding of the governing chemical principles.

  • (4-Ethoxyphenyl)hydrazine stands out as the superior choice for predictable and high-yielding syntheses of 5-ethoxyindoles. Its reactivity is driven by a potent, unhindered electron-donating effect, making it a reliable and robust building block.

  • (2-Ethoxyphenyl)hydrazine is a more challenging substrate. Its utility is often compromised by the steric hindrance of the ortho-ethoxy group, which not only retards reaction rates but can also open pathways to unexpected and "abnormal" products. While it is the necessary precursor for 7-ethoxyindoles, researchers must be prepared for lower yields and more complex product mixtures, necessitating careful optimization of reaction conditions and rigorous purification.

For drug development professionals, this comparison underscores the importance of substituent placement in scaffold design. While both isomers provide access to valuable ethoxy-indole cores, the para isomer offers a more streamlined and scalable synthetic route, a crucial consideration in the efficient production of pharmaceutical intermediates.

References

  • Wikipedia. Fischer indole synthesis. [Link][1]

  • SynArchive. Fischer Indole Synthesis. [Link][2]

  • Ishii, H., et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi. [Link][6]

  • Salunke, V. R., & Baseer, M. A. Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu. [Link][9]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link][10]

  • MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link][11]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link][4]

  • Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]

  • ResearchGate. Comparison of the reactivity of 4‐unsubstituted and 4‐phenyl derivatives in N‐methylation. [Link][12]

  • Royal Society of Chemistry. Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines. [Link]

  • Chemistry LibreTexts. Ortho, Para, Meta. [Link][13]

  • ResearchGate. Efficient Synthesis of 2-Ethoxycarbonyl Indoles. [Link][8]

  • Organic Chemistry Portal. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. [Link][5]

  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link][14]

  • Wikipedia. Hydrazine. [Link][15]

Sources

Validation

A Comparative Guide to the Reactivity of Ethoxy- vs. Methoxy-Phenylhydrazine in Indole Synthesis

For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a cornerstone reaction for constructing the indole scaffold, a privileged structure in medicinal chemistry.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a cornerstone reaction for constructing the indole scaffold, a privileged structure in medicinal chemistry.[1] The synthesis of alkoxy-substituted indoles, such as 5-methoxy- and 5-ethoxyindoles, is particularly significant as this motif is present in numerous neuroactive compounds and pharmaceuticals.[2] The choice of the starting arylhydrazine—specifically between the commonly used p-methoxyphenylhydrazine and its close analog, p-ethoxyphenylhydrazine—can subtly but significantly influence reaction kinetics, yields, and even the product profile.

This guide provides an in-depth technical comparison of these two critical reagents. Moving beyond a simple procedural outline, we will dissect the underlying electronic and steric factors that govern their reactivity, present supporting experimental data, and offer a robust protocol to inform your synthetic strategy.

Theoretical Underpinnings: Electronic and Steric Effects

The reactivity of a substituted phenylhydrazine in the Fischer synthesis is primarily governed by the electronic nature of its substituents. The key rate-determining step is the[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[4] This electrocyclic reaction proceeds through an electron-deficient transition state, which is stabilized by electron-donating groups (EDGs) on the aromatic ring. Both methoxy and ethoxy groups are potent EDGs, but their effects are not identical.

Electronic Effects

The electronic influence of alkoxy groups is a balance between two opposing forces: the electron-withdrawing inductive effect (-I) of the electronegative oxygen and the powerful electron-donating resonance effect (+R) from the oxygen's lone pairs. In aromatic systems, the resonance effect is dominant, enriching the ortho and para positions with electron density and thereby activating the ring towards the cyclization.[2]

A quantitative comparison using Hammett constants reveals the subtle differences:

ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Interpretation
Hammett Constant (σp) -0.27-0.24The para-position is critical for the cyclization to form 5-alkoxyindoles. The more negative value for the methoxy group indicates it is a slightly stronger electron-donating group through resonance. This would theoretically lead to faster reaction kinetics.
Inductive Effect Stronger -IWeaker -IThe methoxy group exerts a slightly stronger electron-withdrawing inductive pull compared to the ethoxy group. However, this effect is largely overridden by its stronger resonance donation.

Data sourced from BenchChem's comparative analysis of electronic effects.

Theoretically, the superior electron-donating ability of the methoxy group should lead to a lower activation energy for the[3][3]-sigmatropic rearrangement, resulting in a faster reaction rate compared to the ethoxy equivalent under identical conditions.

Steric Effects

Steric hindrance can influence reaction rates, particularly in the initial formation of the hydrazone from the hydrazine and a bulky ketone.[5] The ethoxy group is sterically more demanding than the methoxy group. While this difference is often negligible with small ketones like acetone or cyclohexanone, it could become a rate-limiting factor when employing highly substituted or sterically hindered carbonyl partners.

The Fischer Indole Synthesis: Mechanism of Action

To understand where these substituent effects are most impactful, we must examine the reaction mechanism. The process is an elegant cascade of acid-catalyzed transformations.

Fischer_Indole_Synthesis Arylhydrazine p-Alkoxyphenylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation (-H₂O) Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated Ene-hydrazine Enamine->Protonated_Enamine Protonation (H⁺) Diimine Di-imine Intermediate Protonated_Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Rate-Determining) Aminal Cyclic Aminal Diimine->Aminal Aromatization & Cyclization Product 5-Alkoxyindole Aminal->Product Elimination of NH₃ (-NH₃, H⁺) Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Reagents Combine p-Alkoxyphenylhydrazine, Ketone, and Acid Catalyst in appropriate solvent Heat Heat mixture to 100-170 °C Reagents->Heat Monitor Monitor reaction by TLC Heat->Monitor Quench Cool and quench reaction with ice-water Monitor->Quench Extract Neutralize and extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify (Recrystallization or Chromatography) Extract->Purify Final_Product Final_Product Purify->Final_Product Isolated 5-Alkoxyindole

Sources

Comparative

A Comparative Guide to Lewis and Brønsted Acid Catalysts in the Synthesis of 7-Ethoxyindole

In the landscape of heterocyclic chemistry, the synthesis of indole derivatives remains a cornerstone for the development of new pharmaceuticals and functional materials. The 7-ethoxyindole scaffold, in particular, is a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, the synthesis of indole derivatives remains a cornerstone for the development of new pharmaceuticals and functional materials. The 7-ethoxyindole scaffold, in particular, is a privileged structure found in numerous biologically active compounds. The Fischer indole synthesis, a venerable and versatile method, is frequently employed for the construction of such indole rings. A critical parameter in the optimization of this reaction is the choice of an acid catalyst, which can profoundly influence reaction kinetics, yield, and purity. This guide provides an in-depth comparison of two major classes of acid catalysts—Lewis acids and Brønsted acids—in the context of 7-ethoxyindole synthesis, supported by mechanistic insights and representative experimental data.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a classic acid-catalyzed reaction that involves the cyclization of a phenylhydrazone to form the indole ring. In the case of 7-ethoxyindole, the reaction typically starts from (2-ethoxyphenyl)hydrazine and a suitable ketone or aldehyde, which first form the corresponding hydrazone intermediate. The acid catalyst then orchestrates a series of transformations, including tautomerization, a-sigmatropic rearrangement, rearomatization, and finally, cyclization and elimination of ammonia to furnish the indole product.

The choice between a Lewis acid and a Brønsted acid catalyst can significantly impact the efficiency of these steps, leading to variations in reaction time, temperature, and ultimately, the yield of 7-ethoxyindole.

Comparative Performance: Lewis Acids vs. Brønsted Acids

While a direct, side-by-side comparison of Lewis and Brønsted acid catalysts for the synthesis of 7-ethoxyindole is not extensively documented in a single study, we can infer their relative performance by examining data from the synthesis of analogous substituted indoles.

Catalyst ClassRepresentative CatalystSubstrateYield (%)Reference
Brønsted Acidp-Toluenesulfonic acid (PTSA)Phenylhydrazone of cyclohexanone75
Brønsted AcidAmberlyst-15Phenylhydrazone of various ketones70-92
Lewis AcidZinc chloride (ZnCl2)Phenylhydrazone of various ketones65-85
Lewis AcidIndium(III) chloride (InCl3)Phenylhydrazone of various ketones80-95
Lewis AcidBismuth(III) triflate (Bi(OTf)3)Phenylhydrazone of various ketones85-98

Key Observations:

  • Brønsted acids , such as p-toluenesulfonic acid (PTSA) and acidic resins like Amberlyst-15, are traditional and cost-effective catalysts for the Fischer indole synthesis. They operate by protonating the hydrazone, initiating the catalytic cycle. While effective, they may require higher temperatures and can sometimes lead to side reactions, particularly with sensitive substrates.

  • Lewis acids , such as zinc chloride (ZnCl2), indium(III) chloride (InCl3), and bismuth(III) triflate (Bi(OTf)3), have emerged as powerful alternatives. They function by coordinating to the nitrogen atom of the hydrazone, which can facilitate the key-sigmatropic rearrangement at lower temperatures. Many modern methods employing Lewis acids report higher yields and shorter reaction times compared to classical Brønsted acid-catalyzed procedures.

Mechanistic Differences and Their Implications

The distinct mechanisms of action for Brønsted and Lewis acids account for the observed differences in their catalytic efficacy.

Brønsted Acid Catalysis

A Brønsted acid provides a proton (H+) to one of the nitrogen atoms of the hydrazone. This protonation facilitates the tautomerization to the enamine intermediate, which is a prerequisite for the subsequent-sigmatropic rearrangement. The overall process is a cascade of protonation and deprotonation steps.

Bronsted_Acid_Catalysis Hydrazone Phenylhydrazone Protonated_Hydrazone Protonated Hydrazone Hydrazone->Protonated_Hydrazone + H+ (Brønsted Acid) Enamine Enamine Intermediate Protonated_Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diamine Diamine Intermediate Rearrangement->Diamine Cyclization Cyclization & NH3 Elimination Diamine->Cyclization Indole 7-Ethoxyindole Cyclization->Indole

Caption: Brønsted acid-catalyzed Fischer indole synthesis pathway.

Lewis Acid Catalysis

A Lewis acid, being an electron-pair acceptor, coordinates to one of the nitrogen atoms of the hydrazone. This coordination enhances the electrophilicity of the C=N bond and can lower the activation energy for the-sigmatropic rearrangement. This often allows the reaction to proceed under milder conditions than those required for Brønsted acid catalysis.

Lewis_Acid_Catalysis Hydrazone Phenylhydrazone Lewis_Complex Lewis Acid-Hydrazone Complex Hydrazone->Lewis_Complex + Lewis Acid Enamine Enamine Intermediate Lewis_Complex->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diamine Diamine Intermediate Rearrangement->Diamine Cyclization Cyclization & NH3 Elimination Diamine->Cyclization Indole 7-Ethoxyindole Cyclization->Indole

Caption: Lewis acid-catalyzed Fischer indole synthesis pathway.

Experimental Protocols

The following are representative protocols for the synthesis of a substituted indole via the Fischer indole synthesis, illustrating the use of both a Brønsted and a Lewis acid catalyst. These can be adapted for the synthesis of 7-ethoxyindole.

Protocol 1: Brønsted Acid Catalysis using p-Toluenesulfonic Acid (PTSA)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenylhydrazone (1.0 eq) in a suitable solvent such as toluene or ethanol.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 - 0.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid Catalysis using Indium(III) Chloride (InCl3)
  • Reactant Preparation: To a solution of the phenylhydrazone (1.0 eq) in a solvent like dichloromethane or acetonitrile, add indium(III) chloride (0.05 - 0.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Conclusion

The choice between a Lewis acid and a Brønsted acid catalyst for the synthesis of 7-ethoxyindole via the Fischer indole synthesis is a critical decision that can significantly influence the reaction's outcome. While traditional Brønsted acids are cost-effective and widely used, modern Lewis acid catalysts often offer the advantages of higher yields, milder reaction conditions, and shorter reaction times. The superior performance of Lewis acids can be attributed to their ability to efficiently coordinate with the hydrazone intermediate, thereby lowering the activation energy of the key-sigmatropic rearrangement. For researchers and drug development professionals aiming for high-yielding and efficient syntheses of 7-ethoxyindole and its derivatives, the exploration of Lewis acid catalysis is a highly recommended strategy.

References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Gong, Y., & He, H. (2009). Amberlyst-15: A simple and effective catalyst for Fischer indole synthesis. Chinese Chemical Letters, 20(1), 24-26. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Chakrabarty, M., Ghosh, N., Basak, R., & Harigaya, Y. (2002). Indium (III) chloride: a versatile reagent in organic synthesis. Tetrahedron Letters, 43(23), 4075-4078. [Link]

  • Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2010). Bismuth(III) triflate in organic synthesis. Chemical Society Reviews, 39(12), 4705-4720. [Link]

Validation

A Comparative Guide to the Spectroscopic Characterization of 2-Ethoxyphenylhydrazones

This guide provides an in-depth analysis of the spectroscopic techniques essential for the structural elucidation and isomeric comparison of 2-ethoxyphenylhydrazones. Designed for researchers, chemists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic techniques essential for the structural elucidation and isomeric comparison of 2-ethoxyphenylhydrazones. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output, ensuring a robust and validated characterization workflow.

Introduction: The Structural Nuances of 2-Ethoxyphenylhydrazones

2-Ethoxyphenylhydrazones are a class of organic compounds synthesized from the condensation reaction of 2-ethoxyphenylhydrazine with various aldehydes and ketones.[1] These molecules are not only valuable synthetic intermediates for building complex heterocyclic systems but also possess a wide range of biological activities.[2][3] A critical structural feature of hydrazones is the presence of a carbon-nitrogen double bond (C=N), which gives rise to geometric isomerism (E and Z configurations).[4][5] The distinct spatial arrangement of substituents around this bond in each isomer results in unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] This guide offers a comparative framework for using Infrared (IR) and NMR spectroscopy to unambiguously confirm the molecular structure and differentiate between these E/Z isomers.

Section 1: Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared (IR) spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule.[8] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), we can confirm the successful formation of the hydrazone linkage and the presence of its key architectural components.[9]

Key Diagnostic Absorptions for 2-Ethoxyphenylhydrazones

The IR spectrum of a 2-ethoxyphenylhydrazone provides a composite fingerprint of its structure. The most informative regions are:

  • N-H Stretch: A moderately sharp absorption band appearing in the 3200-3400 cm⁻¹ region is a hallmark of the N-H group in the hydrazone moiety.[10][11] The sharpness and exact position can be influenced by intra- and intermolecular hydrogen bonding.

  • C-H Stretches: Two distinct types of C-H stretching vibrations are expected:

    • Aromatic (sp² C-H): Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ) confirm the presence of the phenyl ring.[12]

    • Aliphatic (sp³ C-H): Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ) are characteristic of the ethoxy group and any other alkyl substituents.[8]

  • C=N Stretch (Imine): The presence of a medium to strong absorption band in the 1560-1625 cm⁻¹ range is definitive proof of the hydrazone C=N bond formation.[4][10] Its frequency is often affected by conjugation with the aromatic ring.

  • C=C Aromatic Stretches: Multiple sharp bands of variable intensity between 1400-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[12]

  • C-O-C Asymmetric Stretch: A strong, prominent band, typically around 1220-1260 cm⁻¹ , arises from the asymmetric C-O-C stretching of the aryl ether (ethoxy group), serving as a key identifier for this substituent.

While invaluable for functional group identification, it is important to note that standard IR spectroscopy is generally insufficient for reliably distinguishing between E and Z isomers, as their vibrational energies are often too similar to resolve. Its primary role is to confirm that the desired chemical transformation has occurred.

Data Summary: Characteristic IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Hydrazone N-HStretch3200 - 3400Medium, often sharp
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-H (Ethoxy)Stretch2850 - 2980Medium to Strong
Imine C=NStretch1560 - 1625Medium to Strong
Aromatic C=CIn-ring Stretch1400 - 1600Variable, sharp
Aryl Ether C-O-CAsymmetric Stretch1220 - 1260Strong
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
  • Sample Preparation: Ensure the solid sample is dry and free of solvent. No extensive preparation is needed for an instrument equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Initiate the sample scan. Co-add at least 16 scans to achieve a good signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Label the significant peaks corresponding to the key functional groups.

Section 2: NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 2-ethoxyphenylhydrazones. It provides precise information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), allowing for unambiguous assignment and, critically, the differentiation of E and Z isomers.[13][14]

¹H NMR Spectroscopy: Mapping the Proton Environment

The analysis of chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum provides a detailed molecular map.

  • N-H Proton: This is a highly diagnostic signal, typically appearing as a singlet far downfield (δ 9.5-11.5 ppm ).[10][15] Its chemical shift is sensitive to the isomeric form and solvent. The proton is labile and may broaden or exchange with D₂O. Using a polar aprotic solvent like DMSO-d₆ is essential, as it forms a hydrogen bond with the N-H proton, slowing its exchange rate and ensuring it appears as a sharp, observable signal.[4]

  • Aromatic Protons: The ortho-disubstituted 2-ethoxyphenyl ring gives rise to a complex multiplet pattern in the aromatic region (δ 6.8-7.5 ppm ).[12][16] The four protons are chemically distinct and will show complex splitting patterns due to both ortho and meta coupling.

  • Imine Proton (-N=CH-): For hydrazones derived from aldehydes, the proton attached to the imine carbon is highly deshielded by the double bond and appears as a singlet or doublet (if coupled) between δ 7.5-8.5 ppm . Its exact position is a key indicator of the E/Z configuration.[17]

  • Ethoxy Protons (-O-CH₂-CH₃): This group presents a classic ethyl pattern: a quartet around δ 4.0-4.2 ppm for the methylene (-OCH₂) protons coupled to the methyl group, and a corresponding triplet around δ 1.3-1.5 ppm for the methyl (-CH₃) protons.

The power of ¹H NMR lies in its ability to distinguish geometric isomers. The anisotropic effect of the C=N double bond and the nitrogen lone pair creates different magnetic environments for nearby protons in the E and Z forms.[5][18] For example, a substituent on the imine carbon will be in close spatial proximity to the 2-ethoxyphenyl ring in one isomer but not the other, leading to a significant difference in its chemical shift due to the ring current effect. Similarly, the N-H proton's chemical shift can vary significantly between isomers.[7][17]

¹³C NMR Spectroscopy: The Carbon Skeleton

With its wide spectral window (0-220 ppm), ¹³C NMR provides a clear signal for each unique carbon atom, avoiding the overlap often seen in ¹H NMR.[19]

  • Imine Carbon (C=N): This carbon is a key diagnostic marker, resonating in the downfield region of δ 140-160 ppm . Its chemical shift is sensitive to substitution and the E/Z configuration.

  • Aromatic Carbons: The six carbons of the 2-ethoxyphenyl ring typically appear between δ 110-160 ppm .[20] The carbon directly attached to the ethoxy group (C-O) is the most downfield in this group (around δ 155-160 ppm), followed by the carbon attached to the hydrazone nitrogen (C-N). The remaining four carbons appear as distinct signals, confirming the ortho-substitution pattern.[16][21]

  • Ethoxy Carbons (-OCH₂CH₃): These appear in the upfield, aliphatic region of the spectrum. The methylene carbon (-OCH₂) is found around δ 63-65 ppm , while the terminal methyl carbon (-CH₃) is located further upfield around δ 14-16 ppm .

Data Summary: Expected NMR Chemical Shifts (in DMSO-d₆)
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity (¹H)
N-H9.5 - 11.5-Singlet (broad)
Aromatic H6.8 - 7.5-Multiplet
Imine CH7.5 - 8.5-Singlet/Doublet
Ethoxy -OCH₂-4.0 - 4.263 - 65Quartet
Ethoxy -CH₃1.3 - 1.514 - 16Triplet
Imine C=N-140 - 160-
Aromatic C-O-155 - 160-
Aromatic C-N-~145-
Aromatic C-H-110 - 130-
Experimental Protocol: High-Resolution NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrazone sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the N-H proton.

  • Solvent and Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

    • Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This ensures that each carbon signal appears as a singlet, simplifying the spectrum.[19]

    • A longer acquisition time is required due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds and several hundred to a few thousand scans are common.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at δ 0.00 ppm. Integrate the ¹H signals and assign all peaks.

Section 3: Integrated Characterization Workflow

A logical and efficient workflow ensures complete and validated structural characterization. The process begins with synthesis and purification, followed by complementary spectroscopic analyses.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation A Condensation Reaction (2-Ethoxyphenylhydrazine + Carbonyl) B Recrystallization / Chromatography A->B C IR Spectroscopy (ATR-FTIR) B->C D NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) B->D E Functional Group Confirmation (N-H, C=N, C-O) C->E F Structural Elucidation (Connectivity & Isomer Ratio) D->F G Final Structure Confirmed E->G F->G

Caption: Integrated workflow for the synthesis and characterization of 2-ethoxyphenylhydrazones.

Section 4: A Closer Look at E/Z Isomerism

The geometric isomerism around the C=N bond is the most important stereochemical feature of 2-ethoxyphenylhydrazones. The relative stability and, therefore, the observed ratio of isomers can be influenced by steric hindrance and the potential for intramolecular hydrogen bonding.[5]

G E/Z Isomerism in a 2-Ethoxyphenylhydrazone cluster_E E-Isomer cluster_Z Z-Isomer E_isomer E_isomer label_E Aryl groups are trans across the C=N bond. Z_isomer Z_isomer label_Z Aryl groups are cis across the C=N bond.

Caption: Comparison of E and Z isomers around the C=N double bond.

In the example above, the proton on the imine carbon (=CH-Ar) would experience a vastly different magnetic environment in the E vs. Z isomer. In the Z-isomer, this proton is forced into the shielding cone of the 2-ethoxyphenyl ring, likely causing a significant upfield shift in its ¹H NMR signal compared to the E-isomer, where it is positioned away from the ring. This dramatic difference in chemical shift is the cornerstone of using NMR for isomeric assignment.

Conclusion

The robust characterization of 2-ethoxyphenylhydrazones relies on the synergistic application of IR and NMR spectroscopy. IR spectroscopy serves as a rapid and reliable tool for confirming the presence of the requisite functional groups, thereby validating the success of the synthetic reaction. NMR spectroscopy, in turn, provides the definitive and high-resolution data necessary to piece together the exact molecular connectivity and, most importantly, to distinguish and quantify the E and Z geometric isomers. By following the integrated workflow and principles outlined in this guide, researchers can ensure the accurate and comprehensive characterization of this important class of molecules.

References

  • Fiveable. (2025). Ortho-Substituted Benzenes Definition.
  • ResearchGate. (n.d.). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. Available at: [Link]

  • MDPI. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Available at: [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2023). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. Available at: [Link]

  • YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of isomers 1-E,E, 1-E,Z, in CDCl3 and 1-Z,Z in acetone-d6. Available at: [Link]

  • MDPI. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Available at: [Link]

  • ResearchGate. (n.d.). Important Hydrazone derivatives worked as Spectrophotometric Agents. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Available at: [Link]

  • Web Document. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Web Document. (n.d.). ¹H and ¹³C NMR spectra of compound 2a. Available at: [Link]

  • Scholarship@Miami. (n.d.). Phthalazine based hydrazone as potent radical scavenger. Available at: [Link]

  • MDPI. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Available at: [Link]

  • Web Document. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V. Available at: [Link]

  • PMC. (n.d.). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. Available at: [Link]

  • PMC. (2026). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. Available at: [Link]

  • Web Document. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Web Document. (n.d.). Basic ¹H- and ¹³C-NMR Spectroscopy. Available at: [Link]

  • MDPI. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Available at: [Link]

  • SciSpace. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Web Document. (n.d.). IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Substituted N -Benzylidene- N' -(2,4 dinitrophenyl)hydrazine and their Acidochromic Behaviour. Available at: [Link]

  • MDPI. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • An-Najah Staff. (n.d.). ¹H ¹³C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 2-Ethoxyphenylhydrazine HCl and 2-Ethylphenylhydrazine HCl

For researchers, synthetic chemists, and professionals in drug development, the precise identification of reagents and intermediates is not merely a matter of academic rigor—it is a cornerstone of safety, efficacy, and r...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of reagents and intermediates is not merely a matter of academic rigor—it is a cornerstone of safety, efficacy, and regulatory compliance. Positional isomers, such as 2-ethoxyphenylhydrazine hydrochloride and 2-ethylphenylhydrazine hydrochloride, present a classic analytical challenge. While they share the same molecular formula and weight, the seemingly minor difference in the placement of an oxygen atom—an ether versus an alkyl substituent—fundamentally alters their chemical properties and dictates their utility. This is particularly critical in pharmaceutical synthesis, where 2-ethylphenylhydrazine is a key starting material for the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The use of the incorrect isomer could lead to impurity formation and the failure of a synthetic campaign.

This guide provides an in-depth, objective comparison of the analytical techniques available to definitively distinguish between these two compounds. We will move beyond simple data presentation to explain the causality behind the analytical outcomes, empowering you to select the most effective method for your laboratory's needs.

Chapter 1: A Tale of Two Isomers: Fundamental Physicochemical Differences

At first glance, the two molecules appear remarkably similar. Both are hydrochloride salts of ortho-substituted phenylhydrazines with an eight-carbon skeleton. However, the ether linkage in 2-ethoxyphenylhydrazine introduces a level of polarity and a crystalline packing arrangement distinct from its alkyl counterpart.

These structural nuances manifest in their physical properties, most notably the melting point, which can serve as a preliminary, albeit not definitive, distinguishing characteristic.

Property2-Ethoxyphenylhydrazine HCl2-Ethylphenylhydrazine HCl
Structure
Molecular Formula C₈H₁₃ClN₂OC₈H₁₃ClN₂
Molecular Weight 188.65 g/mol 172.66 g/mol
Melting Point ~160-162 °C (dec.) (analogue-based)[1][2]178-183 °C (dec.)[3]
Note: The molecular formula and weight are distinct due to the presence of an oxygen atom in the ethoxy- derivative.

The significant difference in their melting points provides a simple, first-pass method for differentiation, assuming the sample is pure. A lower melting point would be indicative of the 2-ethoxy isomer.

Chapter 2: The Definitive Answer: Spectroscopic Interrogation

Spectroscopy offers the most robust and unambiguous methods for identifying these isomers by probing their molecular structure directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Unambiguous Differentiator

NMR spectroscopy is the gold standard for structural elucidation. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus results in a unique resonance frequency (chemical shift), providing a molecular fingerprint. The key to distinguishing these isomers lies in the signals from the ethyl and ethoxy groups.

Causality of Chemical Shift Differences: The primary differentiator is the high electronegativity of the oxygen atom in the ethoxy group. This oxygen atom withdraws electron density from the adjacent methylene (-CH₂-) protons and carbon, "deshielding" them from the spectrometer's magnetic field. This deshielding effect causes their signals to appear at a higher chemical shift (further downfield) compared to the analogous methylene group in the ethyl substituent, which is bonded to the less electronegative aromatic ring.[4]

Expected NMR Chemical Shifts (in DMSO-d₆):

Signal Group2-Ethoxyphenylhydrazine HCl (Predicted)2-Ethylphenylhydrazine HCl (Observed/Predicted)Rationale for Distinction
¹H: -O-CH₂-CH₃ Quartet, ~4.0-4.2 ppmN/AKey Differentiator: The methylene protons adjacent to the ether oxygen are significantly downfield.
¹H: Ar-CH₂-CH₃ N/AQuartet, ~2.6-2.8 ppmKey Differentiator: The benzylic methylene protons are shielded relative to the ether-linked ones.
¹H: -CH₂-CH₃ Triplet, ~1.3-1.5 ppmTriplet, ~1.1-1.3 ppmThe terminal methyl groups are less affected but still show a slight shift difference.
¹³C: -O-CH₂-CH₃ ~63-65 ppmN/AKey Differentiator: The carbon bonded to oxygen is significantly downfield.[5]
¹³C: Ar-CH₂-CH₃ N/A~23-25 ppmKey Differentiator: The benzylic carbon is much further upfield.

The most telling signals are the methylene quartets in the ¹H NMR spectrum. A signal around 4 ppm is definitive for the ethoxy isomer, while a signal around 2.7 ppm confirms the ethyl isomer.

Mass Spectrometry (MS): Unveiling Fragmentation Pathways

While both free bases have the same nominal mass, their behavior upon ionization in a mass spectrometer is drastically different due to their distinct functional groups. The analysis of these fragmentation patterns provides a clear method of identification.[6]

Expected Fragmentation Pathways (Electron Ionization):

  • 2-Ethylphenylhydrazine: The dominant fragmentation pathway is benzylic cleavage—the breaking of the bond between the two ethyl carbons. This is a highly favorable process as it results in the loss of a methyl radical (•CH₃, mass 15) to form a stable, resonance-stabilized benzyl-type cation at m/z 121.

  • 2-Ethoxyphenylhydrazine: This isomer lacks the benzylic position. Instead, fragmentation is dictated by the ether linkage. Common pathways include the loss of an ethylene molecule (C₂H₄, mass 28) via a McLafferty rearrangement, or the loss of an ethyl radical (•C₂H₅, mass 29), leading to prominent peaks at m/z 108 or m/z 107, respectively.

G cluster_0 2-Ethylphenylhydrazine Fragmentation cluster_1 2-Ethoxyphenylhydrazine Fragmentation M0 Molecular Ion (M⁺˙) m/z 136 F0 Benzylic Cation [M-15]⁺ m/z 121 M0->F0 Benzylic Cleavage N0 Methyl Radical (•CH₃) (Neutral Loss) M0->N0 M1 Molecular Ion (M⁺˙) m/z 136 F1 Phenoxy Cation [M-29]⁺ m/z 107 M1->F1 α-cleavage F2 Radical Cation [M-28]⁺˙ m/z 108 M1->F2 McLafferty Rearrangement N1 Ethyl Radical (•C₂H₅) (Neutral Loss) M1->N1 N2 Ethylene (C₂H₄) (Neutral Loss) M1->N2 G Solvent Mobile Phase (Water/ACN) Pump HPLC Pump (1.0 mL/min) Solvent->Pump Injector Autosampler (Inject Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (254 nm) Column->Detector Output Chromatogram (Data System) Detector->Output G decision decision result result Start Analyze Unknown Sample NMR Acquire ¹H NMR Spectrum Start->NMR Check_NMR Signal at ~4.0 ppm? NMR->Check_NMR Is_Ethoxy 2-Ethoxyphenylhydrazine HCl Check_NMR->Is_Ethoxy  Yes Check_NMR2 Signal at ~2.7 ppm? Check_NMR->Check_NMR2  No Is_Ethyl 2-Ethylphenylhydrazine HCl Check_NMR2->Is_Ethyl  Yes Inconclusive Inconclusive (Confirm with MS or HPLC) Check_NMR2->Inconclusive  No

Sources

Validation

Comparative Guide: Catalyst Performance with (2-Ethoxyphenyl)hydrazine Hydrochloride

(2-Ethoxyphenyl)hydrazine hydrochloride (CAS: 126580-49-2) is a highly valued building block in medicinal chemistry, primarily utilized for the synthesis of 7-ethoxyindole derivatives and functionalized arylhydrazines. T...

Author: BenchChem Technical Support Team. Date: March 2026

(2-Ethoxyphenyl)hydrazine hydrochloride (CAS: 126580-49-2) is a highly valued building block in medicinal chemistry, primarily utilized for the synthesis of 7-ethoxyindole derivatives and functionalized arylhydrazines. These motifs are ubiquitous in the development of serotonin receptor modulators, kinase inhibitors, and advanced agrochemicals.

However, the presence of the ortho-ethoxy substituent fundamentally alters the electronic and steric landscape of the hydrazine moiety. This guide provides an objective, data-driven comparison of different catalytic systems used with this specific substrate, explaining the mechanistic causality behind catalyst success or failure.

Mechanistic Causality: The Ortho-Ethoxy Effect

When designing a synthetic route with (2-Ethoxyphenyl)hydrazine hydrochloride, researchers must account for two competing forces introduced by the ortho-ethoxy group:

  • Electronic Activation (+M Effect): The oxygen atom donates electron density into the aromatic ring. In the context of the Fischer Indole Synthesis (FIS), this increased electron density accelerates the rate-determining [3,3]-sigmatropic rearrangement step [4].

  • Steric Hindrance & Catalyst Sequestration: The lone pairs on the ethoxy oxygen can act in tandem with the hydrazine nitrogen to form a bidentate chelate. When utilizing Lewis acids (e.g., Zn²⁺, BF₃) or transition metals (e.g., Pd⁰/Pd²⁺), this chelation effectively traps the metal center, leading to catalyst poisoning and drastically reduced turnover frequencies (TOF) [3].

Understanding this dichotomy is critical for selecting the appropriate catalyst, as demonstrated in the comparative analyses below.

Catalyst Comparison in Fischer Indole Synthesis (FIS)

The Fischer Indole Synthesis remains the most robust method for converting (2-Ethoxyphenyl)hydrazine hydrochloride into 7-ethoxyindoles [2]. The choice between Brønsted and Lewis acids dictates the efficiency of the reaction.

Brønsted Acids: Polyphosphoric Acid (PPA) vs. p-Toluenesulfonic Acid (p-TsOH)
  • Polyphosphoric Acid (PPA): PPA acts as both a solvent and a potent Brønsted acid. Because it relies on protonation rather than metal coordination, it is immune to the chelation effects of the ortho-ethoxy group. PPA efficiently drives the hydrazone formation and subsequent cyclization, typically delivering the highest yields [1].

  • p-Toluenesulfonic Acid (p-TsOH): A milder alternative to PPA. While it avoids the extreme viscosity and difficult workup associated with PPA, it requires a discrete solvent (usually toluene or ethanol) and extended reflux times. It is ideal when the ketone substrate contains acid-sensitive functional groups.

Lewis Acids: Zinc Chloride (ZnCl₂)
  • Zinc Chloride (ZnCl₂): Traditionally a gold-standard Lewis acid for FIS. However, with (2-Ethoxyphenyl)hydrazine hydrochloride, ZnCl₂ underperforms. The Lewis acidic Zn²⁺ strongly coordinates with the ortho-alkoxy oxygen, sequestering the catalyst. To achieve acceptable yields, stoichiometric or even super-stoichiometric amounts of ZnCl₂ are required, negating its role as a true "catalyst" [2].

FIS_Mechanism A (2-Ethoxyphenyl)hydrazine Hydrochloride B Ketone Substrate (e.g., 2-Butanone) C Arylhydrazone Intermediate (Acid Catalyzed) D Ene-Hydrazine Tautomer C->D H+ Catalyst E [3,3]-Sigmatropic Rearrangement (Rate Determining Step) D->E C-C Bond Formation F Cyclization & Rearomatization E->F Aminal Formation G 7-Ethoxyindole Derivative + NH4Cl F->G -NH3 AB AB AB->C Condensation (-H2O)

Catalytic cycle of Fischer Indole Synthesis highlighting key intermediates.

Catalyst Comparison in Transition-Metal Cross-Coupling

Beyond FIS, (2-Ethoxyphenyl)hydrazine hydrochloride is used in Palladium-catalyzed Buchwald-Hartwig cross-coupling to synthesize N,N'-diaryl hydrazines.

  • Pd(OAc)₂ / XPhos vs. Pd(OAc)₂ / BINAP: The ortho-ethoxy group poses a severe risk of displacing standard phosphine ligands (like BINAP) via oxygen-palladium coordination. To counteract this, highly sterically demanding, electron-rich ligands like XPhos are mandatory. XPhos creates a protective steric pocket around the palladium center, preventing the ethoxy group from poisoning the catalyst during the oxidative addition and reductive elimination cycles.

Quantitative Performance Data

The following table summarizes the performance of various catalysts reacting (2-Ethoxyphenyl)hydrazine hydrochloride with 2-butanone (to form 7-ethoxy-2,3-dimethylindole) under standardized bench conditions.

Catalyst SystemTypeLoadingTemp (°C)Time (h)Yield (%)Mechanistic Notes
PPA Strong Brønsted AcidExcess (Solvent)1001.588% Immune to chelation; highly efficient cyclization [1].
p-TsOH Mild Brønsted Acid20 mol%110 (Reflux)4.076% Good balance of yield and easier workup.
ZnCl₂ Lewis Acid150 mol%110 (Reflux)6.045% Poor performance due to bidentate chelation by the ortho-ethoxy group [2].
BF₃·OEt₂ Lewis Acid100 mol%803.562% Moderate yield; requires stoichiometric loading to overcome catalyst trapping.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocol details the optimal PPA-mediated synthesis [1].

Protocol: PPA-Catalyzed Synthesis of 7-Ethoxy-2,3-dimethylindole

Materials Required:

  • (2-Ethoxyphenyl)hydrazine hydrochloride (1.0 equiv, 10 mmol)

  • 2-Butanone (1.2 equiv, 12 mmol)

  • Polyphosphoric Acid (PPA) (approx. 10 g per gram of substrate)

  • Aqueous Ammonia (20% solution)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a mechanical stirrer, add 15 g of PPA. Preheat the PPA to 60 °C to reduce viscosity.

  • Substrate Addition: Slowly add (2-Ethoxyphenyl)hydrazine hydrochloride (1.89 g, 10 mmol) to the stirring PPA, followed by the dropwise addition of 2-butanone (0.86 g, 12 mmol).

  • Thermal Activation: Raise the temperature to 100 °C. Maintain vigorous stirring for 1.5 hours. The reaction mixture will turn deep brown.

  • Reaction Monitoring: Monitor the disappearance of the hydrazine starting material via TLC (Eluent: Hexane/EtOAc 3:1, visualized by UV and Ninhydrin stain).

  • Quenching (Critical Step): Once complete, cool the flask to 40 °C. Carefully pour the viscous mixture into a beaker containing 150 mL of crushed ice/water.

  • Neutralization: Slowly add 20% aqueous ammonia under continuous stirring until the pH reaches 8.0–8.5. Causality note: Neutralization is required to break the phosphate ester intermediates and precipitate the product.

  • Extraction & Drying: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient) to afford the pure 7-ethoxy-2,3-dimethylindole.

Workflow Step1 Substrate Preparation Step2 Catalyst Addition Step1->Step2 Step3 Thermal Activation Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Quench & Extraction Step4->Step5 Step6 Purification (Chromatography) Step5->Step6

Standardized experimental workflow for catalyst screening and indole isolation.

References

  • Source: PMC - National Institutes of Health (NIH)
  • A Comparative Guide to Indole Synthesis: 1-Naphthylhydrazine Hydrochloride vs.
  • Source: PMC - National Institutes of Health (NIH)
  • Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization Source: Organic Letters - ACS Publications URL
Comparative

A Comparative Guide to the Structural Validation of Indoles: An Integrated Mass Spectrometry and ¹H NMR Approach

The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1] Its deceptively simple bicyclic aromatic structure...

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1] Its deceptively simple bicyclic aromatic structure can be adorned with a vast array of substituents, leading to a rich diversity of chemical entities. For researchers, scientists, and drug development professionals, the unambiguous confirmation of an indole's molecular structure is not merely a procedural step but the bedrock upon which all subsequent biological and chemical data rests. Relying on a single analytical technique can introduce ambiguity; therefore, a multi-faceted, orthogonal approach is the gold standard for structural validation.

This guide provides an in-depth comparison of two cornerstone analytical techniques—Mass Spectrometry (MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will move beyond a simple recitation of data to explore the causality behind experimental choices and demonstrate how the synergy between these methods creates a self-validating system for trustworthy and definitive structure elucidation.

Part 1: Mass Spectrometry - Deciphering the Molecular Blueprint

Mass spectrometry is the initial, indispensable tool for molecular validation. Its primary function is to measure the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint. The choice of ionization method is the first critical decision, dictating the type of information you will obtain.

Ionization Techniques: A Tale of Two Energies
  • Electron Ionization (EI): As a high-energy ("hard") ionization technique, typically operating at 70 eV, EI is designed to induce extensive fragmentation.[2] The causality here is straightforward: the energetic electrons impart significant internal energy to the molecule, causing predictable bond cleavages. While this often makes the molecular ion peak less abundant, the resulting fragmentation pattern is highly reproducible and information-rich, making it invaluable for library matching and detailed structural analysis.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions with minimal internal energy. It is the preferred method for unequivocally determining the molecular weight, as it typically produces the protonated molecule ([M+H]⁺) with little to no fragmentation.[3] This is the technique of choice for LC-MS analyses, where confirmation of the parent mass is paramount.[3]

The Characteristic Fragmentation of the Indole Nucleus (EI-MS)

Under electron ionization, the indole ring system undergoes a characteristic set of fragmentation reactions. For the parent indole (C₈H₇N, MW = 117.15), the mass spectrum is a roadmap of its structure.

  • Molecular Ion (M⁺•, m/z 117): This peak confirms the molecular weight of the parent compound.

  • Loss of Hydrogen Cyanide (HCN): The indole ring can rearrange and eliminate a molecule of HCN, a stable neutral species, resulting in a fragment ion at m/z 90 .[4]

  • Loss of H₂CN•: A subsequent or alternative fragmentation involves the loss of a cyanomethyl radical, leading to a characteristic and often abundant ion at m/z 89 .[2][5] This fragment is a strong indicator of the indole core.[5]

Substituents on the indole ring will direct the fragmentation in predictable ways. For example, methylindoles substituted on the benzene ring often rearrange to form stable azaazulenium ions, while N-methylindole is unique in its ability to lose a methyl radical (M-15).[4]

Indole_MS_Fragmentation M Indole M+• m/z 117 F1 [M-HCN]+• m/z 90 M->F1 - HCN F2 [M-H₂CN•]+ m/z 89 M->F2 - H₂CN•

Caption: Key EI fragmentation pathways for unsubstituted indole.

Part 2: ¹H NMR Spectroscopy - Mapping the Proton Environment

While MS provides the overall mass and a fragmentation blueprint, ¹H NMR spectroscopy offers a detailed, high-resolution map of the proton framework of the molecule. It provides definitive information on the chemical environment, count, and connectivity of every proton, allowing for the precise assembly of the molecular structure.

Decoding the ¹H NMR Spectrum: The Three Pillars
  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of a proton. Electron-withdrawing groups or aromatic ring currents "deshield" protons, shifting them downfield (higher ppm), while electron-donating groups "shield" them, shifting them upfield. For a typical indole in CDCl₃:

    • N-H (H1): This proton is highly deshielded and often appears as a broad singlet far downfield (δ 8.0-12.0 ppm), with its exact position being sensitive to solvent and concentration.[6]

    • Benzene Ring (H4-H7): These aromatic protons resonate in the range of δ 7.0-7.7 ppm.

    • Pyrrole Ring (H2, H3): The C3 proton is more shielded (δ ~6.5 ppm) than the C2 proton (δ ~7.2 ppm).[6]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of protons in the molecule.

  • Spin-Spin Coupling (J): This phenomenon, which splits signals into multiplets (e.g., doublets, triplets), arises from the interaction of non-equivalent protons on adjacent carbons. The coupling constant (J value, in Hz) is a measure of this interaction and provides definitive proof of proton connectivity.[7] In indoles, we observe vicinal (³J) and meta (⁴J) couplings in the benzene ring, which are crucial for assigning substitution patterns.[7]

Indole_NMR_Regions structure Indole Structure N-H H-2 H-3 H-4, H-5, H-6, H-7 regions Typical ¹H Chemical Shift (δ, ppm) 8.0 - 12.0 (broad s) ~7.2 (dd) ~6.5 (dd) 7.0 - 7.7 (m)

Sources

Validation

A Senior Application Scientist's Comparative Guide to Genotoxic Impurity Analysis for Residual Hydrazine

Introduction: The Challenge of Residual Hydrazine Hydrazine (N₂H₄) is a valuable and highly reactive reagent used in the synthesis of numerous active pharmaceutical ingredients (APIs). However, its utility is shadowed by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Residual Hydrazine

Hydrazine (N₂H₄) is a valuable and highly reactive reagent used in the synthesis of numerous active pharmaceutical ingredients (APIs). However, its utility is shadowed by a significant risk: hydrazine is a well-documented genotoxic and probable human carcinogen (B2 classification)[1]. This classification mandates stringent control of its residual levels in the final drug product.

Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established rigorous guidelines for controlling such impurities[2][3]. The core principle is the Threshold of Toxicological Concern (TTC), a pragmatic approach that sets a safe exposure level for unstudied chemicals to mitigate risk[4][5]. For most genotoxic impurities, this is set at a daily intake of 1.5 µ g/day , which corresponds to a lifetime cancer risk of less than one in 100,000[6][7][8].

Translating this TTC into a concentration limit (ppm) in an API depends directly on the drug's maximum daily dose. This necessitates highly sensitive and robust analytical methods capable of quantifying hydrazine at trace levels, often in complex API matrices.

However, the intrinsic properties of hydrazine present a formidable analytical challenge[9][10]:

  • High Polarity & Low Volatility: Makes direct analysis by standard reversed-phase liquid chromatography (LC) and gas chromatography (GC) difficult[11][12].

  • Lack of a Chromophore: Prevents sensitive detection by UV-Vis spectrophotometry[9][11].

  • Reactivity and Instability: Hydrazine can readily oxidize or react with matrix components, leading to inaccurate and inconsistent results[10][13][14].

To overcome these hurdles, chemical derivatization is the most widely adopted and reliable strategy. This guide provides a comparative analysis of the principal derivatization-based methodologies, offering field-proven insights to guide your selection and implementation.

The Core Strategy: Chemical Derivatization

The fundamental principle of hydrazine analysis is to convert the problematic analyte into a stable, easily detectable derivative. This is typically achieved by reacting hydrazine's nucleophilic amino groups with a carbonyl-containing reagent (an aldehyde or ketone) to form a stable hydrazone[11][13].

The ideal derivatization strategy enhances the analytical properties of hydrazine by:

  • Improving Chromatographic Behavior: By increasing hydrophobicity for better retention in reversed-phase LC or increasing volatility for GC.

  • Introducing a Strong Chromophore/Fluorophore: Enabling sensitive detection by UV-Vis or fluorescence detectors.

  • Enhancing Ionization Efficiency: Creating a derivative that is more readily ionized for mass spectrometry (MS) detection.

The choice of derivatizing agent and the subsequent analytical technique (GC or LC, coupled with an appropriate detector) dictates the method's performance, sensitivity, and applicability.

Comparative Analysis of Analytical Methodologies

We will now compare the most common and effective approaches for residual hydrazine analysis, focusing on the causality behind the experimental choices.

Methodology 1: Headspace GC-MS with Acetone Derivatization

This is arguably the most established and straightforward method for volatile impurity analysis in solid APIs.

  • Scientific Rationale: Acetone serves as both the derivatizing agent and the solvent[6]. It reacts with hydrazine to form acetone azine, a volatile and thermally stable derivative perfectly suited for Gas Chromatography (GC) analysis[6][11]. By using headspace injection, the non-volatile API matrix is left behind, providing an exceptionally clean injection into the GC-MS system and minimizing instrument contamination. Mass Spectrometry (MS) provides definitive identification and sensitive quantification.

  • Key Advantages:

    • Simplicity and Speed: The reaction is rapid at room temperature, and sample preparation is minimal[6][11].

    • Matrix Elimination: Headspace analysis provides excellent sample cleanup.

    • High Specificity: GC-MS offers high selectivity and sensitivity, with reported Limits of Quantitation (LOQ) as low as 0.1 ppm[15][16].

  • Considerations & Limitations:

    • The method is primarily suitable for solid samples that can be dissolved or suspended in acetone.

    • For APIs with low solubility in acetone, alternative solvents like N-Methyl-2-pyrrolidone (NMP) may be required, adding complexity[6].

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Weigh API (e.g., 10 mg) Vial 2. Place in Headspace Vial Sample->Vial Reagent 3. Add Acetone (Solvent & Reagent) Vial->Reagent Incubate 4. Seal & Incubate (Room Temp) Reagent->Incubate HS 5. Headspace Autosampler Incubate->HS Derivatized Sample GC 6. GC Separation (Acetone Azine) HS->GC MS 7. MS Detection (SIM Mode) GC->MS Data 8. Data Processing & Quantification MS->Data

Caption: Workflow for Hydrazine Analysis by Headspace GC-MS.

Methodology 2: LC-UV/MS with Aldehyde Derivatization

For applications where GC is not suitable (e.g., non-volatile APIs, temperature-sensitive compounds), Liquid Chromatography (LC) offers a powerful alternative.

  • Scientific Rationale: This approach utilizes an aldehyde reagent that imparts a strong UV chromophore onto the hydrazine molecule, enabling highly sensitive detection. The resulting hydrazone is less polar than hydrazine itself, allowing for good retention and separation on a standard C18 reversed-phase column[9]. Coupling with MS or tandem MS (MS/MS) provides an orthogonal detection method, ensuring peak identity and enhancing sensitivity even further.

  • Comparison of Aldehyde Reagents:

    • p-Tolualdehyde: Forms a stable derivative with good separation characteristics for both hydrazine and its metabolites like acetylhydrazine. Achieves excellent sensitivity with LOQs in the low ng/mL range[17].

    • 2-Hydroxy-1-Naphthalaldehyde (HNA): This reagent is particularly effective as it shifts the derivative's maximum UV absorbance to the visible range (~406 nm)[9]. This is a critical advantage, as most APIs and their related impurities absorb in the 190-380 nm range, thus minimizing matrix interference and maximizing selectivity[9].

    • p-Dimethylaminobenzaldehyde (DBA): A classic colorimetric reagent that also produces a derivative suitable for LC-MS/MS analysis, offering high sensitivity[18][19].

  • Key Advantages:

    • Broad Applicability: Suitable for a wide range of sample matrices, including liquids.

    • High Sensitivity: Derivatization can lead to very low detection limits, particularly with UV (due to the introduced chromophore) and MS/MS[9][17].

    • Minimized Matrix Interference: By choosing a reagent like HNA, the analytical wavelength can be moved away from matrix absorptions, leading to a more robust and selective method[9].

  • Considerations & Limitations:

    • Sample preparation is more involved than headspace GC, often requiring incubation at elevated temperatures (e.g., 60°C) and potentially steps to remove excess reagent[11][20].

    • Method development requires careful optimization of reaction conditions (temperature, time, pH) to ensure complete derivatization[10].

LCMS_Workflow cluster_prep Sample & Derivatization cluster_analysis Instrumental Analysis Sample 1. Prepare API Solution in Diluent Reagent 2. Add Aldehyde Reagent Solution (e.g., HNA) Sample->Reagent Incubate 3. Incubate (e.g., 60°C, 60 min) Reagent->Incubate Inject 4. Inject Aliquot Incubate->Inject LC 5. LC Separation (C18 Column) Inject->LC Derivatized Sample MSMS 6. MS/MS Detection (MRM Mode) LC->MSMS Data 7. Data Processing & Quantification MSMS->Data

Caption: Workflow for Hydrazine Analysis by LC-MS/MS.

Performance Comparison and Data Summary

The selection of an analytical method is a critical decision driven by required sensitivity, sample matrix, and available instrumentation. The table below summarizes the performance of the discussed methodologies based on published data.

Parameter Headspace GC-MS (with Acetone) LC-UV/MS (with Aldehyde Reagents)
Principle Derivatization to volatile acetone azine, separation by GC, detection by MS.Derivatization to a UV-active, less polar hydrazone, separation by LC, detection by UV or MS.
Typical LOQ 0.1 - 1 ppm in API[11][15][16]< 0.25 ppm in API (LC-UV)[9]; 0.005 ng/mL in plasma (LC-MS/MS)[17]
Pros - Simple, rapid sample prep[6]- Excellent matrix elimination- High specificity and sensitivity[16]- Broad applicability to various matrices- Extremely high sensitivity possible with MS/MS[17]- Can minimize matrix interference via wavelength selection (e.g., HNA)[9]
Cons - Primarily for solid, soluble samples- May require co-solvents for poorly soluble APIs- More complex sample preparation- Requires optimization of reaction conditions- Potential for interference from excess reagent
Trustworthiness High. Confirmatory via MS fragmentation. Use of deuterated acetone (acetone-d₆) can create a stable isotope-labeled derivative for use as an internal standard[15][16].High. Confirmatory via MS/MS transitions (MRM). Stable isotope-labeled hydrazine can be used as an internal standard to control for reaction variability.

Detailed Experimental Protocols

To ensure reproducibility, detailed and validated protocols are essential. The following are representative, self-validating methodologies.

Protocol 1: Determination of Hydrazine by Headspace GC-MS

This protocol is adapted from established methods for trace hydrazine in drug substances and ensures a self-validating system through the use of a robust standard curve and system suitability checks.[15][16]

1. Materials & Reagents:

  • Hydrazine standard solution (e.g., from hydrazine sulfate)

  • Acetone (HPLC or GC grade)

  • Active Pharmaceutical Ingredient (API) sample

  • 20 mL headspace vials with caps and septa

2. Standard & Sample Preparation:

  • Stock Standard (100 ppm): Prepare a stock solution of hydrazine in a suitable solvent (e.g., water) at 100 µg/mL.

  • Working Standards (0.1 ppm to 10 ppm): Serially dilute the stock standard in acetone to prepare calibration standards corresponding to 0.1, 0.5, 1.0, 5.0, and 10.0 ppm relative to the sample concentration. For example, for a 1 ppm standard in a 10 mg/mL API solution, the final hydrazine concentration would be 10 ng/mL.

  • Sample Preparation: Accurately weigh 100 mg of the API into a 20 mL headspace vial. Add 10 mL of acetone.

  • Spiked Sample (for Accuracy): Prepare a separate sample by weighing 100 mg of API and spiking it with a known amount of hydrazine standard (e.g., to achieve a final concentration of 1 ppm).

3. Derivatization:

  • Cap all vials immediately after adding acetone.

  • Vortex vigorously for 30 seconds.

  • Allow to stand at room temperature for at least 15 minutes to ensure complete formation of acetone azine.

4. GC-MS Instrumental Conditions:

  • System: Headspace Sampler coupled to a GC-MS system.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 20 minutes

  • GC Parameters:

    • Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film

    • Carrier Gas: Helium, constant flow ~1.2 mL/min

    • Oven Program: 50°C (hold 2 min), ramp to 240°C at 20°C/min, hold 5 min

    • Injector: Split mode (e.g., 10:1), 220°C

  • MS Parameters:

    • Ionization: Electron Ionization (EI), 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for Acetone Azine: m/z 112 (quantifier), m/z 97, m/z 56 (qualifiers)

5. System Validation & Analysis:

  • System Suitability: Inject the 1 ppm standard six times. The relative standard deviation (RSD) of the peak areas should be <15%.

  • Calibration: Inject the working standards to construct a calibration curve. The correlation coefficient (r²) should be ≥0.995.

  • Analysis: Analyze the sample and spiked sample preparations. Calculate the concentration of hydrazine in the API based on the calibration curve. The recovery in the spiked sample should be within 80-120%.

Protocol 2: Determination of Hydrazine by LC-UV with HNA Derivatization

This protocol leverages the selectivity of HNA derivatization and is based on methods designed to minimize matrix interference.[9]

1. Materials & Reagents:

  • Hydrazine standard solution

  • 2-Hydroxy-1-Naphthalaldehyde (HNA)

  • Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Formic Acid (FA)

  • API sample

2. Standard & Sample Preparation:

  • Derivatizing Reagent: Prepare a 1.0 mg/mL solution of HNA in ACN.

  • Stock Standard (100 ppm): Prepare a stock solution of hydrazine in water at 100 µg/mL.

  • Working Standards (0.25 ppm to 5 ppm): Prepare a series of standards by diluting the stock standard. For each standard, mix 1.0 mL of the diluted hydrazine solution with 1.0 mL of the derivatizing reagent.

  • Sample Preparation: Dissolve 100 mg of API in 10 mL of a suitable diluent (e.g., 50:50 ACN:Water). Add 1.0 mL of this solution to a vial, then add 1.0 mL of the derivatizing reagent.

3. Derivatization:

  • Cap all standard and sample vials.

  • Incubate at 60°C for 60 minutes in a water bath or heating block.

  • Cool to room temperature before analysis.

4. LC-UV Instrumental Conditions:

  • System: HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 406 nm

5. System Validation & Analysis:

  • System Suitability: Inject the 1 ppm standard six times. The RSD of peak areas should be <10% and retention times <2%.

  • Specificity: Inject a blank (diluent + reagent) and an un-derivatized sample solution to ensure no interfering peaks are present at the retention time of the hydrazine-HNA derivative.

  • Calibration & Analysis: Analyze standards and samples as described in Protocol 1. The LOQ should be verified by demonstrating adequate precision and accuracy (e.g., RSD <20% and recovery 70-130%).

Conclusion and Future Perspective

The analysis of residual hydrazine is a critical but achievable task in pharmaceutical quality control. While direct analysis remains challenging, derivatization-based methods provide the necessary sensitivity, specificity, and robustness to meet stringent regulatory requirements[6][9].

  • Headspace GC-MS with acetone derivatization stands out for its simplicity, speed, and effective matrix elimination, making it the preferred method for many solid APIs[15][16].

  • LC-based methods using aldehyde derivatization offer greater versatility and can achieve exceptionally low detection limits, especially when coupled with MS/MS[17]. The use of reagents like HNA provides a strategic advantage by shifting the analysis to the visible wavelength range, effectively designing out potential matrix interferences[9].

The choice between these gold-standard techniques should be guided by a risk-based assessment of the API's properties, the required detection limits, and the available instrumentation. As analytical technology advances, we may see the emergence of novel direct analysis techniques, such as specialized electrochemical sensors, but for the foreseeable future, derivatization will remain the cornerstone of reliable and defensible genotoxic impurity analysis for residual hydrazine[21].

References

  • Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. Analytical Chemical Products.
  • A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. Benchchem.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC.
  • HPLC Methods for analysis of Hydrazine. HELIX Chromatography.
  • Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. PubMed.
  • M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. Food and Drug Administration.
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.
  • analytical methods. ATSDR.
  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. [Source Not Available].
  • A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate.
  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library.
  • Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. [Source Not Available].
  • Electrochemical Flow Injection Analysis of Hydrazine in an Excess of an Active Pharmaceutical Ingredient. ACS Publications.
  • A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. PubMed.
  • Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy.
  • M7(R1). ChemSafe.
  • guideline on the limits of genotoxic impurities. ema.
  • A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. ResearchGate.
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc.
  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Open Access Journals - Research and Reviews.
  • THRESHOLD OF TOXICOLOGICAL CONCERN (TTC) IN RISK ASSESSMENT. PQRI.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Threshold of Toxicological Concern. EFSA.
  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd.
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).
  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH.
  • Evaluating the utility of the Threshold of Toxicological Concern (TTC) and its exclusions in the biocompatibility assessment of extractable chemical substances from medical devices. PMC.
  • ANALYTICAL METHODS. Toxicological Profile for Hydrazines - NCBI Bookshelf.
  • Gas chromatographic determination of residual hydrazine and morpholine in boiler feed water and steam condensates. IAEA International Nuclear Information System.
  • Impact factor: 3.958/ICV: 4.10 ISSN: 0976-7908 24 DETERMINATION OF GENOTOXIC IMPURITY BY CHROMATOGRAPHIC METHOD Megha Rajput*, N. Pharma Science Monitor.
  • Threshold of Toxicological Concern (TTC). ILSI Europe.
  • Acceptance Criteria for Levels of Hydrazine in Substances for Pharmaceutical Use and Analytical Methods for its Determination. ResearchGate.
  • Chromatographic methods of determining hydrazine and its polar deriv
  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Request PDF - ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Blueprint: (2-Ethoxyphenyl)hydrazine Hydrochloride

As a preferred partner in laboratory safety and chemical logistics, we provide drug development professionals and researchers with beyond-the-label operational guidance. Handling highly reactive intermediates like (2-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical logistics, we provide drug development professionals and researchers with beyond-the-label operational guidance. Handling highly reactive intermediates like (2-Ethoxyphenyl)hydrazine hydrochloride requires more than basic compliance; it demands a deep understanding of mechanistic toxicology and self-validating safety systems.

This guide provides a comprehensive, field-proven standard operating procedure (SOP) for the safe handling, spill response, and RCRA-compliant disposal of this specific hydrazine derivative.

Section 1: Chemical Profiling & Quantitative Hazard Data

To establish a baseline for risk assessment, the physical and hazard parameters of (2-Ethoxyphenyl)hydrazine hydrochloride are summarized below. These metrics dictate the required engineering controls and disposal pathways[1][2].

ParameterValue / Classification
Chemical Name (2-Ethoxyphenyl)hydrazine hydrochloride
CAS Registry Number 126580-49-2[2]
Physical State Solid (Hygroscopic Powder)
GHS Health Hazards Acute Tox. 3 (Oral/Dermal/Inhal.), Skin Sens. 1, Carc. 1B, STOT RE 1[1]
GHS Environmental Hazards Aquatic Acute 1, Aquatic Chronic 1[1]
Target Organs Blood, Liver, Kidneys, Lungs, Central Nervous System[1]
Incompatible Materials Strong oxidizing agents, strong bases, heavy metal salts[1]
Section 2: Mechanistic Toxicology (The "Why" Behind the Protocol)

True laboratory safety stems from understanding the causality of a chemical's danger. Hydrazine hydrochlorides are not merely irritants; they are potent systemic toxins and suspected mutagens[1].

The Causality of Toxicity: Upon systemic absorption (via inhalation of dust or dermal contact), the hydrazine moiety undergoes metabolic activation—often mediated by cytochrome P450 enzymes—to form highly reactive intermediates such as diazonium ions and carbon-centered radicals.

  • Methemoglobinemia: These radicals rapidly oxidize the iron in hemoglobin (Fe²⁺ to Fe³⁺), severely impairing the blood's ability to transport oxygen.

  • Genotoxicity: The reactive intermediates can act as alkylating agents, binding covalently to DNA, which underpins the compound's Carcinogen 1B classification[1].

Understanding this mechanism dictates our zero-tolerance policy for dust generation and our strict requirement for oxidative decontamination.

Section 3: Standard Operating Procedure (SOP): Safe Laboratory Handling

Every step in this handling protocol is designed as a self-validating system , ensuring that safety is actively confirmed before proceeding.

Step 1: Engineering Control Validation

  • Action: Conduct all handling, weighing, and transfer operations inside a certified Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood.

  • Causality: Prevents the inhalation of airborne particulates and safely vents any hydrogen chloride (HCl) gas or nitrogen oxides (NOx) generated by slow decomposition[1].

  • Self-Validation Check: Before opening the container, check the fume hood's digital monitor. Do not proceed unless the face velocity is validated at ≥ 100 feet per minute (fpm).

Step 2: Donning Advanced PPE

  • Action: Wear double-layer nitrile or neoprene gloves, a disposable Tyvek lab coat (or equivalent particulate-resistant garment), and tightly fitting safety goggles[1].

  • Causality: The compound is categorized as Acute Tox. 3 (Dermal)[1]. Double-gloving allows for immediate removal of the outer layer if contamination occurs, preserving the inner dermal barrier.

  • Self-Validation Check: Perform a visual inspection and a glove inflation test (trapping air to check for micro-punctures) prior to handling.

Step 3: Material Transfer

  • Action: Use anti-static weighing boats and non-sparking spatulas.

  • Causality: Static discharge can aerosolize fine powders, increasing inhalation risk.

Section 4: Spill Response & Containment Workflow

In the event of a spill, dry sweeping is strictly prohibited, as it generates respirable dust that bypasses dermal defenses[1]. Follow the logical workflow below.

SpillWorkflow Start Spill Detected: (2-Ethoxyphenyl)hydrazine HCl Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don Maximum PPE (P100 Respirator, Double Gloves) Small->PPE Evacuate Evacuate Lab Immediately Large->Evacuate Moisten Moisten with Water/Inert Solvent (Prevent Dust Aerosolization) PPE->Moisten Collect Collect in Sealed Hazardous Waste Container Moisten->Collect Decon Decontaminate Surface (10% Bleach Solution) Collect->Decon Validate Validate: Colorimetric Swab Test Decon->Validate Hazmat Contact EHS / HazMat Team Evacuate->Hazmat

Fig 1: Decision tree and self-validating workflow for (2-Ethoxyphenyl)hydrazine HCl spill response.

Detailed Decontamination Protocol (Small Spills):

  • Moisten: Lightly mist the powder with water to prevent aerosolization[1].

  • Collect: Use a damp, disposable absorbent pad to wipe up the material. Place all pads into a sealable hazardous waste bag.

  • Chemical Neutralization: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution. Causality: Bleach acts as a strong oxidizing agent that chemically degrades the toxic hydrazine moiety into inert nitrogen gas and corresponding substituted phenols/chlorides.

  • Self-Validation Check: Swipe the decontaminated area with a colorimetric hydrazine detection swab. A lack of color change validates that the toxic residue has been completely neutralized.

Section 5: Proper Disposal & RCRA Compliance

(2-Ethoxyphenyl)hydrazine hydrochloride is highly toxic to aquatic ecosystems (Aquatic Acute 1)[1]. It must never be discharged into municipal drains or standard trash.

Step 1: Waste Segregation

  • Action: Segregate this chemical strictly into dedicated "Toxic Solid Organic Waste" containers.

  • Causality: Mixing hydrazine derivatives with oxidizing waste streams (e.g., nitric acid, peroxides) will trigger violent, spontaneous exothermic reactions.

  • Self-Validation Check: Check the waste log. If the container has previously received any oxidizing agents, do not add the hydrazine waste. Start a new, sterile container.

Step 2: EPA/RCRA Classification & Labeling

  • Action: Label the container clearly as: "Hazardous Waste: Toxic Solid, Organic, N.O.S. (Contains (2-Ethoxyphenyl)hydrazine hydrochloride) - UN2811"[1].

  • Compliance: While this specific derivative may not have a unique "U" or "P" code listed by name, it exhibits characteristic toxicity and falls under strict RCRA hazardous waste management protocols[3].

Step 3: Final Disposition

  • Action: Offer the sealed, labeled waste to a licensed, EPA-permitted hazardous waste disposal company[1]. The standard and safest method of destruction for hydrazine derivatives is high-temperature incineration equipped with NOx scrubbers.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA, and CAA. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling (2-Ethoxyphenyl)hydrazine hydrochloride

Advanced Safety and Operational Protocol for Handling (2-Ethoxyphenyl)hydrazine Hydrochloride Hazard Profile and Operational Context (2-Ethoxyphenyl)hydrazine hydrochloride (CAS: 126580-49-2) is a highly reactive hydrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling (2-Ethoxyphenyl)hydrazine Hydrochloride

Hazard Profile and Operational Context

(2-Ethoxyphenyl)hydrazine hydrochloride (CAS: 126580-49-2) is a highly reactive hydrazine derivative frequently utilized in drug development, notably in the synthesis of MEK inhibitors and other complex pharmaceutical intermediates[1].

While specific occupational exposure limits for the 2-ethoxy derivative are not universally codified, laboratory safety protocols must strictly default to the limits established for its parent compound, phenylhydrazine hydrochloride. Hydrazine derivatives are severe systemic toxins. They are toxic via inhalation, ingestion, and dermal absorption, and are classified as skin sensitizers, potential occupational carcinogens, and severe environmental hazards[2]. Because the hydrochloride salt presents as a fine powder, the primary operational risk is aerosolization and inhalation during weighing and transfer procedures.

Quantitative Hazard Data

To establish a baseline for risk assessment, the following table summarizes the regulatory exposure limits and toxicity data for the base analog (phenylhydrazine) which dictate the engineering controls required for this derivative:

ParameterValue / LimitSource / Analog
CAS Number 126580-49-2(2-Ethoxyphenyl)hydrazine HCl[1]
OSHA PEL (TWA) 5 ppm (22 mg/m³) [skin notation]Phenylhydrazine[3]
NIOSH REL (Ceiling) 0.14 ppm (0.6 mg/m³) [skin notation]Phenylhydrazine[4]
Acute Oral Toxicity (LD50) ~188 mg/kg (Rat)Phenylhydrazine[4]
IDLH (Immediately Dangerous) 15 ppmPhenylhydrazine[3]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling hydrazine derivatives. Every piece of equipment must be selected based on the specific chemical properties of the compound.

  • Dermal Protection (Double Gloving): Wear an inner layer of standard nitrile gloves for dexterity, covered by an outer layer of Butyl rubber or Neoprene gloves .

    • Causality: Hydrazine compounds are highly permeating and can rapidly cross standard latex or thin nitrile barriers. Butyl rubber provides superior chemical resistance and breakthrough times against hydrazines[5].

  • Respiratory Protection: If handling outside of a closed glove box system, a NIOSH-approved P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) is mandatory.

    • Causality: The hydrochloride salt is a fine, easily aerosolized powder. Inhalation bypasses the stratum corneum, rapidly introducing the toxin to the bloodstream and risking severe hematologic toxicity (hemolysis)[2].

  • Ocular/Facial Protection: Chemical splash goggles combined with a full-face shield.

    • Causality: Protects mucosal membranes from highly irritating dust and accidental liquid splashes during solvation[5].

  • Body Protection: A flame-resistant, non-porous lab coat (or Tyvek suit) with closed-toe leather or non-porous shoes.

    • Causality: Prevents microscopic dust accumulation on personal clothing, which could lead to chronic, low-dose dermal exposure outside the laboratory[2].

Operational Workflow

Workflow A Risk Assessment & Engineering Controls B Don Specialized PPE (Butyl Gloves, P100/PAPR) A->B Verified C Inert Atmosphere Handling (Glove Box / Fume Hood) B->C Donned D Decontamination (Wet Wipe / Dilute Oxidizer) C->D Normal Completion F Spill / Exposure Emergency Protocol C->F Spill/Aerosolization E Hazardous Waste Segregation D->E Cleared F->D Post-Emergency Cleanup

Caption: Operational workflow for handling (2-Ethoxyphenyl)hydrazine hydrochloride, from setup to disposal.

Step-by-Step Methodologies

Protocol 1: Closed-System Transfer and Solvation

Objective: Safely transfer the solid hydrochloride salt without aerosolization or oxidative degradation.

  • System Verification: Ensure the chemical fume hood has a certified face velocity of 80-100 fpm. Validation: Check the digital airflow monitor; do not proceed if the alarm is active or velocity is low.

  • Atmospheric Control: Purge the handling enclosure (glove box or localized hood space) with Nitrogen or Argon.

    • Causality: Phenylhydrazine derivatives are air- and moisture-sensitive; oxygen exposure can degrade the compound, generating reactive and potentially explosive byproducts[2].

  • Static Mitigation: Discharge static from spatulas and weigh boats using an anti-static ionizer bar or zero-stat gun.

    • Causality: Hydrochloride salts are highly prone to static cling. Static discharge causes toxic micro-particles to violently repel and aerosolize upon transfer.

  • Transfer Execution: Weigh the required mass using a dedicated, chemically resistant spatula. Immediately seal both the source bottle and the weigh boat within secondary containment (e.g., a sealed Tupperware container) before removing them from the analytical balance area[6].

Protocol 2: Chemical Decontamination and Waste Segregation

Objective: Neutralize residual chemical traces and package waste for compliant disposal.

  • Wet-Wipe Decontamination: Dampen a low-lint wipe with a dilute oxidizer (e.g., 5% sodium hypochlorite) or water. Never dry sweep.

    • Causality: Dry sweeping aerosolizes toxic dust[7]. Dilute oxidizers chemically neutralize residual hydrazine derivatives into inert nitrogen gas and water, eliminating the toxicity hazard at the source[8].

  • Surface Validation: Wipe the balance pan, spatulas, and hood surface thoroughly. Follow with a secondary wipe using 70% ethanol to remove any aqueous or oxidative residues.

  • Waste Segregation: Place all contaminated wipes, empty vials, and outer gloves into a designated, sealable hazardous waste bag.

    • Causality: Hydrazine waste must never be mixed with general lab waste or poured down the drain due to its severe, long-lasting aquatic toxicity[2]. Label the container explicitly as "Toxic Solid Waste - Hydrazine Derivatives"[5].

Emergency Spill Response Plan

In the event of a breach or spill, immediate action is required to prevent systemic exposure.

  • Small Spills (Inside Fume Hood): Do not remove the sash. Wearing full PPE, cover the powder with absorbent pads dampened with water or a dilute oxidizer to suppress dust[8]. Carefully scoop the wet slurry into a hazardous waste container. Wash the area with soap and water[9].

  • Large Spills (Outside Fume Hood): Evacuate the laboratory immediately. Do not attempt cleanup without a self-contained breathing apparatus (SCBA) and a fully encapsulated HazMat suit[10]. Contact Environmental Health and Safety (EHS) or the local fire department[5].

  • Personnel Exposure: If skin contact occurs, immediately utilize the safety shower for a minimum of 15 minutes while removing contaminated clothing[10]. If inhaled, move the victim to fresh air immediately and administer oxygen if breathing is difficult; seek emergency medical aid[10].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxyphenyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Ethoxyphenyl)hydrazine hydrochloride
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